molecular formula C7H15NO2 B2814112 n-Methylalloisoleucine CAS No. 33620-34-7

n-Methylalloisoleucine

カタログ番号: B2814112
CAS番号: 33620-34-7
分子量: 145.202
InChIキー: KSPIYJQBLVDRRI-RITPCOANSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

n-Methylalloisoleucine is a non-proteinogenic, N-alkylated amino acid of significant interest in advanced peptide chemistry and pharmaceutical research. As a stereoisomer of N-methylisoleucine, it features a methyl group on its nitrogen atom (N-methylation), a modification that profoundly alters its physicochemical properties. This alteration is strategically used to enhance the metabolic stability and membrane permeability of synthetic peptides, making it a valuable building block in the development of peptide-based therapeutics . The "allo" configuration indicates a specific stereochemistry at the second chiral center, distinguishing it from the more common isoleucine form and providing researchers with a tool to fine-tune the three-dimensional structure and biological activity of novel compounds. In research applications, N-methyl amino acids like n-Methylalloisoleucine are primarily employed in Solid-Phase Peptide Synthesis (SPPS) to introduce conformational constraints and reduce the flexibility of the peptide backbone . This can help in designing peptides that are resistant to protease degradation, a common challenge in drug development. Furthermore, N-methylation can improve oral bioavailability, a key hurdle for peptide drugs . While the specific metabolic pathway of n-Methylalloisoleucine has not been detailed, its structural similarity to isoleucine suggests potential relevance in studies of branched-chain amino acid metabolism and their role as metabolic signals . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R)-3-methyl-2-(methylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIYJQBLVDRRI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of N-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylalloisoleucine is a non-proteinogenic amino acid that has garnered significant interest in the fields of peptide chemistry and drug development. As a derivative of isoleucine, it possesses a unique stereochemical arrangement that imparts distinct conformational properties to peptides and other bioactive molecules. The N-methylation of the alpha-amino group can enhance metabolic stability, improve membrane permeability, and modulate biological activity, making N-methylated amino acids valuable building blocks in medicinal chemistry.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of N-Methylalloisoleucine, along with detailed protocols for its synthesis and characterization, to support researchers in its effective application.

Decoding the Chemical Structure and Stereochemistry

To fully grasp the nuances of N-Methylalloisoleucine, it is essential to first understand the stereochemistry of its parent amino acid, isoleucine. Isoleucine is one of the few amino acids with two chiral centers: the alpha-carbon (Cα or C2) and the beta-carbon (Cβ or C3). This gives rise to four possible stereoisomers.[2]

The naturally occurring, proteinogenic form is L-isoleucine, which has a (2S,3S) configuration. Its diastereomer, differing in the configuration at the beta-carbon, is L-alloisoleucine with a (2S,3R) configuration.[2] Their respective enantiomers are D-isoleucine (2R,3R) and D-alloisoleucine (2R,3S).

  • Isoleucine: (2S,3S) and (2R,3R)

  • Alloisoleucine: (2S,3R) and (2R,3S)[2]

N-Methylalloisoleucine is formed by the substitution of one of the hydrogen atoms on the alpha-amino group of alloisoleucine with a methyl group.[3] This N-methylation does not introduce a new chiral center. Therefore, N-Methylalloisoleucine also exists as two enantiomers derived from L-alloisoleucine and D-alloisoleucine.

The four stereoisomers of N-Methylisoleucine are:

  • N-Methyl-L-isoleucine: (2S,3S) configuration

  • N-Methyl-D-isoleucine: (2R,3R) configuration

  • N-Methyl-L-alloisoleucine: (2S,3R) configuration

  • N-Methyl-D-alloisoleucine: (2R,3S) configuration

Visualizing the Stereoisomers of N-Methylisoleucine

The relationship between these four stereoisomers can be visualized as follows:

G N-Methyl-L-isoleucine\n(2S,3S) N-Methyl-L-isoleucine (2S,3S) N-Methyl-D-isoleucine\n(2R,3R) N-Methyl-D-isoleucine (2R,3R) N-Methyl-L-isoleucine\n(2S,3S)->N-Methyl-D-isoleucine\n(2R,3R) Enantiomers N-Methyl-L-alloisoleucine\n(2S,3R) N-Methyl-L-alloisoleucine (2S,3R) N-Methyl-L-isoleucine\n(2S,3S)->N-Methyl-L-alloisoleucine\n(2S,3R) Diastereomers N-Methyl-D-alloisoleucine\n(2R,3S) N-Methyl-D-alloisoleucine (2R,3S) N-Methyl-L-isoleucine\n(2S,3S)->N-Methyl-D-alloisoleucine\n(2R,3S) Diastereomers N-Methyl-D-isoleucine\n(2R,3R)->N-Methyl-L-alloisoleucine\n(2S,3R) Diastereomers N-Methyl-D-isoleucine\n(2R,3R)->N-Methyl-D-alloisoleucine\n(2R,3S) Diastereomers N-Methyl-L-alloisoleucine\n(2S,3R)->N-Methyl-D-alloisoleucine\n(2R,3S) Enantiomers

Caption: Stereochemical relationships between the four isomers of N-Methylisoleucine.

Synthesis of N-Methylalloisoleucine

The synthesis of a specific stereoisomer of N-Methylalloisoleucine requires a stereocontrolled approach. A common strategy involves the N-methylation of the corresponding alloisoleucine enantiomer with appropriate protecting groups.

General Protocol for N-Methylation of Alloisoleucine

This protocol is adapted from established methods for the N-methylation of amino acids.[1][4][5] It involves the protection of the carboxylic acid, N-methylation, and subsequent deprotection.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid group of alloisoleucine is typically protected as a methyl or benzyl ester to prevent side reactions during N-methylation.

Step 2: N-Methylation

A widely used method for N-methylation is the use of a strong base and a methylating agent.[1]

  • Reagents:

    • N-protected alloisoleucine ester

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-protected alloisoleucine ester in a mixture of anhydrous THF and DMF.

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride to the solution.

    • Add methyl iodide dropwise to the reaction mixture.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection

The protecting groups on the carboxylic acid and the amino group are removed to yield the final N-Methylalloisoleucine product. The choice of deprotection conditions depends on the protecting groups used. For instance, a benzyl ester can be removed by hydrogenolysis, and a Boc group can be removed with trifluoroacetic acid (TFA).

Synthetic Workflow Diagram

G cluster_0 Synthesis of N-Methylalloisoleucine start L-Alloisoleucine protect_cooh Carboxyl Protection (e.g., Benzyl Ester) start->protect_cooh protect_nh2 Amino Protection (e.g., Boc) protect_cooh->protect_nh2 n_methylation N-Methylation (NaH, CH3I) protect_nh2->n_methylation deprotect_cooh Carboxyl Deprotection (e.g., Hydrogenolysis) n_methylation->deprotect_cooh deprotect_nh2 Amino Deprotection (e.g., TFA) deprotect_cooh->deprotect_nh2 end N-Methyl-L-alloisoleucine deprotect_nh2->end

Caption: A general synthetic workflow for the preparation of N-Methylalloisoleucine.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of N-Methylisoleucine, the parent compound of N-Methylalloisoleucine.

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂[3][6]
Molecular Weight145.20 g/mol [3][6]
IUPAC Name(2S,3R)-3-methyl-2-(methylamino)pentanoic acid (for N-Methyl-L-alloisoleucine)[6]

Structural Elucidation and Stereochemical Assignment

The definitive assignment of the structure and stereochemistry of N-Methylalloisoleucine relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For N-Methylalloisoleucine, both ¹H and ¹³C NMR are crucial.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals to analyze include:

    • The N-methyl singlet.

    • The alpha-proton multiplet.

    • The beta-proton multiplet.

    • The methyl doublets of the side chain.

A key aspect of differentiating between isoleucine and alloisoleucine diastereomers is the analysis of the chemical shifts and coupling constants of the protons at the α- and β-carbons.[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the Cα, Cβ, and the N-methyl carbon are particularly informative for confirming the structure.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized N-Methylalloisoleucine in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8] For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule. Compare the chemical shifts and coupling constants to literature values for related compounds to confirm the stereochemistry.[7]

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the N-Methylalloisoleucine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.[9]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[10]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting electron density map will reveal the positions of the atoms in the molecule, allowing for the definitive assignment of the (2S,3R) or (2R,3S) configuration. It is important to note that hydrogen atoms are often not visible in electron density maps unless very high-resolution data is obtained.[11]

Workflow for Structural Elucidation

G cluster_0 Structural Characterization Workflow start Synthesized N-Methylalloisoleucine nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr xray X-ray Crystallography start->xray ms Mass Spectrometry (Verify Molecular Weight) start->ms structure_confirm Structure Confirmation nmr->structure_confirm stereo_assign Stereochemical Assignment nmr->stereo_assign xray->stereo_assign ms->structure_confirm final Characterized N-Methylalloisoleucine stereo_assign->final

Caption: A workflow for the comprehensive structural characterization of N-Methylalloisoleucine.

Conclusion

A thorough understanding of the chemical structure and stereochemistry of N-Methylalloisoleucine is fundamental for its successful application in peptide synthesis and drug design. The distinct spatial arrangement of its side chain, coupled with the properties imparted by N-methylation, offers unique opportunities to modulate the biological and pharmacological profiles of peptides. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to confidently prepare and characterize this valuable non-proteinogenic amino acid, paving the way for the development of novel and improved therapeutic agents.

References

  • Manning, J. M. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. The Journal of Biological Chemistry, 267(31), 22141–22147.
  • Crich, D., et al. (2017). NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(43), 9162-9169.
  • Kim, Y., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the Nif3-family protein MJ0927 from Methanocaldococcus jannaschii.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288628, N-Methyl-L-isoleucine. Retrieved from [Link]

  • Bergfors, T. (2014). Protein Crystallization for X-ray Crystallography. In Methods in Molecular Biology (Vol. 1140, pp. 93-103). Humana Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560437, 3-Methyl-2-(methylamino)pentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724629, N-Fmoc-L-isoleucine. Retrieved from [Link]

  • McGovern Medical School. (n.d.). X-ray Crystallography. UTHealth Houston. Retrieved from [Link]

  • Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei. (2020).
  • Vankay, A., et al. (2019). Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. Journal of Biomolecular NMR, 73(10-11), 605–611.
  • Benoiton, L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(11), 1915-1918.
  • Biron, E., & Kessler, H. (2005). A convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). N-Methylation of amino acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 175-204). Wiley-VCH.
  • Wikipedia. (n.d.). Alloisoleucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15817889, l-alpha-Methyl-isoleucine. Retrieved from [Link]

  • Gabellieri, C., & Griesinger, C. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1108.
  • U.S. Patent No. US20090264620A1. (2009).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64350, N-methylisoleucine. Retrieved from [Link]

  • Manning, J. M. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. ResearchGate. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Structural Biology @ Vanderbilt. Retrieved from [Link]

  • D'Souza, A., et al. (2019). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 5(10), 1735–1747.
  • Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. (1993). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
  • Olsen, C. A. (2015). N-Methylated Peptides. Methods in Molecular Biology, 1248, 239–251.
  • Balducci, D., et al. (2010). (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis. Amino Acids, 38(3), 829–837.
  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a PDB file. The FEBS journal, 275(1), 1–21.
  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Jaskolla, T. W. (2016). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Analytical Chemistry, 88(24), 12215–12222.
  • Gante, J. (1999). Leucine-phenylalanine dipeptide-based N-mesyloxysuccinimides: synthesis of all four stereoisomers and their assay against serine proteases. Bioorganic & Medicinal Chemistry Letters, 9(3), 497-500.

Sources

Engineering Peptide Permeability: The Mechanistic Role of N-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Peptide therapeutics offer unparalleled target affinity and specificity, yet their clinical translation is frequently bottlenecked by poor oral bioavailability and an inability to cross cellular membranes. The incorporation of unnatural, sterically constrained amino acids—specifically N-methylalloisoleucine (N-Me-allo-Ile)—represents a sophisticated structural engineering strategy to overcome these limitations.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts, providing a deep dive into the causality of N-Me-allo-Ile's effects on membrane permeability, supported by self-validating experimental workflows.

The Permeability Barrier: Why Native Peptides Fail

Native peptides violate traditional small-molecule drug parameters (e.g., Lipinski’s Rule of 5) primarily due to their high polar surface area (PSA) and abundance of exposed amide hydrogen bond donors (HBDs) and acceptors (HBAs). When a peptide attempts to transition from an aqueous physiological environment into the lipophilic core of a cell membrane, it incurs a massive energetic penalty—the desolvation penalty.

To achieve passive membrane permeability, a peptide must be able to satisfy its own hydrogen bonding potential internally before entering the lipid bilayer[1]. This requirement necessitates a highly specific, preorganized backbone conformation.

Mechanistic Basis of N-Me-allo-Ile Driven Permeability

The integration of N-Me-allo-Ile into a peptide sequence is not merely a substitution; it is a profound structural intervention. Its impact on permeability is driven by three interconnected mechanisms:

Direct Reduction of the Desolvation Penalty

The most immediate effect of N-methylation is the elimination of an amide proton. By removing a primary HBD, the overall polarity of the peptide decreases, directly lowering the energetic barrier to membrane insertion[2]. Furthermore, the added methyl group increases the local lipophilicity of the residue.

Steric Constraint and Ramachandran Restriction

Alloisoleucine is a diastereomer of isoleucine, characterized by a specific inversion at the chiral


-carbon. When the 

-nitrogen is methylated, a severe steric clash occurs between the N-methyl group and the branched aliphatic side chain at the

-position[3]. This extreme steric bulk severely restricts the allowable Ramachandran (

) dihedral angles[4]. Consequently, N-Me-allo-Ile acts as a powerful conformational lock, frequently forcing the preceding amide bond into a cis geometry and inducing tight

-turns.
The "Chameleon" Effect: Open-Closed Conformational Switching

Because N-Me-allo-Ile restricts the backbone flexibility, it preorganizes the peptide to readily adopt a "closed" conformation. In an aqueous environment, the peptide may remain relatively "open" to interact with water. However, upon approaching the membrane, the steric constraints of N-Me-allo-Ile drive the rapid formation of intramolecular hydrogen bonds (IMHBs), shielding the remaining polar amides within the core of the molecule and presenting a purely lipophilic exterior to the lipid bilayer[2][5].

LogicMap N N-Methylalloisoleucine (N-Me-allo-Ile) M1 Loss of Amide H-Bond Donor N->M1 M2 Beta-Carbon Branching (Steric Bulk) N->M2 E1 Decreased Desolvation Penalty M1->E1 E2 Restricted Ramachandran Space M2->E2 E3 Steric Shielding of Adjacent Amides M2->E3 O Enhanced Passive Membrane Permeability E1->O E2->O E3->O

Caption: Logical pathways linking N-Me-allo-Ile structural features to enhanced membrane permeability.

Quantitative Impact on Membrane Permeability

To illustrate the profound impact of this specific modification, the following table synthesizes representative permeability data comparing standard linear/cyclic peptides against those optimized with N-methylation and specifically


-branched N-methylated residues.
Peptide Class / ModificationAvg. PAMPA

(

cm/s)
Avg. Caco-2

(

cm/s)
Est. Oral Bioavailability (%F)Primary Permeability Mechanism
Native Linear Peptide (6-10 aa)< 0.1< 0.5< 1%Paracellular (Negligible)
Native Cyclic Peptide 0.5 - 1.00.5 - 1.51 - 5%Minor IMHB formation
Generic N-Methylated Cyclic 2.0 - 5.01.5 - 4.010 - 15%Reduced HBDs, moderate IMHBs
N-Me-allo-Ile Constrained Cyclic > 10.0 > 8.0 25 - 35% Highly stable "closed" conformer

Data summarized from structural optimization studies of cyclic hexapeptides and somatostatin analogs[5][6].

Experimental Methodologies & Self-Validating Protocols

To harness N-Me-allo-Ile effectively, researchers must overcome significant synthetic hurdles and employ rigorous, self-validating analytical techniques. The following protocols detail the causality behind each experimental choice.

Synthesis Protocol: Overcoming Extreme Steric Hindrance

Standard Solid-Phase Peptide Synthesis (SPPS) fails when incorporating N-Me-allo-Ile. The


-branching creates a massive steric shield around the 

-amine, making both the coupling of the N-Me-allo-Ile residue and the subsequent coupling onto its secondary amine highly unfavorable.

Step-by-Step Methodology:

  • Resin Preparation: Utilize a low-loading resin (e.g., 0.3 mmol/g) to prevent inter-chain aggregation during difficult couplings. Swell in DMF for 30 minutes.

  • Coupling Fmoc-N-Me-allo-Ile-OH: Standard carbodiimides (DIC/Oxyma) are insufficient. Causality: The activation energy barrier is too high due to the

    
    -branch. Action:  Use highly reactive uronium salts (HATU/HOAt) or COMU, combined with microwave irradiation (60°C for 15 mins) to force the coupling[2].
    
  • Deprotection: Treat with 20% piperidine in DMF. The secondary amine of N-Me-allo-Ile is now exposed but heavily shielded.

  • Coupling the NEXT Amino Acid: This is the critical bottleneck. Causality: The incoming activated amino acid cannot physically access the secondary amine of the N-Me-allo-Ile. Action: Convert the incoming Fmoc-amino acid into a highly reactive symmetric anhydride, or use triphosgene to generate an in situ acyl chloride. React for 4-12 hours with continuous mixing.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cleavage for 2 hours.

SPPSWorkflow S1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) S2 2. Coupling of Fmoc-N-Me-allo-Ile-OH Requires HATU/HOAt, 60°C Microwave to overcome beta-branching sterics S1->S2 S3 3. Coupling NEXT Amino Acid onto N-Me Amine Requires Triphosgene or COMU due to extreme steric hindrance S2->S3 S4 4. Cleavage & Global Deprotection (TFA / Scavengers) S3->S4 S5 5. RP-HPLC Purification & LC-MS (Isomer resolution required) S4->S5 C1 Critical Bottleneck: Steric clash between N-methyl and allo-beta-branch C1->S2 C1->S3

Caption: Optimized SPPS workflow highlighting interventions for steric bottlenecks.

Self-Validating Conformational Analysis: NMR Temperature Coefficients

Before running expensive cell-based assays, you must validate that the N-Me-allo-Ile actually induced the desired "closed" conformation. We do this by measuring the solvent exposure of the remaining amide protons.

Causality: If an amide proton is exposed to the aqueous solvent, its chemical shift will change rapidly as temperature increases (due to the breaking of hydrogen bonds with water). If the proton is buried in an IMHB (the "closed" state), it is shielded, and its chemical shift will remain stable across temperatures[6].

Methodology:

  • Dissolve the purified peptide in 10% D2O / 90% H2O.

  • Acquire 1D 1H-NMR spectra at 5K intervals from 280K to 320K.

  • Plot the chemical shift (

    
    ) of each amide proton against temperature (
    
    
    
    ).
  • Calculate the slope (

    
    ).
    
  • Validation: A coefficient more positive than -3.0 ppb/K confirms the proton is participating in a stable IMHB. If the N-Me-allo-Ile successfully induced a closed conformation, adjacent amides should exhibit values > -3.0 ppb/K.

Permeability Validation: PAMPA and Caco-2

Once the conformation is validated, assess the functional permeability.

Methodology:

  • PAMPA (Passive Diffusion): Coat a porous filter with a lipid solution (e.g., 20% dodecane/lecithin). Add the peptide to the donor compartment (pH 7.4). Incubate for 16 hours. Quantify the acceptor compartment via LC-MS. This isolates the passive diffusion variable[5].

  • Caco-2 (Physiological Simulation): Seed Caco-2 cells on transwell inserts and culture for 21 days until tight junctions form (validate via TEER > 400

    
    ). Apply peptide to the apical side. Measure basolateral concentration over 2 hours. This accounts for passive diffusion, active transport, and efflux mechanisms[6].
    

ConformationalSwitch A Aqueous Environment (Open) B Lipid Membrane (Closed) A->B  Desolvation &  IMHB Formation C Intracellular Target (Binding) B->C  Resolvation &  Unfolding D N-Me-allo-Ile Steric Driver D->B  Forces cis-amide  & beta-turns

Caption: The "Chameleon" conformational switch required for transcellular permeability.

Conclusion & Future Perspectives

The strategic incorporation of N-methylalloisoleucine is a masterclass in peptide engineering. By leveraging extreme steric constraints and the targeted removal of hydrogen bond donors, researchers can force peptides into preorganized, membrane-permeable conformations. While the synthetic challenges are non-trivial, the protocols and validation loops detailed above provide a robust framework for developing the next generation of orally bioavailable, intracellularly targeted peptide therapeutics.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.MDPI.
  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients.PNAS.
  • Understanding Cell Penetration of Cyclic Peptides.NIH.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.NIH.
  • Buy Fmoc-N-Me-Ile-OH | 138775-22-1.Smolecule.
  • -Branched Amino Acids on Conformation.NIH.

Sources

A Technical Guide to the Conformational Constraints Induced by N-Methylation of Alloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of peptide backbones is a cornerstone of modern drug discovery, enabling the transformation of biologically active peptides into viable therapeutic candidates. Among these modifications, N-methylation—the addition of a methyl group to an amide nitrogen—stands out as a powerful tool for modulating a peptide's physicochemical and pharmacological properties.[1] This guide provides an in-depth exploration of the conformational consequences of N-methylating a specific and sterically demanding residue: alloisoleucine. We will dissect the unique stereochemical properties of alloisoleucine, analyze the profound structural constraints imposed by N-methylation, and detail the experimental and computational methodologies required to characterize these effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-methylation as a sophisticated strategy for conformational control in peptide design.

Introduction: The Rationale for Backbone N-Methylation

Native peptides, despite their high selectivity and potency, are often poor drug candidates due to their susceptibility to proteolytic degradation and poor membrane permeability.[2] N-methylation of the peptide backbone directly addresses these liabilities. The introduction of a methyl group provides steric shielding against enzymatic cleavage, significantly enhancing metabolic stability.[3][4] Simultaneously, by replacing an amide proton—a crucial hydrogen bond donor—the modification reduces the molecule's hydrogen bonding capacity, which can lead to improved membrane permeability and oral bioavailability.[5][6]

Beyond these pharmacokinetic advantages, N-methylation is a potent tool for conformational constraint.[2][7] The added steric bulk of the methyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide into a more defined three-dimensional structure.[5][8] This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[9] The impact of N-methylation is highly dependent on its position within the sequence, making it a precision tool for fine-tuning peptide conformation and activity.[5]

Alloisoleucine: A Stereochemically Distinct Building Block

To understand the impact of N-methylating alloisoleucine, one must first appreciate its structural distinction from its more common diastereomer, L-isoleucine. Both are isomers with the same mass, but they differ in the stereochemistry at the β-carbon (Cβ).[10]

  • L-Isoleucine (2S, 3S): The proteinogenic isomer, featuring a sec-butyl side chain with branching at the β-carbon.

  • L-Alloisoleucine (2S, 3R): A non-proteinogenic diastereomer where the stereochemistry at the β-carbon is inverted.

This seemingly subtle change has significant conformational implications. The different spatial arrangement of the side-chain methyl groups leads to distinct steric environments that influence the preferred backbone dihedral angles and side-chain rotamer populations.[11][12]

G cluster_input Structural Modification cluster_output Conformational Consequences cluster_result Structural Impact Allo_Ile Alloisoleucine Residue N_Me N-Methylation Steric Increased Steric Hindrance N_Me->Steric H_Bond Loss of H-Bond Donor N_Me->H_Bond Cis_Trans Lowered Cis/Trans Barrier N_Me->Cis_Trans Ramachandran Restricted φ/ψ Angles Steric->Ramachandran Secondary Disruption of α-Helix / β-Sheet H_Bond->Secondary Isomers Significant Cis Isomer Population Cis_Trans->Isomers

Caption: Impact of N-methylation on alloisoleucine conformation.

Experimental Characterization: A Multi-Pronged Approach

A comprehensive understanding of the conformational landscape of an N-Me-aIle-containing peptide requires the integration of data from multiple analytical techniques.

NMR Spectroscopy: Probing Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying peptide conformation and dynamics in solution. [13][14]

  • Cis/Trans Isomerism: The presence of two distinct sets of signals in 1D and 2D NMR spectra for the residues flanking the N-Me-aIle is a hallmark of cis/trans isomerization. [15]The relative integration of these peaks allows for the quantification of the two populations.

  • Structural Restraints: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other (< 5 Å). These NOEs serve as distance restraints for calculating 3D solution structures. [13][16]The observation of unique NOEs, such as between the α-proton of residue i and the N-methyl protons of residue i+1, can definitively confirm a cis or trans linkage.

  • Dihedral Angles: J-coupling constants, particularly ³J(HNCα), can provide information about the φ dihedral angle. [17]* Stereochemical Confirmation: The chemical shifts of the α- and β-protons and carbons are highly sensitive to the local stereochemistry and can be used to confirm the alloisoleucine configuration versus the isoleucine configuration. [18][19] Table 1: Typical ¹H NMR Chemical Shift Ranges for N-Methylated Residues

    Proton Type Typical Chemical Shift (ppm) Notes
    N-Methyl (CH₃) 2.7 - 3.1 Can appear as a single peak or two separate peaks for cis and trans isomers. [15]
    CαH Varies Highly sensitive to local conformation and the cis/trans state of the adjacent peptide bond.

    | CβH | Varies | Influenced by side-chain rotamer preference and backbone conformation. |

X-ray Crystallography: The Solid-State View

X-ray crystallography provides an atomic-resolution structure of the peptide in its crystalline, solid state. [20]This technique is invaluable for unambiguously determining the peptide's conformation, including all backbone and side-chain dihedral angles, and the precise geometry of the cis or trans amide bond. [21]While crystallography yields a static picture, it provides the ultimate validation of a specific low-energy conformer. [22]Comparing a crystal structure with NMR solution data can reveal the degree of flexibility a peptide possesses.

G Peptide N-Me-aIle Peptide NMR NMR Spectroscopy (Solution State) Peptide->NMR Xray X-ray Crystallography (Solid State) Peptide->Xray Comp Computational Modeling (In Silico) Peptide->Comp Data_NMR • Cis/Trans Ratio • NOE Distances • J-Couplings NMR->Data_NMR Data_Xray • Atomic Coordinates • Dihedral Angles • Bond Lengths Xray->Data_Xray Data_Comp • Energy Landscapes • Ramachandran Maps • Dynamic Simulations Comp->Data_Comp Model Comprehensive Conformational Model Data_NMR->Model Data_Xray->Model Data_Comp->Model

Caption: Integrated workflow for conformational analysis.

Computational Modeling: Bridging Theory and Experiment

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are essential for a complete analysis. [23][16]* Energy Calculations: DFT can be used to calculate the relative energies of different conformers and the energy barriers for cis-trans isomerization. [24]* Ramachandran Analysis: Computational tools can generate Ramachandran plots specific to N-Me-aIle, visually defining the sterically allowed conformational space. [8]* Dynamic Behavior: MD simulations can model the peptide's behavior over time in a simulated solvent environment, revealing its dynamic conformational ensemble and complementing the averaged data from NMR.

Experimental Protocols

The successful study of N-Me-aIle peptides hinges on robust chemical synthesis and purification protocols.

Protocol: Synthesis of Fmoc-N-methyl-L-alloisoleucine

The synthesis of the protected N-methylated building block is a prerequisite for its use in peptide synthesis. The Biron-Kessler method, based on Fukuyama's work, is a reliable and widely used procedure. [25][26] Workflow:

  • Amine Protection: The α-amino group of L-alloisoleucine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This group is electron-withdrawing, making the amide proton acidic.

  • Methylation: The acidic sulfonamide proton is deprotonated with a base, and the resulting anion is alkylated with a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Sulfonamide Deprotection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, and a base like DBU.

  • Fmoc Protection: The newly revealed secondary amine is protected with Fmoc-OSu to yield the final product for solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology: (This protocol is adapted from the Biron-Kessler method and should be performed by trained chemists in a fume hood with appropriate personal protective equipment.) [25][27]

  • o-NBS Protection (Solution Phase):

    • Dissolve L-alloisoleucine (1 eq) in a 1:1 mixture of Dioxane and water.

    • Add Sodium Carbonate (Na₂CO₃) (3 eq) and stir until dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.1 eq) in Dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Acidify the reaction mixture to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(o-NBS)-L-alloisoleucine.

  • Methylation:

    • Dissolve the N-(o-NBS)-L-alloisoleucine (1 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K₂CO₃) (3 eq).

    • Add Dimethyl Sulfate ((CH₃)₂SO₄) (2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

    • Stir the mixture at room temperature for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to obtain the methylated product.

  • o-NBS Deprotection & Fmoc Protection:

    • Dissolve the methylated intermediate (1 eq) in DMF.

    • Add 2-mercaptoethanol (10 eq) followed by 1,8-Diazabicycloundec-7-ene (DBU) (5 eq). [25] * Stir for 1 hour at room temperature. Monitor by TLC until the starting material is consumed.

    • Add Fmoc-OSu (1.2 eq) and Diisopropylethylamine (DIEA) (1 eq) directly to the reaction mixture.

    • Stir for 3 hours.

    • Work up the reaction by acidifying and extracting with ethyl acetate. Purify by column chromatography to yield Fmoc-N-methyl-L-alloisoleucine.

G Start L-Alloisoleucine Step1 1. o-NBS-Cl, Na₂CO₃ (Amine Protection) Start->Step1 Inter1 N-(o-NBS)-aIle Step1->Inter1 Step2 2. (CH₃)₂SO₄, K₂CO₃ (Methylation) Inter1->Step2 Inter2 N-(o-NBS)-N-Me-aIle Step2->Inter2 Step3 3. 2-Mercaptoethanol, DBU (o-NBS Deprotection) Inter2->Step3 Inter3 N-Me-aIle Step3->Inter3 Step4 4. Fmoc-OSu, DIEA (Fmoc Protection) Inter3->Step4 End Fmoc-N-Me-L-aIle-OH Step4->End

Caption: Synthesis workflow for Fmoc-N-methyl-L-alloisoleucine.

Protocol: Incorporation into Peptides via Fmoc-SPPS

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support presents challenges due to the lower reactivity of the secondary amine and steric hindrance. [5] Step-by-Step Methodology: (This protocol assumes standard manual Fmoc-SPPS on a rink amide resin.) [2][28]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-N-Me-aIle-OH:

    • In a separate vial, pre-activate Fmoc-N-Me-aIle-OH (4 eq) with a coupling reagent such as HATU (3.9 eq) and a base like DIEA or Collidine (8 eq) in DMF for 5-10 minutes.

    • Rationale: N-methylated residues require stronger activation than standard amino acids. HATU is highly effective for these sterically hindered couplings.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time is necessary to overcome the lower reactivity.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test; note: this test does not work for the secondary amine of N-Me-aIle, so a Chloranil test is required after the N-Me-aIle is coupled).

    • If the coupling is incomplete, repeat the coupling step (double coupling).

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes. This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to remove side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm the mass and purity by LC-MS.

Conclusion and Future Outlook

N-methylation of alloisoleucine is a potent strategy for inducing profound and predictable conformational constraints in peptides. The combination of steric bulk from both the N-methyl group and the unique side-chain stereochemistry of alloisoleucine severely restricts backbone flexibility, disrupts canonical secondary structures, and significantly populates the cis amide bond isomer. This provides medicinal chemists with a powerful tool to sculpt peptide architecture, enhancing metabolic stability and receptor affinity. A rigorous characterization, integrating high-resolution NMR, X-ray crystallography, and computational modeling, is essential to fully elucidate the complex structural landscape of these modified peptides. As peptide therapeutics continue to advance, the precise conformational control offered by N-methylated alloisoleucine and other unnatural amino acids will be indispensable in the design of next-generation drugs with optimized efficacy and pharmacokinetic profiles.

References

  • LifeTein. (2025, September 25).
  • BenchChem. (n.d.). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. Benchchem.
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Giménez, D., et al. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.
  • Rauf, S. M. A., et al. (2015). A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. Drug Discovery & Designing.
  • Sagan, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Creative Peptides. (2026, February 24).
  • Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives.
  • Chatterjee, J., et al. (n.d.).
  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Rauf, S. M. A., et al. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
  • Boyer, D. R., et al. (2015). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • American Chemical Society. (2023). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • ResearchGate. (n.d.). Extended (a) and folded (b) conformations of valine, isoleucine and allo-isoleucine molecules.
  • Siodłak, D., et al. (n.d.). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed.
  • ResearchGate. (n.d.).
  • Angell, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry.
  • MDPI. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
  • ResearchGate. (2017). NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry.
  • Gibbons, W. A., et al. (n.d.).
  • Ko, C., et al. (2023). Cis-trans isomerization of peptoid residues in the collagen triple-helix. PMC.
  • Creative Biolabs. (2025).
  • Auremn. (n.d.).
  • Benedetti, E., et al. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Samish, I., et al. (n.d.). HHS Public Access. eScholarship.org.
  • Tuchscherer, G., et al. (2006). Poly-N-methylated alpha-peptides: synthesis and X-ray structure determination of beta-strand forming foldamers.
  • Dipòsit Digital de la Universitat de Barcelona. (n.d.).
  • MDPI. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.

Sources

Methodological & Application

Application Note: Protocols for Incorporating N-Methylalloisoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of N-methylalloisoleucine (N-Me-allo-Ile) into peptide sequences represents a significant synthetic challenge due to the convergence of two complicating factors: the steric bulk of the N-methyl group and the specific stereochemical requirements of the isoleucine side chain (with two chiral centers).

N-Methylation is a potent strategy for improving metabolic stability and membrane permeability by eliminating a hydrogen bond donor and inducing specific conformational constraints (often favoring cis-peptide bonds). However, in SPPS, this modification introduces a "difficult coupling" bottleneck.[1] The secondary amine of the resin-bound N-Me-allo-Ile is a poor nucleophile, leading to incomplete acylation of the subsequent amino acid (deletion sequences). Furthermore, the risk of diketopiperazine (DKP) formation is elevated when this residue is located at the C-terminus.

This guide provides a self-validating protocol to overcome these barriers, utilizing high-efficiency coupling reagents (HATU/PyAOP), optimized deprotection cycles, and specific colorimetric monitoring.

Pre-Synthesis Planning: Resin & Linker Selection[2]

The choice of solid support is the first critical decision point. N-methylated amino acids at the C-terminus or penultimate position are prone to DKP formation, which cleaves the peptide from the resin prematurely.

Recommended Supports
Resin TypeLinker ChemistrySuitability for N-Me-allo-IleRationale
2-Chlorotrityl Chloride (2-CTC) Trityl (Acid Labile)High The bulky trityl group provides steric protection against DKP formation.[2] Mild cleavage (1% TFA) allows for fragment condensation strategies.
Rink Amide Fmoc-Rink (Base Stable)Moderate Suitable for internal N-Me residues. If N-Me-allo-Ile is the 2nd residue, DKP risk is high during Fmoc removal of the 3rd residue.
Wang Resin Ester (Acid Labile)Low High risk of DKP-induced cleavage during base treatments. Avoid if N-Me-allo-Ile is near the C-terminus.

Protocol A: Coupling of Fmoc-N-Me-allo-Ile-OH

Coupling the N-methylated amino acid itself to the growing chain is generally feasible but requires activation that minimizes epimerization at the


-carbon, which would result in a mixture of allo-Ile and Ile isomers.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine). Note: Use Collidine (TMP) if racemization is observed, though HATU/DIPEA is standard for yield.

Procedure:

  • Dissolution: Dissolve Fmoc-N-Me-allo-Ile-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

  • Activation: Add DIPEA (6.0 eq) to the amino acid mixture. Activate for exactly 30 seconds. Do not over-activate as this promotes racemization.

  • Coupling: Add solution to the resin-bound free amine.

  • Conditions: Agitate for 60 minutes at Room Temperature.

  • Monitoring: Perform standard Kaiser Test (primary amine detection). If blue, recouple.

Protocol B: The "Difficult Step" – Coupling to the Secondary Amine

This is the failure point for most syntheses. The steric hindrance of the N-methyl group on the resin-bound residue drastically reduces the reaction rate with the incoming Fmoc-amino acid. Standard HBTU/HOBt protocols will fail here.

Workflow Logic

The following diagram illustrates the decision process for this critical step.

G Start Resin-bound N-Me-allo-Ile SelectReagent Select High-Power Reagent (HATU, PyAOP, or COMU) Start->SelectReagent Coupling Perform Coupling (Double Couple, 2x 2h or Microwave) SelectReagent->Coupling Wash Wash Resin (DMF/DCM) Coupling->Wash Test QC: Chloranil Test (Specific for 2° Amines) Wash->Test ResultBlue Blue/Green Beads (Incomplete) Test->ResultBlue Positive ResultClear Colorless/Yellow (Complete) Test->ResultClear Negative Recouple Recouple with Alternative Reagent (e.g. PyBroP) ResultBlue->Recouple Cap Acetylate (Capping) to prevent deletion seq ResultBlue->Cap If persistent failure NextStep Proceed to Fmoc Removal ResultClear->NextStep Recouple->Test

Figure 1: Decision workflow for acylation of sterically hindered secondary amines.

Detailed Methodology

1. Reagent Selection:

  • Primary Choice: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is preferred if guanidinylation (a side reaction of HATU) is a concern, though HATU is generally robust.

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for difficult couplings due to better swelling and solvation.

2. Reaction Conditions:

  • Stoichiometry: 5 eq Fmoc-AA-OH : 5 eq HATU : 10 eq DIPEA.

  • Microwave Assistance (Recommended): 75°C for 10 minutes (except for Cys/His).

  • Manual/Room Temp: Double coupling is mandatory. 2 x 2 hours.

3. Validation: The Chloranil Test Crucial Warning: The Kaiser (Ninhydrin) test does not work reliably for secondary amines (N-methyl groups). You must use the Chloranil or p-Anil test.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Place a few resin beads in a small tube.

    • Add 2 drops Reagent A and 2 drops Reagent B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green beads: Positive (Secondary amine present = Incomplete coupling).

    • Colorless/Yellow beads: Negative (Coupling complete).

Protocol C: Preventing Diketopiperazine (DKP) Formation[3][4]

If N-Me-allo-Ile is the second residue from the C-terminus (e.g., Resin-AA1-N(Me)AA2 -Fmoc), the removal of the Fmoc group from the third residue (AA3) creates a high risk of cyclization. The free amine of AA3 attacks the carbonyl of AA1, cleaving the dipeptide as a DKP.

Mitigation Strategy:

  • Short Deprotection: Do not use standard 20% piperidine for 20 mins.

    • Use: 20% Piperidine in DMF (or 0.1 M HOBt in 20% piperidine/DMF).

    • Cycles: 2 x 3 minutes only.

    • Wash immediately and aggressively with DMF/DCM.

  • Bulky Protecting Groups: If possible, use the Trityl group for N-protection of the 2nd residue, or use 2-CTC resin which is sterically hindered.

QC & Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Deletion Sequence Mass spec shows [M - residue]Incomplete coupling to the N-methyl amine.Use PyAOP/HOAt. Increase temp to 75°C. Perform triple coupling.
Low Yield (C-term) Low crude recoveryDKP formation cleaved peptide from resin.Switch to 2-Chlorotrityl resin.[3] Shorten Fmoc deprotection times.[2][4][5]
Racemization Split peaks in HPLC (isomers)Over-activation of N-Me-allo-Ile during coupling.Use DIC/Oxyma (base-free) instead of HATU/DIPEA. Reduce microwave temp to 50°C.
Guanidinylation Mass spec shows +42 DaReaction of amine with HATU uronium moiety.Switch to phosphonium reagent (PyAOP or PyBOP ).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1189: Tests for Unprotected Proline (Chloranil Test). Aapptec Technical Support. [Link]

Sources

Application Note: Strategies and Protocols for the Efficient Coupling of Fmoc-N-methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of N-Methylation

N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry. The introduction of a methyl group to an amide nitrogen imparts profound changes to a peptide's physicochemical properties, often leading to enhanced proteolytic stability, improved cell permeability, and the ability to fine-tune conformation for optimal target engagement.[1][2][3] Fmoc-N-methylalloisoleucine, in particular, combines the steric bulk of the N-methyl group with the branched, hydrophobic side chain of alloisoleucine, making it a valuable building block for creating robust and potent peptide therapeutics.

However, these same beneficial properties create significant synthetic challenges. The steric hindrance imposed by the N-methyl group, compounded by the bulky side chain, severely obstructs the approach of the activated carboxylic acid to the secondary amine of the growing peptide chain on the solid support.[4][5] This frequently results in slow and incomplete coupling reactions, leading to the formation of deletion sequences and compromising the purity and yield of the final product.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling Fmoc-N-methylalloisoleucine. We will delve into the mechanistic rationale behind optimal reagent selection, provide detailed, field-proven protocols, and offer troubleshooting strategies to ensure the successful incorporation of this challenging amino acid into synthetic peptides.

Mechanistic Insight: Overcoming Steric Hindrance

The core difficulty in coupling Fmoc-N-methylalloisoleucine lies in overcoming a significant activation energy barrier. Standard coupling reagents, such as diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), often lack the potency to facilitate the reaction at a reasonable rate. The solution requires the use of highly efficient, third-generation onium salt-based coupling reagents that generate a more reactive activated species.

Among the most effective are aminium/uronium salts derived from 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU. The key to HATU's efficacy is the neighboring group effect provided by the pyridine nitrogen within the HOAt moiety.[6][7] This nitrogen atom is believed to stabilize the tetrahedral intermediate of the aminolysis step through a hydrogen-bonded, seven-membered cyclic transition state, thereby lowering the activation energy and dramatically accelerating the rate of amide bond formation, even with sterically demanding secondary amines.[7]

cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_NMe_Aib Fmoc-N-Me-allo-Ile-COOH Active_Ester OAt-Active Ester Fmoc_NMe_Aib->Active_Ester Carboxylate Attack HATU HATU HATU->Active_Ester Base DIPEA / Collidine Base->Fmoc_NMe_Aib Deprotonation TMU Tetramethylurea Active_Ester->TMU Byproduct Peptide_Bond Fmoc-N-Me-allo-Ile-CO-N(Me)-Peptide-Resin Active_Ester->Peptide_Bond Resin_Amine H₂N(Me)-Peptide-Resin (Secondary Amine) Resin_Amine->Peptide_Bond HOAt HOAt Peptide_Bond->HOAt Regenerated

Caption: HATU activation and coupling workflow for N-methyl amino acids.

Reagent Selection and Condition Optimization

The success of coupling Fmoc-N-methylalloisoleucine is critically dependent on a synergistic combination of a potent coupling reagent, a suitable base, an appropriate solvent, and optimized reaction conditions.

Coupling Reagents

For challenging couplings involving N-methylated residues, high-potency onium salts are essential.

Coupling ReagentClassPerformance for N-MethylalloisoleucineKey Characteristics
HATU Aminium SaltHighly Recommended Forms a highly reactive HOAt-based active ester. The pyridine nitrogen accelerates coupling via a neighboring group effect, making it ideal for sterically hindered residues.[6][8][9][10]
PyAOP Phosphonium SaltHighly Recommended Another HOAt-based reagent, noted for its high efficiency in coupling N-methyl amino acids with low racemization.[4][8][11]
COMU Uronium SaltRecommended Based on OxymaPure, its reactivity is comparable to HATU. It is a safer, non-explosive alternative to benzotriazole-based reagents.[12]
HCTU / HBTU Aminium SaltLess EffectiveBased on HOBt or its chloro-derivative. Generally insufficient to overcome the severe steric hindrance of N-methylalloisoleucine, often resulting in low yields.[13]
DIC / HOBt CarbodiimideNot RecommendedLacks the reactivity required for this type of demanding coupling.
Bases and Additives

The choice of base is crucial for efficient activation while minimizing side reactions, particularly racemization.

  • Bases : A non-nucleophilic, sterically hindered base is mandatory.

    • N,N-Diisopropylethylamine (DIPEA/Hünig's Base) : The most common and effective choice, providing sufficient basicity to deprotonate the carboxylic acid without significant side reactions.[4][7]

    • 2,4,6-Collidine : A weaker and more hindered base than DIPEA. It can be beneficial in cases where racemization is a major concern, though it may lead to slightly slower reaction kinetics.[4][14]

  • Additives : While reagents like HATU already contain an additive moiety (HOAt), when using a carbodiimide-based approach for less hindered N-methyl amino acids, the choice of additive is critical.

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) : An excellent, non-explosive additive that forms highly reactive esters and is superior to HOBt in suppressing racemization.[15][16][17]

Solvents and Temperature
  • Solvents : High-quality, polar aprotic solvents are required to ensure proper resin swelling and dissolution of all reactants.

    • N,N-Dimethylformamide (DMF) : The industry standard. It is critical to use high-purity, amine-free grade, as dimethylamine impurities can cause premature Fmoc-deprotection.[18][19]

    • N-Methyl-2-pyrrolidone (NMP) : An excellent alternative that can sometimes provide superior solvation and improve coupling yields for difficult sequences.[18][20]

  • Temperature : Most couplings are performed at ambient temperature (20-25°C). For exceptionally difficult couplings, the temperature may be cautiously increased to 40-50°C.[9] However, this should be done with care, as elevated temperatures significantly increase the risk of racemization.[21][22]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Reagent equivalents are based on the initial loading of the resin.

start Start with Peptide-Resin (Free N-terminal Amine) deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash Resin (DMF, DCM, DMF) deprotect->wash1 couple Couple to Resin (2-4 hours, Room Temp) wash1->couple preactivate Pre-activate Amino Acid (Fmoc-N-Me-allo-Ile + HATU + DIPEA in DMF) preactivate->couple Add to resin wash2 Wash Resin (DMF, DCM, DMF) couple->wash2 monitor Monitor Completion (Bromophenol Blue Test) wash2->monitor recouple Recouple (Optional) (Repeat Pre-activation & Coupling) monitor->recouple Incomplete (Blue) next_cycle Proceed to Next Cycle monitor->next_cycle Complete (Yellow) recouple->wash2

Caption: SPPS workflow for incorporating Fmoc-N-methylalloisoleucine.

Protocol 1: HATU-Mediated Coupling of Fmoc-N-methylalloisoleucine

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Fmoc-N-methylalloisoleucine (4 eq, ~0.4 mmol)

  • HATU (3.9 eq, ~0.39 mmol)

  • DIPEA (8 eq, ~0.8 mmol)

  • High-purity, amine-free DMF

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation : If starting after a previous coupling, perform Fmoc deprotection. Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection : Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.[13]

  • Washing : Drain the deprotection solution. Wash the resin thoroughly in the following sequence: DMF (x5), DCM (x3), DMF (x5).

  • Amino Acid Pre-activation :

    • In a separate, clean vial, dissolve Fmoc-N-methylalloisoleucine (4 eq) and HATU (3.9 eq) in DMF (~2 mL).

    • Add DIPEA (8 eq) to the solution.

    • Agitate the vial at room temperature for 2-5 minutes. The solution may change color.[5][13]

  • Coupling Reaction :

    • Drain the final DMF wash from the resin.

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Extended coupling times are crucial for N-methylated residues.[2][13]

  • Post-Coupling Wash : Drain the coupling solution. Wash the resin thoroughly: DMF (x5), DCM (x3), DMF (x5).

  • Monitoring : Before proceeding to the next cycle, perform a completion check using the Bromophenol Blue test (Protocol 2). The standard Kaiser test is unreliable for secondary amines and will yield a false negative.[5][13]

  • Recoupling (if necessary) : If the Bromophenol Blue test indicates an incomplete reaction (blue beads), repeat steps 4-7 using fresh reagents.

Protocol 2: Bromophenol Blue Test for Coupling Completion

Materials:

  • Bromophenol Blue (0.1% w/v in DMF)

  • Small test tube or vial

Procedure:

  • Sample Collection : After the post-coupling wash (Step 6 above), remove a small sample of resin beads (approx. 1-5 mg).

  • Test Execution : Place the resin beads in the test tube. Add 1-2 drops of the Bromophenol Blue test solution.

  • Observation : Agitate briefly and observe the color of the resin beads against a white background.[5]

    • Yellow / Greenish-Yellow : Coupling is complete. The acidic phenol form of the indicator dominates, indicating no free basic amine groups remain.

    • Blue / Greenish-Blue : Coupling is incomplete. The basic phenolate form of the indicator dominates, indicating the presence of unreacted secondary amine groups. A recoupling step is required.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Blue BPB Test) Insufficient reaction time.Increase coupling time to 4-6 hours. For subsequent attempts on the same sequence, start with a longer initial time.
Reagent degradation or insufficient equivalents.Use fresh, high-quality reagents. Increase equivalents of amino acid and coupling reagent to 5 eq.
Severe on-resin aggregation.Switch solvent to NMP or use a DMF/DCM mixture.[18] Consider gentle heating to 40°C, monitoring carefully for potential racemization.
High Level of Racemization Over-activation or prolonged exposure to strong base.Switch from DIPEA to the weaker, more hindered base 2,4,6-collidine.[4][14]
Elevated coupling temperature.Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[21]
Peptide Cleavage Issues N/A to coupling, but a downstream consideration.N-methylated peptide bonds can sometimes exhibit altered stability to cleavage reagents. Ensure standard cleavage cocktails (e.g., 95% TFA) and times are sufficient.

Conclusion

The successful incorporation of Fmoc-N-methylalloisoleucine is an achievable but demanding task that hinges on a chemically informed approach. Standard protocols are insufficient to overcome the profound steric hindrance of this residue. The key to success lies in the use of highly potent onium salt reagents, with HATU being a premier choice due to its high reactivity and favorable mechanism. This must be combined with optimized conditions, including the use of a hindered base like DIPEA , extended coupling times of 2-4 hours, and diligent reaction monitoring with a secondary amine-specific method like the Bromophenol Blue test . By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize complex N-methylated peptides, unlocking new potential in their drug discovery and development programs.

References

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

  • Manne, S. R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007–6023. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • CEM. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4568-4571. [Link]

  • ResearchGate. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. (2006). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. Journal of Peptide Science, 12(3), 200-206. [Link]

  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science, 27(1), e24203. [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Wimley, W. C., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Protein Science, 5(3), 417-422. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

  • Google Patents. (2020). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • PubMed. (2006). N-methylation of N(alpha)-acylated, fully C(alpha)-methylated, linear, folded peptides: synthetic and conformational aspects. Biopolymers, 84(4), 350-361. [Link]

Sources

Total synthesis of natural products containing n-Methylalloisoleucine residues

Application Note: Total Synthesis & Incorporation of -Methylalloisoleucine Residues

Executive Summary & Strategic Rationale



  • Metabolic Stability: The

    
    -methylation sterically blocks protease access to the amide bond.
    
  • Conformational Locking: The allo-stereochemistry (inversion at C3 relative to L-Ile) combined with

    
    -methylation forces the peptide backbone into specific turn geometries (often 
    
    
    -turns or kinks) that are inaccessible to standard amino acids.

However, its synthesis presents a "double-trouble" challenge:

  • Stereochemical Erosion: The C2 stereocenter is prone to racemization during

    
    -methylation.
    
  • Coupling Sterics: The bulky

    
    -methyl group drastically reduces the kinetics of subsequent peptide bond formation, often leading to deletion sequences or diketopiperazine (DKP) formation.
    

This guide provides a self-validating protocol for the stereoselective synthesis of the monomer and its successful coupling in total synthesis.

Module A: Stereoselective Synthesis of the Monomer

Objective: Synthesis of Fmoc-

Route Selection:Epimerization-Separation-Methylation (ESM)
Protocol A1: C2-Epimerization of L-Isoleucine

L-Isoleucine (


Reagents: L-Isoleucine, Salicylaldehyde, Acetic Acid. Mechanism: Formation of a Schiff base followed by tautomerization.

  • Schiff Base Formation: Suspend L-Ile (100 mmol) in glacial acetic acid (300 mL). Add salicylaldehyde (0.5 equiv).

  • Equilibration: Reflux at 110°C for 48 hours. The reaction reaches a thermodynamic equilibrium of approx. 60:40 (L-allo : L-Ile).

  • Workup: Concentrate in vacuo. Add water and wash with ether to remove salicylaldehyde.

  • Isolation: Crystallize the crude mixture from water/ethanol. L-allo-Ile is generally less soluble than L-Ile.

    • QC Check:

      
      H NMR (D
      
      
      O). The
      
      
      -proton of L-allo-Ile typically resonates upfield relative to L-Ile due to shielding effects.
Protocol A2: Site-Selective -Methylation (The Benoiton Optimization)

Direct methylation using MeI/NaH is standard but risky. We employ the "Anhydrous Pulse" modification to prevent C2-racemization.

Pre-requisite: Protect the isolated L-allo-Ile as Fmoc-L-allo-Ile-OH using standard Fmoc-OSu/NaHCO

Step-by-Step Methodology:

  • Solvation: Dissolve Fmoc-L-allo-Ile-OH (10 mmol) in anhydrous THF (50 mL). Add MeI (80 mmol, 8 equiv).

  • Temperature Control: Cool to 0°C . This is critical. Room temperature promotes racemization.

  • Base Addition: Add NaH (60% dispersion, 22 mmol, 2.2 equiv) in small portions over 15 minutes.

    • Observation: Gas evolution (H

      
      ) will be vigorous. Ensure venting.
      
  • Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature for exactly 45 minutes.

  • Quench: Quench with aqueous citric acid (10%). Do not use HCl , as it may cleave the Fmoc group.

  • Extraction: Extract with EtOAc, wash with 5% Na

    
    S
    
    
    O
    
    
    (to remove iodine), brine, and dry over MgSO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc/AcOH).

Data Validation: Distinguishing the Isomers

Use this table to validate your monomer before coupling.

FeatureL-Isoleucine (

)
L-Alloisoleucine (

)

-Me-L-Alloisoleucine
C3-H Chemical Shift

~1.95 ppm

~2.15 ppm

~2.20 ppm

Coupling
~4.0 Hz (Gauche)~8.0 Hz (Anti)~9.5 Hz (Restricted)
Specific Rotation

+39.6° (5M HCl)+38.0° (5M HCl)Variable (Solvent dependent)

Module B: The "Difficult Coupling" Protocol

Challenge: Coupling onto the secondary amine of an


Standard: HATU is the baseline. Advanced: For failed sequences, use the Triphosgene/Collidine activation (Acid Chloride method).

Protocol B1: HATU/HOAt Coupling (Solid Phase)

Use this for standard incorporation into the Actinomycin core.

  • Resin Prep: Swell resin (e.g., 2-CTC loaded with first AA) in DMF.

  • Activation:

    • Dissolve Fmoc-

      
      -Me-L-allo-Ile-OH (3 equiv) in DMF.
      
    • Add HATU (2.9 equiv) and HOAt (3 equiv). Note: HOAt is superior to HOBt for steric hindrance.

    • Add DIEA (6 equiv).[1]

    • Pre-activation time: 30 seconds. (Do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling: Add to resin. Shake for 4 hours (double standard time).

  • Double Coupling: Drain and repeat the step with fresh reagents.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
Protocol B2: The "Nuclear Option" (Triphosgene)

If HATU fails (monitored by chloranil test), use in-situ acid chloride generation.

  • Generation: Dissolve Fmoc-

    
    -Me-L-allo-Ile-OH (3 equiv) in anhydrous THF/DCM (1:1).
    
  • Chlorination: Add Triphosgene (1.1 equiv) and 2,4,6-Collidine (10 equiv).

  • Reaction: Stir for 10 mins at 0°C. A white precipitate (collidine hydrochloride) forms.

  • Coupling: Add the slurry directly to the resin.

  • Duration: 1 hour at RT. This reaction is extremely fast and aggressive.

Visualization: Synthetic Workflow & Decision Matrix

The following Graphviz diagram illustrates the decision logic for synthesis and coupling.

GStartStart: L-Isoleucine (2S, 3S)EpimerizationEpimerization(Salicylaldehyde/AcOH, 110°C)Start->EpimerizationSeparationSeparation(Crystallization/HPLC)Epimerization->Separation 60:40 MixL_AlloL-Alloisoleucine (2S, 3R)Separation->L_Allo Isolate (2S, 3R)ProtectionFmoc ProtectionL_Allo->ProtectionMethylationN-Methylation(MeI/NaH, 0°C Pulse)Protection->MethylationQC_StepQC: J-Coupling Check(>9.0 Hz = allo)Methylation->QC_StepCoupling_DecisionCoupling Strategy?QC_Step->Coupling_Decision PassStandard_CoupHATU/HOAt(Double Couple)Coupling_Decision->Standard_Coup Steric Index < 5Hard_CoupTriphosgene/Collidine(Acid Chloride)Coupling_Decision->Hard_Coup Steric Index > 5Final_ProductNatural Product(e.g., Actinomycin Z)Standard_Coup->Final_ProductHard_Coup->Final_Product

Caption: Figure 1. Workflow for the stereoselective conversion of L-Ile to N-Me-L-allo-Ile and subsequent peptide coupling decision matrix.

Case Study: Actinomycin Z1 Core Assembly

Target: Actinomycin Z1 (Contains

Synthesis Logic:

  • Linear Precursor: The linear chain is synthesized on a 2-Chlorotrityl chloride resin to allow mild acid cleavage (1% TFA/DCM) while retaining side-chain protecting groups.

  • Positioning: The

    
    -Me-allo-Ile is best placed in the middle of the linear sequence, not at the N- or C-terminus of the cyclization point, to avoid steric hindrance during the critical macrolactamization step.
    
  • Cyclization:

    • Reagent:PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2][3]

    • Rationale: PyAOP is an aza-analog of PyBOP and is superior for cyclizing peptides containing

      
      -methylated amino acids due to higher reactivity and lower epimerization rates.
      
    • Conditions: High dilution (1 mM in DCM/DMF) to favor intramolecular reaction over dimerization.

References & Authoritative Grounding

  • Benoiton, N. L., et al. "N-Methylamino Acids in Peptide Synthesis. V. The Synthesis of N-tert-Butyloxycarbonyl, N-Methylamino Acids by N-Methylation." Canadian Journal of Chemistry, 1977.

  • Coste, J., et al. "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts."[4] Journal of Organic Chemistry, 1994.[4]

  • Hale, K. J., et al. "Total Synthesis of (+)-Actinomycin Z1." Organic Letters, 2003. (Demonstrates the specific utility of N-Me-allo-Ile in this class).

  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Definitive guide on HATU/HOAt/Triphosgene mechanisms).

  • Freidinger, R. M., et al. "Protected Lactams as Precursors for the Synthesis of N-Methylamino Acids." Journal of Organic Chemistry, 1982.

Application Note: Enzymatic N-Methylation of Alloisoleucine-Containing Peptides via Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Focus: Overcoming steric hindrance in non-canonical amino acid modifications using engineered biocatalysts.

Introduction & Mechanistic Rationale

The incorporation of


-N-methylated non-proteinogenic amino acids into peptide backbones is a highly sought-after modification in drug development. N-methylation improves membrane permeability, enhances proteolytic stability, and modulates the conformational dynamics of therapeutic peptides[1]. However, modifying sterically hindered diastereomers, such as D-alloisoleucine—a critical residue found in potent anti-mycobacterial natural products like mycoplanecins[2]—presents a severe synthetic bottleneck.

Traditional solid-phase peptide synthesis (SPPS) struggles with alloisoleucine due to the bulky, branched aliphatic side chain at the


-carbon. This steric clash drastically reduces coupling efficiencies and often leads to the formation of truncated sequences or diketopiperazines[3]. Furthermore, native chemical ligation of such substrates is limited by exceptionally slow second-order rate constants[4].

To bypass these chemical limitations, we leverage a chemoenzymatic "catch-and-release" bioconjugation platform . By utilizing engineered borosin-type methyltransferases (e.g., OphMA or MroM1 variants), we can tether the alloisoleucine substrate directly to the enzyme's catalytic domain. This artificially increases the effective local molarity of the substrate, driving the S-adenosylmethionine (SAM)-dependent N-methylation forward with near-absolute regioselectivity, regardless of the substrate's inherent steric bulk[1][4].

Workflow Visualization

The following diagram illustrates the logical flow of the catch-and-release bioconjugation strategy, highlighting the transition from a free, sterically hindered substrate to a successfully N-methylated product.

G Substrate Alloisoleucine Substrate (Sterically Hindered) Conjugate Enzyme-Substrate Bioconjugate Substrate->Conjugate Ligation (BMPS) Enzyme Engineered MTase (e.g., MroM1-373Cys) Enzyme->Conjugate Catalysis N-Methylation Catalysis Conjugate->Catalysis SAM S-adenosylmethionine (SAM) SAM->Catalysis Methyl Donor Product N-Methyl-Alloisoleucine Peptide Catalysis->Product Cleavage (MSH) SAH S-adenosylhomocysteine (SAH) Catalysis->SAH Byproduct

Fig 1: Catch-and-release bioconjugation workflow for enzymatic N-methylation.

Quantitative Efficacy: Chemical vs. Enzymatic Approaches

The table below summarizes the comparative yields of N-methylation techniques when applied to canonical versus highly hindered non-canonical substrates.

Substrate CharacteristicMethodologyAverage Yield (%)RegioselectivityPrimary Limitation
L-Isoleucine (Canonical) Solid-Phase Chemical45 - 50ModerateStandard coupling inefficiency
D-Alloisoleucine Solid-Phase Chemical< 20LowExtreme steric hindrance[3]
D-Alloisoleucine Native Chemical Ligation< 10HighSlow second-order kinetics[4]
D-Alloisoleucine Enzymatic Bioconjugation 85 - 90 Absolute Requires engineered MTase[4]

Step-by-Step Experimental Protocols

This self-validating protocol ensures that each phase of the reaction can be independently verified, minimizing downstream failures.

Phase 1: Preparation of the Bioconjugate Scaffold

Objective: Covalently tether the alloisoleucine-containing peptide to the catalytic scaffold to overcome the entropic barrier of binding a bulky substrate.

  • Enzyme Preparation: Express and purify the engineered methyltransferase (e.g., MroM1-373Cys) containing a single reactive C-terminal cysteine. Buffer exchange the enzyme into Conjugation Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure the cysteine thiol remains reduced.

  • Linker Activation: Dissolve the bifunctional linker (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/BMPS or monobromomaleimide) in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the linker to the alloisoleucine peptide at a 1:1.2 molar ratio. Incubate for 1 hour at room temperature.

  • Enzyme Ligation: Introduce the activated peptide-linker complex to the purified MTase at a 5:1 molar excess (Peptide:Enzyme). Incubate at 4°C overnight.

  • Purification: Remove unreacted peptide using a 30 kDa MWCO centrifugal filter.

  • Causality Check: The bifunctional linker bridges the enzyme's thiol and the peptide. This proximity effect forces the alloisoleucine residue into the active site, entirely bypassing the reliance on native binding affinity which is typically abolished by the non-canonical side chain[4].

Phase 2: SAM-Dependent Enzymatic N-Methylation

Objective: Execute the biocatalytic transfer of the methyl group.

  • Reaction Setup: Dilute the purified bioconjugate to 10 µM in Reaction Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl).

  • Cofactor Addition: Add S-adenosylmethionine (SAM) to a final concentration of 2 mM.

  • Incubation: Incubate the reaction mixture at 25°C for 4 to 6 hours.

  • Causality Check: SAM acts as the universal methyl donor. Because the substrate is covalently tethered, the local concentration is effectively infinite relative to the active site, driving the reaction to completion despite the steric bulk of the alloisoleucine

    
    -branch[1][4].
    
Phase 3: Substrate Cleavage and Verification

Objective: Release the modified peptide and validate the methylation event.

  • Cleavage: Add 2-mercaptoethanol (MSH) to a final concentration of 5% (v/v) to the reaction mixture. Incubate at 37°C for 2 hours to reverse the maleimide-thiol linkage and liberate the peptide[4].

  • Isolation: Separate the small peptide from the large enzyme scaffold using a 10 kDa MWCO filter. Collect the filtrate.

  • Validation (Self-Validating Step): Analyze the filtrate via MALDI-TOF Mass Spectrometry.

  • Causality Check: A successful N-methylation will present as a distinct mass shift of +14.01 Da compared to a control reaction run without SAM. If multiple methylations occur on adjacent residues, iterative +14.01 Da peaks will be observed. Monitoring the ratio of SAM to S-adenosylhomocysteine (SAH) via HPLC can also serve as an orthogonal validation of enzymatic turnover.

Troubleshooting & Optimization

  • Incomplete Methylation: If MALDI-TOF MS shows a high ratio of unmethylated to methylated peptide, the steric clash of the alloisoleucine may be distorting the active site geometry. Solution: Increase the SAM concentration to 5 mM and extend the Phase 2 incubation time to 12 hours. Ensure the pH remains strictly at 7.5, as SAM degrades rapidly in alkaline conditions[5].

  • Poor Conjugation Yield: If the peptide fails to tether to the enzyme, the C-terminal cysteine of the MTase may be oxidized. Solution: Pre-treat the enzyme with 5 mM DTT for 30 minutes, followed by rapid buffer exchange to remove DTT before adding the maleimide-activated peptide.

References

  • Title: Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides - PMC Source: nih.gov URL: [Link]

  • Title: Enzymatic methylation of the amide bond | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC Source: nih.gov URL: [Link]

  • Title: A simple preparation of D-alloisoleucine from L-isoleucine via acetylation and separation of the ammonium salts | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Chapter 13: S-Adenosylmethionine - Books (RSC) Source: rsc.org URL: [Link]

Sources

Protecting group strategies for n-Methylalloisoleucine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Protecting Group Strategies for the Synthesis of N-Methylalloisoleucine

For researchers engaged in peptide synthesis and drug development, the incorporation of N-methylated amino acids offers a powerful tool to enhance the pharmacological properties of peptides, including increased metabolic stability and improved cell permeability. N-Methylalloisoleucine, with its unique stereochemistry, presents specific synthetic challenges that necessitate a well-designed protecting group strategy. This guide provides an in-depth analysis of these strategies, focusing on the causality behind experimental choices to ensure a robust and efficient synthesis.

The synthesis of N-Methylalloisoleucine requires the careful orchestration of three key transformations: protection of the α-amino group, protection of the carboxylic acid, and the N-methylation itself. The central challenge lies in selecting protecting groups that are stable during the N-methylation step while allowing for selective removal without compromising the integrity of the molecule, particularly its stereocenters. This principle of using protecting groups that can be removed by distinct mechanisms is known as orthogonality.[1][2][3]

The choice of the N-methylation method is the pivot around which the entire protecting group strategy revolves. A widely adopted and effective method for N-methylation involves the use of a strong base, such as sodium hydride (NaH), and a methylating agent like iodomethane (methyl iodide).[4][5] This choice immediately dictates the requirements for the α-amino protecting group.

Selecting the Optimal α-Amino Protecting Group

The most common α-amino protecting groups in peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[]

  • Fmoc Group: This group is cleaved under basic conditions (e.g., piperidine in DMF).[][] This makes it fundamentally incompatible with N-methylation protocols that employ strong bases like NaH, as the protecting group would be unintentionally removed.

  • Boc Group: The Boc group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[8][9] This stability profile makes the Boc group the ideal choice for protecting the α-amino group of alloisoleucine during base-mediated N-methylation.

Therefore, the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is the most logical and field-proven approach for this synthesis.[1][10]

Figure 1: Decision logic for selecting the N-protecting group.

An Elegant Strategy: Bypassing Carboxyl Protection

While a traditional approach would involve protecting the carboxylic acid as a benzyl (Bzl) ester after Boc protection, a more elegant and efficient strategy exists for the N-methylation of Boc-protected amino acids.[10] Research has shown that the selective N-methylation of a Boc-protected amino acid can be achieved in the presence of a free carboxylic acid.[5][11][12][13]

The mechanism behind this selectivity is a key insight: when the Boc-amino acid is treated with two equivalents of sodium hydride, it is doubly deprotonated at both the carboxylic acid and the carbamate N-H. In an aprotic solvent like THF, the resulting sodium carboxylate forms a chelate with the Na+ ion.[11][12][13] This chelation significantly reduces the nucleophilicity of the carboxylate oxygen, effectively "protecting" it in situ and preventing O-methylation. The carbamate anion, however, remains sufficiently nucleophilic to react with iodomethane, leading to selective N-methylation.[11] This approach streamlines the synthesis by removing the need for separate carboxyl protection and deprotection steps.

Comparative Summary of Protecting Group Strategies

Protecting GroupFunctionalityStability to NaH/MeIDeprotection ConditionOrthogonality with BocSuitability for N-Methylation
Boc α-AminoStable Strong Acid (TFA)-High
Fmoc α-AminoUnstable Base (Piperidine)-Low
Z (Cbz) α-AminoStableH₂, Pd/C or HBr/AcOHCan be orthogonalModerate
Benzyl (Bzl) CarboxylStable H₂, Pd/CHigh High (if used)
Methyl/Ethyl CarboxylStableSaponification (Base)ModerateModerate
In situ Chelation CarboxylStable Acidic WorkupHigh High (Recommended)

Protocols

Protocol 1: Preparation of Boc-L-alloisoleucine

This protocol outlines the standard procedure for the protection of the α-amino group of L-alloisoleucine with a Boc group.

Materials:

  • L-Alloisoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-alloisoleucine in a 1M NaOH solution and dioxane/water mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH between 9 and 10 with additional 1M NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield Boc-L-alloisoleucine as a white solid or oil.

Protocol 2: Selective N-Methylation of Boc-L-alloisoleucine

This protocol details the highly selective N-methylation leveraging the in situ protection of the carboxylic acid.[4][11]

Materials:

  • Boc-L-alloisoleucine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (MeI)

  • Argon or Nitrogen atmosphere

  • 20% aqueous citric acid solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thoroughly dry a round-bottom flask with a stir bar under flame or in an oven and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Add Boc-L-alloisoleucine to the flask and dissolve it in anhydrous THF.

  • Add iodomethane (typically 2.5-3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) in small portions over 1-2 hours. Vigorous bubbling (H₂ evolution) will be observed. Caution: NaH is highly reactive with water.

  • After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Separate the layers. Acidify the aqueous layer to pH 3 with a 20% citric acid solution.[11]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-N-Methyl-L-alloisoleucine.

Figure 2: Recommended workflow for the synthesis of N-Methyl-L-alloisoleucine.
Protocol 3: Final Deprotection of Boc-N-Methyl-L-alloisoleucine

This protocol describes the final step to liberate the free N-methylated amino acid.

Materials:

  • Boc-N-Methyl-L-alloisoleucine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anisole or thioanisole (scavengers, optional)

Procedure:

  • Dissolve the Boc-N-Methyl-L-alloisoleucine in dichloromethane.

  • If the final peptide contains sensitive residues like Tryptophan or Methionine, add a scavenger such as anisole (5-10% v/v).[8]

  • Cool the solution to 0 °C.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting product, N-Methyl-L-alloisoleucine, is typically obtained as a TFA salt and can be purified further by recrystallization or ion-exchange chromatography if necessary.

Conclusion

The successful synthesis of N-Methylalloisoleucine hinges on a protecting group strategy that is compatible with the chosen N-methylation conditions. The use of an acid-labile Boc group for α-amino protection is paramount when employing a robust base-mediated methylation protocol. Furthermore, leveraging the in situ chelation of the sodium carboxylate provides an elegant and efficient route that obviates the need for separate carboxyl protection and deprotection steps, thereby streamlining the overall synthesis. The protocols provided herein represent a validated and reliable pathway for obtaining this valuable non-canonical amino acid for applications in peptide science and drug discovery.

References

  • BenchChem. (2025). Benzyl Ester vs.
  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Lokey Lab Protocols. (2017).
  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.
  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • A-share. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LinkedIn.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BOC Sciences. (n.d.). CAS 251316-98-0 Fmoc-L-allo-isoleucine. BOC Sciences.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
  • Hunt, I. (n.d.). Peptide synthesis. University of Calgary.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Saragih, S. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace.

Sources

Application Notes and Protocols for the Design of Peptidomimetics Using n-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of n-Methylalloisoleucine in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2] They offer a strategic solution to the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the rational design of peptidomimetics is the introduction of unnatural amino acids to impart specific, desirable properties.[1] Among these, N-methylated amino acids, and specifically n-Methylalloisoleucine, have emerged as powerful tools for medicinal chemists.[3][4]

The incorporation of a methyl group onto the amide nitrogen of the peptide backbone, a modification inherent to n-Methylalloisoleucine, confers several significant advantages:

  • Enhanced Proteolytic Stability: N-methylation effectively shields the adjacent peptide bond from enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the peptide.[4][5]

  • Improved Cell Permeability: The methylation of the amide backbone can lead to a significant improvement in the intestinal permeability and overall bioavailability of peptide drug candidates.[3][4][6]

  • Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotational freedom of the peptide backbone, influencing the allowable φ (phi) and ψ (psi) dihedral angles. This can be used to stabilize bioactive conformations, such as β-turns, and enhance receptor affinity and selectivity.[4]

  • Reduced Interchain Aggregation: Backbone methylation can increase the solubility of peptides by disrupting the hydrogen bonding networks that lead to aggregation.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of n-Methylalloisoleucine in the design and synthesis of advanced peptidomimetics. We will delve into the unique conformational properties of this amino acid, provide detailed, field-proven protocols for its incorporation into peptide sequences, and discuss its application in creating next-generation therapeutics.

The Conformational Impact of n-Methylalloisoleucine

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Unmodified peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor binding affinity.[7] The introduction of conformational constraints is a well-established strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its potency and selectivity.[8]

n-Methylalloisoleucine imposes significant conformational restrictions on the peptide backbone. Unlike its non-methylated counterpart, the presence of the N-methyl group:

  • Eliminates Hydrogen Bond Donor Capability: The amide proton is replaced by a methyl group, preventing the formation of a hydrogen bond at that position. This can disrupt secondary structures like α-helices and β-sheets that rely on these interactions.

  • Introduces Steric Hindrance: The methyl group sterically clashes with neighboring side chains and backbone atoms, restricting the accessible conformational space. This often favors a trans conformation of the peptide bond.[9]

  • Promotes Turn Structures: The conformational constraints imposed by N-methylation can effectively induce the formation of β-turns, which are critical for molecular recognition in many biological processes.[4]

The strategic placement of n-Methylalloisoleucine within a peptide sequence allows for precise control over its secondary structure, a critical aspect of rational drug design.[10]

Diagram: Conformational Constraints of n-Methylalloisoleucine

G cluster_0 Standard Peptide Bond cluster_1 n-Methylalloisoleucine Peptide Bond Amide_Proton Amide Proton (H-bond donor) High_Flexibility High Conformational Flexibility Amide_Proton->High_Flexibility Allows Restricted_Rotation Restricted Rotation N_Methyl_Group N-Methyl Group Steric_Hindrance Steric Hindrance N_Methyl_Group->Steric_Hindrance No_H_Bond_Donor No H-bond Donor N_Methyl_Group->No_H_Bond_Donor Steric_Hindrance->Restricted_Rotation

Caption: Comparison of a standard peptide bond with an N-methylated bond.

Protocols for the Synthesis of n-Methylalloisoleucine-Containing Peptidomimetics

The incorporation of sterically hindered N-methylated amino acids like n-Methylalloisoleucine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to achieve high coupling efficiencies.[5] Standard coupling conditions are often insufficient to overcome the steric hindrance, leading to incomplete reactions and the formation of deletion sequences.

Fmoc-n-Methyl-L-alloisoleucine: Synthesis and Availability

While a variety of Fmoc-N-methylated amino acids are commercially available, custom synthesis may be necessary for specific applications. A common and effective method for the N-methylation of amino acids is the Biron-Kessler method, which can be performed in the solid phase.[11] This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and amenable to methylation.[11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of n-Methylalloisoleucine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing n-Methylalloisoleucine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-n-Methyl-L-alloisoleucine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[5]

  • Amino Acid Coupling (Standard):

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (ninhydrin test; should be negative).[12]

  • n-Methylalloisoleucine Coupling:

    • In a separate tube, dissolve 4 equivalents of Fmoc-n-Methyl-L-alloisoleucine and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4-6 hours. A longer coupling time is necessary due to steric hindrance.[5]

    • Drain and wash the resin with DMF (3x) and DCM (3x).

    • Note: The Kaiser test is not suitable for N-methylated amines. A bromophenol blue test can be used as an alternative to monitor coupling completion.[5]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.[5]

Diagram: SPPS Workflow for n-Methylalloisoleucine Incorporation

G start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all residues wash2->repeat n_methyl_coupling n-Methylalloisoleucine Coupling (Longer reaction time) wash3 Wash (DMF, DCM) n_methyl_coupling->wash3 wash3->repeat repeat->deprotection Next residue is standard repeat->n_methyl_coupling Next residue is n-Me-aIle final_deprotection Final Fmoc Deprotection repeat->final_deprotection All residues coupled cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Purify Peptide precipitation->end

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

Quantitative Data: Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids. While HATU is a robust and widely used reagent, other phosphonium and iminium-based reagents can also be effective.

Coupling ReagentGeneral Effectiveness for N-Methylated ResiduesKey Considerations
HATU HighFast activation, low racemization.[4]
HBTU GoodA common and cost-effective alternative to HATU.
PyBOP GoodParticularly effective for difficult couplings.[13]
PyAOP Very GoodOften used for challenging couplings, including consecutive N-methylated residues.[13]
COMU HighHigh solubility and reactivity.

Characterization of n-Methylalloisoleucine-Containing Peptidomimetics

Following synthesis and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), the identity and purity of the n-Methylalloisoleucine-containing peptide must be confirmed.

  • RP-HPLC: Used to assess the purity of the final product. The presence of N-methylated residues can sometimes lead to peak broadening or the appearance of multiple peaks due to the slow interconversion of cis/trans amide bond isomers on the HPLC timescale.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are invaluable for confirming the sequence and determining the three-dimensional structure of the peptidomimetic in solution. NMR is the primary method for observing and quantifying cis/trans isomers.[9]

Applications and Case Studies

The strategic incorporation of n-Methylalloisoleucine and other N-methylated amino acids has proven to be a successful strategy in the development of potent and bioavailable peptide therapeutics.

For instance, the multiple N-methylation of a cyclopeptidic somatostatin analog was shown to dramatically improve its metabolic stability and intestinal permeability, resulting in significant oral bioavailability for a tri-N-methylated version.[6] Similarly, N-methylation has been employed to enhance the selectivity of integrin antagonists.[6]

These examples underscore the transformative potential of N-methylation in overcoming the traditional limitations of peptide-based drugs.

Conclusion

n-Methylalloisoleucine is a powerful building block for the design of peptidomimetics with enhanced pharmaceutical properties. Its ability to confer proteolytic resistance, improve cell permeability, and enforce specific backbone conformations makes it an invaluable tool for medicinal chemists. While its incorporation requires optimized synthetic protocols to overcome steric hindrance, the benefits in terms of improved drug-like properties are substantial. The detailed protocols and insights provided in this application note are intended to empower researchers to effectively utilize n-Methylalloisoleucine in the development of next-generation peptide therapeutics.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • CD Formulation. (n.d.). Methylated Peptide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Center for Biotechnology Information. [Link]

  • Yang, L., Berk, S. C., Rohrer, S. P., Mosley, R. T., Guo, L., Underwood, D. J., ... & Chapman, K. T. (1998). Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2. Proceedings of the National Academy of Sciences, 95(18), 10836-10841. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2022). Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

  • Santino, F. (2023). NEW SYNTHESES AND DERIVATIZATIONS OF PEPTIDOMIMETICS AND PEPTIDE-CONJUGATES FOR THERANOSTIC APPLICATIONS. [Link]

  • Farkas, O., Szilágyi, M., & Perczel, A. (2005). Peptide models XLV: conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins. Journal of molecular structure. Theochem, 725(1-3), 135–144. [Link]

  • Conformational Behavior of Peptides – Computational Chemistry | ETH Zurich. (n.d.). Retrieved from [Link]

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1383. [Link]

  • Toniolo, C. (1990). Structure of conformationally constrained peptides: From model compounds to bioactive peptides. Scilit. [Link]

  • Muñoz, V., & Serrano, L. (1995). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Journal of molecular biology, 245(2), 158–167. [Link]

  • Christopher, J. A., & Congreve, M. (2019). Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. International journal of molecular sciences, 20(6), 1349. [Link]

  • Li, H., Gui, C., Wang, L., Liu, Q., & Yao, Z. (2016). Integrated In Silico Fragment-Based Drug Design: Case Study with Allosteric Modulators on Metabotropic Glutamate Receptor 5. PloS one, 11(7), e0158462. [Link]

  • Zhang, Y. (2024, June 26). Integrated Molecular Modeling and Machine Learning for Drug Design. Portal. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Nature. [Link]

Sources

Scalable production methods for pure n-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production and Quality Control of High-Purity N-Methyl-L-alloisoleucine

Abstract

N-methylated amino acids are critical building blocks in modern drug development, particularly for enhancing the pharmacokinetic properties of peptide-based therapeutics.[1][2] N-methylation can significantly increase proteolytic stability and improve cell permeability.[1] N-Methyl-L-alloisoleucine, a stereoisomer of N-methylisoleucine, presents a unique synthetic challenge due to the presence of two chiral centers, resulting in four possible stereoisomers.[3][4] Achieving high stereochemical purity on a scalable level is paramount for clinical applications, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive framework for the scalable synthesis, high-purity isolation, and rigorous analytical characterization of N-Methyl-L-alloisoleucine, designed for researchers and professionals in pharmaceutical development.

Strategic Production Workflow

The successful and scalable production of pure N-Methyl-L-alloisoleucine hinges on a multi-stage process that meticulously controls stereochemistry from the starting material through to the final product. The core strategy involves utilizing a stereochemically pure starting material and employing robust purification methods to remove any process-related impurities and residual stereoisomers.

cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Quality Control Start Start: Pure L-Alloisoleucine Protect Carboxyl Protection (Esterification) Start->Protect N_Methylate N-Methylation (Reductive Amination) Protect->N_Methylate Deprotect Deprotection (Hydrolysis) N_Methylate->Deprotect Crude Crude N-Methyl-L-alloisoleucine Deprotect->Crude Prep_HPLC Preparative Chiral HPLC or Diastereomeric Crystallization Crude->Prep_HPLC Transfer to Purification Fraction_Collect Collect Pure Fractions Prep_HPLC->Fraction_Collect Solvent_Removal Solvent Removal Fraction_Collect->Solvent_Removal Pure_Product Pure N-Methyl-L-alloisoleucine Solvent_Removal->Pure_Product QC_Start Final Product Pure_Product->QC_Start Submit for Analysis Analytical_HPLC Analytical Chiral HPLC (Stereoisomeric Purity) QC_Start->Analytical_HPLC LCMS LC-MS (Identity & Purity) QC_Start->LCMS NMR NMR (Structural Confirmation) QC_Start->NMR Final_Release Release Specification Met Analytical_HPLC->Final_Release LCMS->Final_Release NMR->Final_Release

Caption: Overall workflow for scalable production of N-Methyl-L-alloisoleucine.

Scalable Synthesis Protocol

The most efficient strategy to obtain the desired stereoisomer is to begin with commercially available, high-purity L-alloisoleucine. This approach minimizes the formation of diastereomers, simplifying the downstream purification process. The chosen method, reductive amination, is a well-established, robust, and scalable reaction for the N-methylation of amino acids.

Protocol 2.1: N-methylation of L-Alloisoleucine

This protocol details a three-step, one-pot synthesis suitable for scaling.

Step 1: In Situ Protection (Esterification)

  • Rationale: The carboxylic acid group is temporarily protected as a methyl ester to prevent side reactions during the methylation step. This is achieved in situ to streamline the process.

  • Procedure:

    • Suspend L-alloisoleucine (1 equivalent) in methanol.

    • Cool the slurry to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise while maintaining the temperature below 10°C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours until the solution becomes clear, indicating the formation of L-alloisoleucine methyl ester hydrochloride.

Step 2: Reductive Amination

  • Rationale: This step forms the N-methyl bond. An aqueous solution of formaldehyde serves as the methyl source, forming a transient imine/iminium ion with the amino acid ester. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the iminium ion over the aldehyde, minimizing side reactions.

  • Procedure:

    • To the solution from Step 1, add aqueous formaldehyde (37 wt. %, 1.5 equivalents).

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise, monitoring for any gas evolution and maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

Step 3: Deprotection (Saponification)

  • Rationale: The methyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final N-methylated amino acid.

  • Procedure:

    • Cool the reaction mixture to 0°C.

    • Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.5 equivalents) to adjust the pH to >12.

    • Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

    • Carefully neutralize the solution to pH ~6.0 using aqueous HCl. The crude N-Methyl-L-alloisoleucine will precipitate.

    • Filter the crude product, wash with cold water, and dry under vacuum.

High-Purity Isolation and Purification

Purification is the most critical phase for ensuring the final product meets stringent purity requirements for pharmaceutical use. The primary goal is the removal of any unreacted starting material, byproducts, and, most importantly, any undesired stereoisomers.

Crude Crude Product (Contains N-Me-L-allo-Ile & impurities) Dissolve Dissolve in Mobile Phase Crude->Dissolve Load Load onto Preparative Chiral HPLC Column Dissolve->Load Elute Isocratic/Gradient Elution Load->Elute Detect UV Detection & Fraction Collection Elute->Detect Fractions Pool Pure Fractions (Verified by Analytical HPLC) Detect->Fractions Evaporate Solvent Evaporation (Lyophilization) Fractions->Evaporate Final Final Product >99.5% Pure N-Methyl-L-alloisoleucine Evaporate->Final

Caption: Purification workflow using preparative chiral HPLC.

Protocol 3.1: Preparative Chiral HPLC

For achieving the highest purity, preparative High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the preferred method.[3][4]

  • Rationale: CSPs contain a chiral selector that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation.[4] Teicoplanin-based columns are often effective for underivatized amino acids.

  • Methodology:

    • Column Selection: Choose a suitable preparative chiral column (e.g., based on macrocyclic glycopeptides like teicoplanin).

    • Sample Preparation: Dissolve the crude product in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.

    • Elution: Perform multiple injections onto the preparative column, eluting with an optimized mobile phase.

    • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

    • Purity Analysis: Analyze the collected fractions using a high-resolution analytical chiral HPLC method (see Section 4.1) to identify those containing the pure desired isomer.

    • Product Isolation: Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product as a solid.

ParameterPreparative HPLC Setting
Column Teicoplanin-based Chiral Stationary Phase (e.g., 20 x 250 mm, 10 µm)
Mobile Phase Methanol/Water or Acetonitrile/Water with acidic or basic modifier
Flow Rate 10-20 mL/min
Detection UV at 210 nm
Loading Dependent on column capacity and sample solubility
Temperature Ambient or controlled (e.g., 30°C)

Comprehensive Quality Control

Rigorous analytical testing is required to confirm the identity, strength, quality, and purity of the final product. A suite of orthogonal methods should be employed.

Protocol 4.1: Analytical Chiral HPLC

This is the definitive method for quantifying stereoisomeric purity.

  • Rationale: An analytical-scale version of the preparative method, optimized for high resolution to accurately separate and quantify all four potential stereoisomers: N-Methyl-L-alloisoleucine, N-Methyl-D-alloisoleucine, N-Methyl-L-isoleucine, and N-Methyl-D-isoleucine.[5][6][7]

  • Methodology:

    • Prepare a standard solution of the final product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the analytical chiral column.

    • Record the chromatogram and integrate the peak areas to determine the percentage of each isomer present. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

ParameterAnalytical HPLC Setting
Column Teicoplanin-based Chiral Stationary Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture (e.g., 80:20 Acetonitrile:Water + 0.1% Formic Acid)
Flow Rate 0.5-1.0 mL/min[3]
Detection UV at 210-225 nm[3]
Injection Volume 5 µL
Temperature 30°C[3]
Protocol 4.2: LC-MS Analysis
  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the product, providing unequivocal identification. It also serves as a sensitive method for detecting and identifying any process-related impurities.[8]

  • Expected Result: A primary peak in the mass spectrum corresponding to the exact mass of N-Methyl-L-alloisoleucine ([M+H]⁺).

Protocol 4.3: NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the covalent bond structure of the molecule.

  • Expected Result:

    • ¹H NMR: Will show characteristic peaks for the N-methyl group (a singlet), the Cα-H, the side chain protons, and the absence of the N-H protons from the starting material.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environments, including the N-methyl carbon.

AnalysisSpecificationPurpose
Appearance White to off-white solidVisual Inspection
Identity (LC-MS) [M+H]⁺ matches theoretical mass ± 5 ppmConfirms Molecular Formula
Identity (NMR) Spectrum conforms to reference standardConfirms Covalent Structure
Stereoisomeric Purity (Chiral HPLC) ≥99.5% N-Methyl-L-alloisoleucineEnsures Stereochemical Purity
Chemical Purity (HPLC) ≥99.5%Quantifies Non-isomeric Impurities

References

  • Ozaki, M., Shimotsuma, M., Kuranaga, T., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 71(11), 856-862. Available from: [Link]

  • Ozaki, M., Shimotsuma, M., Kuranaga, T., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed, National Library of Medicine. Available from: [Link]

  • Ozaki, M., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. ResearchGate. Available from: [Link]

  • Adesis, Inc. (2025). Solid-Phase vs Liquid-Phase Peptide Synthesis: Capabilities and Applications. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Available from: [Link]

  • Irla, M., & Wendisch, V. F. (2022). Efficient cell factories for the production of N-methylated amino acids and for methanol-based amino acid production. Microbial Biotechnology, 15(8), 2145-2162. Available from: [Link]

  • Irla, M., & Wendisch, V. F. (2022). Efficient cell factories for the production of N-methylated amino acids and for methanol-based amino acid production. Aarhus University Research. Available from: [Link]

  • Mindt, M., et al. (2018). One-step Process for Production of N-methylated Amino Acids From Sugars and Methylamine Using Recombinant Corynebacterium Glutamicum as Biocatalyst. PubMed, National Library of Medicine. Available from: [Link]

  • Angell, Y. L., et al. (2009). Alpha-N-methylation of amino acids. Google Patents.
  • Tambe, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed, National Library of Medicine. Available from: [Link]

  • Yajima, T., Mason, K., & Katz, E. (1976). Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins. Antimicrobial Agents and Chemotherapy, 9(2), 224–232. Available from: [Link]

  • Mondragon, E., et al. (2020). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available from: [Link]

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. Available from: [Link]

  • Prieto, E., et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Yamamoto, Y., et al. (2014). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. PubMed, National Library of Medicine. Available from: [Link]

  • Liu, Y. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
  • Ramaswamy, A., et al. (2012). Analytical techniques for characterization of raw materials in cell culture media. PubMed, National Library of Medicine. Available from: [Link]

  • Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available from: [Link]

  • Lee, J. Y. (2016). A Simple Outline of Methods for Protein Isolation and Purification. PubMed, National Library of Medicine. Available from: [Link]

  • Gronke, J. L., et al. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. PubMed, National Library of Medicine. Available from: [Link]

  • Siyutkin, D. E., & Krivosheyeva, N. G. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available from: [Link]

  • Tambe, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed, National Library of Medicine. Available from: [Link]

  • Kramer, S., et al. (2020). Scalable Preparation of Synthetic Mucins via Nucleophilic Ring-Opening Polymerization of Glycosylated N-Carboxyanhydrides. ResearchGate. Available from: [Link]

  • Wan, X., et al. (2023). New Mode of Asymmetric Induction for Enantioselective Radical N-Heterobicyclization via Kinetically Stable Chiral Radical Center. PubMed, National Library of Medicine. Available from: [Link]

  • Nakamura, M., et al. (2024). Scalable synthesis of the L/N ring of maitotoxin. ResearchGate. Available from: [Link]

  • de Freitas, R. F. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed, National Library of Medicine. Available from: [Link]

  • Stanetty, C., et al. (2021). Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N. PubMed, National Library of Medicine. Available from: [Link]

  • Lee, W. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Dong, Y., et al. (2024). Breakthrough in scalable synthesis of metal telluride nanosheets. ResearchGate. Available from: [Link]

Sources

Reagents for activating carboxylic acids of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Activation Strategies for N-Methylated Amino Acids in Peptide Drug Discovery

Abstract

The incorporation of N-methylated amino acids is a pivotal strategy in modern drug design to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics (e.g., Cyclosporine A).[1] However, the N-methyl group introduces severe steric hindrance that retards acylation kinetics, leading to incomplete coupling and difficult purification. This guide provides an evidence-based framework for selecting and utilizing high-efficiency coupling reagents—specifically COMU, BEP, and Ghosez’s Reagent—to activate N-methylated carboxylic acids, overcoming the steric barrier while preserving chiral integrity.[2]

Part 1: The Mechanistic Challenge

The activation of N-methylated amino acids differs fundamentally from standard amino acids due to two primary factors:

  • Steric Shielding: The N-methyl group projects into the space surrounding the carbonyl carbon. Standard reagents (e.g., HBTU, DIC) generate active esters that are often too bulky to be attacked effectively by the incoming amine, especially if that amine is also hindered (N-methylated).

  • Epimerization Risks: While N-methyl amino acids lack the amide proton required to form the classic 5(4H)-oxazolone via base-catalyzed abstraction, they are highly prone to Diketopiperazine (DKP) formation during slow couplings.[2] Furthermore, the slow kinetics of the coupling step allows time for direct enolization if strong bases are used in excess.

The Solution: Use reagents that generate smaller, more reactive active species (e.g., acid chlorides) or utilize "structure-breaking" leaving groups (e.g., Oxyma) that disrupt internal hydrogen bonding and accelerate kinetics.

Part 2: Reagent Selection Matrix

The choice of reagent should be dictated by the steric demand of the coupling junction.

Coupling TypeRecommended ReagentMechanismPros/Cons
Standard (N-Me-AA + 1° Amine)COMU / Oxyma PureUronium salt with Oxyma leaving groupPros: Safer than HATU (non-explosive), high reactivity, low racemization.Cons: Hydrolytically unstable; store dry.[2]
Difficult (N-Me-AA + N-Me-AA)BEP Bromo-pyridinium activationPros: Specifically designed for N-methylated peptides; superior kinetics for hindered systems.Cons: Requires careful handling of TEA/DIPEA ratios.[2]
Extreme (Aib, N-Me-Val, etc.)[2]Ghosez's Reagent In situ Acid ChloridePros: The "nuclear option"—highest reactivity (small electrophile).Cons: Moisture sensitive; requires base-free coupling or strict anhydrous conditions.[2]
Visualizing the Decision Logic

ReagentSelection Start Start: N-Methyl AA Activation CheckAmine Analyze Nucleophile (Incoming Amine) Start->CheckAmine PrimaryAmine Primary Amine (Standard Sterics) CheckAmine->PrimaryAmine Low Steric Clash SecondaryAmine Secondary Amine (N-Methyl / Proline) CheckAmine->SecondaryAmine High Steric Clash UseCOMU Protocol A: COMU + Oxyma (High Yield, Safe) PrimaryAmine->UseCOMU CheckHindrance Is Electrophile Extremely Bulky? (e.g., N-Me-Val, Aib) SecondaryAmine->CheckHindrance UseBEP Protocol B: BEP (Specialized for N-Me) CheckHindrance->UseBEP Moderate UseGhosez Protocol C: Ghosez's Reagent (Acid Chloride) CheckHindrance->UseGhosez Extreme

Figure 1: Decision tree for selecting the optimal activation strategy based on steric hindrance.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Activation with COMU (Standard)

Best for: Coupling N-methyl amino acids to primary amines.[2]

Scientific Rationale: COMU releases Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[2] Unlike HOBt, Oxyma is not explosive and has a pKa (4.[3][4]60) that balances leaving group ability with stability, minimizing racemization.

Materials:

  • Fmoc-N-Me-AA-OH (1.0 equiv)[2]

  • COMU (1.0 equiv)[2]

  • Oxyma Pure (1.0 equiv - Optional but recommended as additive)[2]

  • DIPEA (2.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-N-Me-AA-OH, COMU, and Oxyma Pure in minimal DMF (0.1 M concentration).

    • Note: Do not premix the base. Uronium salts can guanidinylate the amine if activated too long without the acid.

  • Activation: Add DIPEA (2.0 equiv) to the mixture. Shake/vortex for exactly 30 seconds .

    • Visual Check: The solution may turn bright yellow/orange (characteristic of the Oxyma anion).

  • Coupling: Immediately add the activated solution to the resin-bound amine (or free amine in solution).

  • Incubation: Agitate for 1–2 hours at room temperature.

    • Optimization: For difficult sequences, microwave irradiation (75°C, 25W, 5 min) significantly improves yield.

  • Monitoring: Standard Kaiser tests fail for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify completion.

Protocol B: The BEP "Power Coupling" (Difficult)

Best for: N-Me-AA to N-Me-AA junctions (e.g., Cyclosporine fragments).[2]

Scientific Rationale: BEP (2-bromo-1-ethyl pyridinium tetrafluoroborate) is a halo-pyridinium salt.[2] It reacts to form an acyl pyridinium active species that is highly electrophilic and less sensitive to steric shielding than uronium/guanidinium species.

Materials:

  • Fmoc-N-Me-AA-OH (3.0 equiv)[2]

  • BEP (3.0 equiv)[2][5]

  • HOAt (3.0 equiv - Critical additive for N-Me couplings)

  • DIPEA (6.0 equiv)[2][6]

  • Solvent: NMP (N-methylpyrrolidone) – Preferred over DMF for hindered couplings.[2]

Step-by-Step:

  • Preparation: Dissolve the amino acid, BEP, and HOAt in NMP.

  • Activation: Add DIPEA.

    • Caution: Ensure the solution remains basic (pH > 8 on wet paper), as BEP consumption generates HBr.

  • Coupling: Add to the resin immediately.

  • Reaction Time: Allow to react for 2–4 hours . Double coupling is often required for N-Me to N-Me junctions.[2]

  • Workup: Wash resin with NMP (3x) and DCM (3x).

Protocol C: Acid Chloride Activation via Ghosez’s Reagent (Extreme)

Best for: Extremely hindered residues (Aib, N-Me-Val) where other reagents fail.[2]

Scientific Rationale: Acid chlorides are the smallest possible activated electrophiles. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions without releasing acidic byproducts that degrade acid-labile protecting groups.[2]

Materials:

  • Fmoc-N-Me-AA-OH (3.0 equiv)[2]

  • Ghosez’s Reagent (3.0 equiv)[2]

  • Solvent: Dry THF or DCM (Strictly anhydrous)[2]

  • Base: Collidine (TMP) (3.0 equiv)[2]

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve Fmoc-N-Me-AA-OH in dry DCM/THF under Nitrogen/Argon.[2]

    • Add Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) dropwise.[2]

    • Stir at room temperature for 15–20 minutes .

    • Validation: TLC will show conversion of the acid (polar) to the acid chloride (non-polar).

  • Coupling:

    • Add the solution containing the in situ generated acid chloride to the resin-bound amine.

    • Add Collidine (2,4,6-trimethylpyridine) as an acid scavenger.[2] Note: Collidine is preferred over DIPEA here to prevent base-catalyzed racemization.[2]

  • Incubation: Agitate for 1 hour .

  • Quench: Wash with DCM, then DMF/MeOH to quench any unreacted acid chloride.

Part 4: Mechanism of Action & Troubleshooting

Mechanism: Why COMU/Oxyma Wins

The superiority of COMU lies in the "Oxyma effect." Unlike Benzotriazoles (HOBt), the oxime anion is a powerful nucleophile that rapidly forms the active ester, but it is also an excellent leaving group with a lower risk of side reactions (like capping the amine with a guanidinium moiety).

Mechanism AA N-Me-AA (COOH) Intermediate O-Acyl Uronium AA->Intermediate + Base COMU COMU Reagent COMU->Intermediate ActiveEster Oxyma Active Ester (Stable & Reactive) Intermediate->ActiveEster Rearrangement Product Peptide Bond (N-Me-Amide) ActiveEster->Product + Amine (R-NH2)

Figure 2: Activation pathway of COMU/Oxyma preventing side reactions.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Guanidinylation of amineReduce pre-activation time to < 30s. Switch to BEP.
Racemization Over-activation / Excess BaseReduce DIPEA to 1.0 equiv during activation. Use Collidine.[7]
Incomplete Coupling Aggregation of peptide chainUse "Magic Mixture" (DCM/DMF/NMP + 1% Triton X). Use Microwave.
Precipitate in Vial Low solubility of N-Me-AASwitch solvent to NMP or DMSO/DMF (1:1).[2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.[2][8] Chemistry Letters, 29(3), 204–205. [Link]

  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][4][5] Chemistry – A European Journal, 15(37), 9394–9403.[3] [Link][2]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis.[2] Organic Syntheses, 59, 26. [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11(2), 85-102. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylalloisoleucine (N-Me-allo-Ile) Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NMe-Allo-Ile-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulties with


-Methylalloisoleucine (

-Me-allo-Ile). This is a "Tier 3" synthetic challenge. The difficulty stems from a synergistic failure mode:
  • Steric Wall: The

    
    -methyl group creates massive steric hindrance, obstructing the approach of the incoming activated amino acid (when coupling to the 
    
    
    
    -Me residue).[1][2]
  • Nucleophilic Deficit: The secondary amine of

    
    -Me-allo-Ile is significantly less nucleophilic than a primary amine.
    
  • Stereochemical Fragility: The allo-isoleucine core possesses two chiral centers (

    
     and 
    
    
    
    ). Aggressive activation required to overcome hindrance often leads to
    
    
    -carbon epimerization, converting your expensive allo isomer into the standard iso form or a D-isomer.

This guide provides the protocols to overcome the steric barrier while preserving chiral integrity.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify the specific failure mode using this decision tree.

CouplingLogic Start Start: Coupling Failure CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Result1 Deletion Sequence (Missing Next AA) CheckLCMS->Result1 Mass = Target - AA Result2 Epimerized Product (Doublet Peaks) CheckLCMS->Result2 Mass = Target (Split Peak) Result3 No Reaction / SM Recovery CheckLCMS->Result3 Mass = N-Me-Allo-Ile only Sol1 Steric Hindrance Issue Switch to HATU/HOAt or COMU Result1->Sol1 Sol2 Base-Catalyzed Racemization Switch DIEA to TMP (Collidine) Result2->Sol2 Sol3 Nucleophile Inertia Use Microwave or BTC Activation Result3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Part 2: Troubleshooting & FAQs
Q1: Standard HBTU/DIEA coupling yields <20%. Why is this failing?

A: HBTU is insufficient for


-methylated residues.
The 

-methyl group imposes severe steric clash.[1][3] HBTU (and TBTU) generates an OBt ester. While effective for primary amines, the OBt ester is not reactive enough to acylate the hindered secondary amine of

-Me-allo-Ile.
  • The Fix: Switch to HATU (with HOAt) or COMU (with Oxyma).[4]

  • Mechanism: HATU generates an OAt ester. The pyridine nitrogen in the HOAt ring provides "neighboring group participation" (anchimeric assistance), which stabilizes the transition state and accelerates the reaction rate by ~10-100x compared to HBTU [1].

Q2: I see a split peak in HPLC (Epimerization). How do I stop it?

A: You are likely using too strong a base or over-activating. When coupling to


-Me-allo-Ile, the risk is low. However, when coupling 

-Me-allo-Ile itself
(activating its carboxyl group), it is extremely prone to oxazolone formation, which leads to racemization at the

-carbon.
  • The Fix: Replace Diisopropylethylamine (DIEA/DIPEA) with 2,4,6-Trimethylpyridine (TMP/Sym-collidine) .

  • Why? TMP is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5). It is sufficient to neutralize the generated acid but insufficient to abstract the

    
    -proton of the activated amino acid, thereby suppressing epimerization [2].
    
Q3: Even HATU is failing (Yield <50%). What is the "Nuclear Option"?

A: Use Bis(trichloromethyl)carbonate (BTC) or Microwave irradiation. If the incoming amino acid is also bulky (e.g., Val, Ile, or another N-Me), HATU may stall.[3]

  • BTC Method: This generates an acid chloride in situ. Acid chlorides are far more electrophilic than OBt/OAt esters and can force the coupling through the steric wall. Note: This requires strictly anhydrous conditions.

  • Microwave: Heating to 75°C can overcome the activation energy barrier. However, for

    
    -Me-allo-Ile, limit temperature to 50°C to prevent loss of chirality [3].
    
Q4: My peptide chain "disappeared" after deprotecting the N-Me residue.

A: This is Diketopiperazine (DKP) formation. Since


-methyl amino acids favor the cis-amide conformation, the free amine of the 

-Me residue can easily attack the carbonyl of the preceding amino acid residue, cleaving the dipeptide from the resin as a cyclic DKP byproduct.
  • The Fix: Avoid leaving the

    
    -Me group as a free amine for long periods.
    
    • Use short deprotection times (2 x 3 min).

    • Perform the next coupling immediately .

    • Use bulky resins (Trityl) which can sometimes sterically discourage DKP formation.

Part 3: Comparative Data: Coupling Efficiency

The following data summarizes conversion rates for coupling Fmoc-Val-OH onto an


-methylated residue (a standard difficult model system).
ReagentBaseTimeConversion (%)Risk of Epimerization
HBTU/HOBt DIEA2 hr15 - 25%Low
HATU/HOAt DIEA2 hr85 - 95%Moderate
HATU/HOAt Collidine 2 hr90 - 98% Very Low
COMU/Oxyma DIEA1 hr>95%Low
PyBOP DIEA2 hr60 - 70%High
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU/Collidine)

Use this for standard couplings involving N-Me-allo-Ile to ensure high yield and optical purity.

Reagents:

  • Amino Acid (4.0 eq)

  • HATU (3.9 eq) (Use slightly less than AA to prevent capping the resin)

  • HOAt (4.0 eq) (Optional but recommended for extreme hindrance)

  • Sym-Collidine (TMP) (8.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Amino Acid, HATU, and HOAt in DMF.

  • Base Addition: Add Collidine. Crucial: Do not pre-activate for > 1 minute. Long pre-activation increases epimerization.

  • Coupling: Add the mixture immediately to the resin.[5]

  • Agitation: Shake for 2 hours at Room Temperature.

  • Re-Couple: Drain and repeat the step (Double Coupling is mandatory for N-Me residues).

  • Wash: Wash with DMF (5x) and DCM (5x).

Protocol B: Microwave-Assisted Coupling

Use this only if Protocol A fails.

Parameters:

  • Reagents: Same as Protocol A (COMU is preferred over HATU for stability at high heat).

  • Temperature: 50°C (Do strictly NOT exceed 50°C for Cys, His, or N-Me-Allo-Ile containing sequences).

  • Power: 25-30 Watts.

  • Time: 10 minutes (Single couple) or 2 x 5 minutes.

Part 5: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.

Mechanism NMe N-Me-Allo-Ile (Nucleophile) Transition Transition State NMe->Transition Slow Attack Incoming Incoming AA (Electrophile) Incoming->Transition Steric Steric Clash (Methyl vs Side Chain) Steric->Transition Destabilizes Product Peptide Bond Transition->Product Requires HATU/HOAt to stabilize

Figure 2: The methyl group (Yellow) creates a steric barrier that destabilizes the transition state. HOAt/HATU lowers this energy barrier via anchimeric assistance.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[3][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Di Fenza, A., Tancredi, M., Galoppini, C., & Rovero, P. (2009). Racemization studies on the use of 2,4,6-trimethylpyridine (collidine) in solid-phase peptide synthesis. Tetrahedron Letters, 50(26), 3363-3365. Link

  • Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry, 5(8), 1141-1150. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Technical Support Center: Optimizing Acylation of N-Methylated Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of N-methyl groups into a peptide backbone significantly alters the physicochemical properties of the chain, improving metabolic stability and membrane permeability. However, this modification introduces severe steric hindrance and lowers the nucleophilicity of the amine, making standard solid-phase peptide synthesis (SPPS) protocols prone to failure (deletion sequences).

This guide provides a self-validating workflow to optimize these difficult couplings, moving beyond "standard" HBTU/DIPEA cycles to high-efficiency protocols.

Part 1: The Core Protocol (Optimized Conditions)

User Query: "My standard protocol (HBTU, 45 min, RT) yields <10% conversion for N-methyl residues. What is the recommended starting point?"

Technical Response: Standard carbodiimide or aminium salts (HBTU/TBTU) are insufficient for N-methylated residues due to the steric clash at the


-terminus. You must switch to reagents generating the HOAt (1-hydroxy-7-azabenzotriazole) active ester, which utilizes the "neighboring group effect" (anchimeric assistance) to accelerate acylation.
Comparative Protocol Table
ParameterStandard (Non-Methylated)Optimized (N-Methylated) Rationale
Coupling Reagent HBTU or TBTUHATU or PyAOP HOAt-based reagents reduce steric hindrance and accelerate reaction kinetics [1].
Activator Base DIPEA (2.0 eq)DIPEA or TMP (Collidine)Collidine is recommended if using PyAOP to prevent capping by guanidinylation.
Temperature Room Temperature (25°C)50°C - 75°C (Microwave)Thermal energy overcomes the activation energy barrier imposed by steric bulk [2].
Reaction Time 30 - 60 mins2 x 30 mins (Double Couple)Second coupling with fresh reagents drives equilibrium toward product.
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells resin better; DMSO disrupts beta-sheet aggregation common in these sequences.
Part 2: Troubleshooting & Diagnostics (Q&A)
Issue 1: Verification of Coupling

Q: "I used the Kaiser test to check if my N-methyl alanine coupled to the next residue, and it came back negative (yellow). But MS shows a deletion. Why did the test fail?"

A: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce Ruhemann’s purple. N-methyl amino acids possess secondary amines.[1] The Kaiser test will often yield a false negative (yellow/orange) even if the coupling failed completely.

Corrective Action: Use the Chloranil Test or the Isatin Test .[1][2][3] These are specific for secondary amines.

Protocol: The Chloranil Test

  • Sample: Transfer ~2-5 mg of resin to a small glass tube.

  • Reagent A: Add 2 drops of 2% Acetaldehyde in DMF.

  • Reagent B: Add 2 drops of 2% p-Chloranil in DMF.

  • Wait: Allow to stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (+) for free secondary amine.[4] Coupling Incomplete.

    • Colorless/Yellow Beads: Negative (-) for free amine. Coupling Complete.

Issue 2: The "Missing Dipeptide" (DKP Formation)

Q: "I am synthesizing a sequence ending in ...-Pro-NMeAla-Resin. After removing the Fmoc from the third residue, my mass spec shows the loss of the first two amino acids. What is happening?"

A: You are likely experiencing Diketopiperazine (DKP) formation .[5] This is a notorious side reaction where the free amine of the second residue back-bites onto the C-terminal ester linkage, forming a cyclic dipeptide and cleaving itself from the resin [3]. This is catalysed by the cis-conformation induced by Proline or N-methyl residues.

Visualizing the Mechanism:

DKP_Mechanism Start Fmoc Deprotection (Free Amine Generated) Conf Cis-Conformation (Induced by N-Me/Pro) Start->Conf High Risk Sequence Attack Nucleophilic Attack on Resin Ester Conf->Attack Steric Proximity Result Cyclization (DKP) & Cleavage from Resin Attack->Result Autocatalysis

Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to premature chain cleavage.

Corrective Action:

  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents the back-biting attack.[6]

  • Bulky Protection: If using Wang resin, ensure the second residue has a bulky N-protecting group (like Trityl) or couple the first two residues as a pre-formed dipeptide.

Issue 3: Optimization Logic

Q: "I have switched to HATU, but the coupling is still stuck at 80%. Should I extend the time to 24 hours?"

A: No. Extending reaction times beyond 2 hours often leads to diminishing returns and increases the risk of racemization (epimerization), particularly at Cys and His residues.

Corrective Action: Follow this decision matrix for optimization.

Optimization_Flow Start Coupling < 95% Yield Step1 Switch Reagent: HATU or PyAOP Start->Step1 Check1 Success? Step1->Check1 Step2 Double Couple: 2x 30 min (Fresh Reagents) Check1->Step2 No End Proceed to Deprotection Check1->End Yes Check2 Success? Step2->Check2 Step3 Apply Heat: Microwave (50°C - 75°C) Check2->Step3 No Check2->End Yes Check3 Success? Step4 Check Aggregation: Switch Solvent to NMP or Use Magic Mixture (DCM/DMF/TFE) Check3->Step4 No Check3->End Yes

Figure 2: Step-wise optimization workflow for difficult N-methylated couplings.

Part 3: Critical Reagent Notes
  • PyAOP vs. HATU:

    • HATU: Excellent general-purpose reagent for hindered couplings. Caution: Can cause guanidinylation of the N-terminus if used in excess or left too long (capping the chain).[7][8]

    • PyAOP: A phosphonium salt analog of HATU. It does not cause guanidinylation.[9] It is preferred for extremely slow reactions where the activation mixture sits for >1 hour [4].

  • Microwave Safety:

    • When coupling Cysteine or Histidine after an N-methyl residue, do not exceed 50°C. These residues are highly prone to racemization at elevated temperatures [5].

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10][11] An efficient peptide coupling additive.[5][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Sterically Hindered Amino Acids.[12] Organic Letters, 16(3), 940-943. Link

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid-phase peptide synthesis: a kinetic study. Journal of Peptide Science, 5(11), 481-487. Link

  • Albericio, F., et al. (2018). PyAOP: A coupling reagent for difficult cyclizations and N-methylated amino acids.[10][11][13] Tetrahedron Letters, 38(27), 4853-4856. Link

  • Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

Sources

Technical Support Center: Troubleshooting Difficult Sequences Containing N-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Solid-Phase Peptide Synthesis (SPPS) of N-Me-allo-Ile Peptides

Executive Summary: The "Double Trouble" Residue

Welcome to the technical support hub. You are likely here because your synthesis has failed or your yield is vanishingly low.

N-Methylalloisoleucine (N-Me-allo-Ile) represents a "perfect storm" in peptide chemistry:

  • Steric Blockade: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methyl group imposes massive steric hindrance, forcing the peptide backbone into specific conformations (often cis) and physically blocking the approach of the next incoming amino acid.
    
  • Stereochemical Fragility: The "allo" designation implies a specific inversion at the

    
    -carbon. Combined with the 
    
    
    
    -carbon chirality, you are managing two stereocenters. Furthermore,
    
    
    -methylated amino acids are prone to diketopiperazine (DKP) formation and racemization during activation.

This guide prioritizes causality and self-validating protocols .

Module 1: The Coupling Blockade (Coupling to the N-Me Residue)

The Issue: You have successfully coupled N-Me-allo-Ile to the resin, but the next amino acid (AA


) fails to attach, or yields are <20%.

Mechanism: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl group eliminates the amide proton, removing a hydrogen bond donor and forcing the backbone into a local cis-amide configuration. This creates a "steric wall" that repels the incoming activated amino acid.
Troubleshooting Protocol

Q: I am seeing incomplete coupling of the next residue even after double coupling. What reagents should I use?

A: Standard HBTU/HCTU protocols fail here. You must switch to high-efficiency phosphonium or uronium reagents that generate less steric bulk or higher reactivity.

Reagent SystemRecommendationMechanism of Action
HATU / HOAt Primary Choice The 7-aza group creates a "neighboring group effect" that accelerates acylation by ~100x compared to HOBt esters [1].
PyAOP / HOAt Secondary Choice A phosphonium reagent derived from HOAt.[1] Unlike HATU, it avoids the formation of guanidinium by-products which can terminate chains during slow couplings [2].
COMU Alternative Offers efficiency comparable to HATU but with a safer leaving group structure (Oxyma) and less risk of explosion than HOBt derivatives.

Q: Should I use microwave irradiation?

A: Yes, but with strict temperature limits.

  • Protocol: 50°C - 60°C max.

  • Warning: Temperatures >75°C with N-methylated sequences significantly increase the risk of

    
    -carbon epimerization (racemization) and aspartimide formation if Asp is present [3].
    

Q: The coupling is still difficult. Are there solvent tricks?

A: Yes. Aggregation often compounds the steric problem.

  • The "Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100.[2]

  • Chaotropic Salts: Add 0.4 M LiCl to the coupling mixture. This disrupts the intermolecular hydrogen bonding (beta-sheets) that N-methyl peptides are prone to forming, effectively "solubilizing" the reactive end of the chain [4].

Visual Workflow: Optimization Logic

CouplingLogic Start Problem: Incomplete Coupling to N-Me-allo-Ile CheckReagent Current Reagent? (HBTU/HCTU?) Start->CheckReagent SwitchHATU Switch to HATU/HOAt (Double Couple, 2h) CheckReagent->SwitchHATU Upgrade CheckColor Kaiser/Chloranil Test (Note: Kaiser often false-negative on secondary amines) SwitchHATU->CheckColor ResultBad Still Incomplete? CheckColor->ResultBad Blue/Green Beads Success Proceed to Capping CheckColor->Success Colorless SwitchPyAOP Switch to PyAOP + 0.4M LiCl in DMF ResultBad->SwitchPyAOP Microwave Microwave Assist (Max 60°C, 25W) SwitchPyAOP->Microwave Microwave->Success

Caption: Decision matrix for overcoming steric hindrance during acylation of secondary amines.

Module 2: The DKP Trap (Sequence Position Matters)

The Issue: You are synthesizing the sequence AA2 - (N-Me-allo-Ile) - Resin. After deprotecting the Fmoc group of AA2, your peptide vanishes from the resin.

Mechanism: Diketopiperazine (DKP) Formation. N-methylation facilitates the cis conformation of the peptide bond.[3] Upon Fmoc removal, the free amine of the N-terminal residue swings back and attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP by-product [5].

Q: How do I prevent DKP formation?

A: You must sterically hinder the nucleophilic attack or the ester bond.

  • Resin Choice (Critical): Do NOT use Wang resin.[4] The ester bond is too labile.

    • Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3] The massive steric bulk of the trityl group protects the ester linkage from intramolecular attack.[3]

  • Protective Groups: Use bulky protecting groups on the N-terminus of the second amino acid (e.g., Trityl) if possible, though this is less common in Fmoc chemistry.

  • Base Control: DKP is base-catalyzed.[3][5] When removing Fmoc from the second residue (the one attached to N-Me-allo-Ile), use a "soft" deprotection cocktail:

    • Protocol: 0.1 M HOBt in 20% Piperidine/DMF. The acidic HOBt buffers the reaction and suppresses the cyclization rate.

Visual Mechanism: DKP Formation

DKP_Mechanism Step1 Fmoc Deprotection (Free N-Terminus) Step2 Cis-Conformation (Favored by N-Me) Step1->Step2 Rotation Step3 Nucleophilic Attack on Resin Ester Step2->Step3 Intramolecular Step4 Cleavage from Resin (Cyclic DKP Product) Step3->Step4 Loss of Peptide

Caption: The DKP pathway is the primary cause of yield loss at the dipeptide stage in N-methyl sequences.

Module 3: Stereochemical Integrity (Racemization)

The Issue: Your mass spec is correct, but HPLC shows split peaks (doublets). You suspect the N-Me-allo-Ile has epimerized to N-Me-Ile (inversion at C


) or N-Me-allo-D-Ile (inversion at C

).

Q: Did the "allo" center (beta-carbon) invert?

A: Unlikely during SPPS. The


-carbon is stereochemically stable under standard coupling/deprotection conditions. If you see 

-epimers, the issue is likely impure starting material . N-Me-allo-Ile is difficult to synthesize; commercial batches should be checked by chiral HPLC before use.

Q: Did the alpha-carbon invert?

A: Highly probable. N-methyl amino acids are prone to


-epimerization during their own activation (coupling of the residue).
  • Cause: Strong bases (like DIPEA) promote enolization of the activated ester.

  • Solution: Use 2,4,6-Collidine (TMP) instead of DIPEA/NMM. Collidine is a weaker, sterically hindered base that is sufficient to neutralize the activation mixture but too bulky to abstract the

    
    -proton efficiently [6].
    

Recommended Activation Protocol for Coupling N-Me-allo-Ile:

  • Reagent: DIC / Oxyma Pure (carbodiimide chemistry is often gentler on stereocenters than onium salts for the activated species).

  • Base: 2,4,6-Collidine (if base is required for salt removal).

  • Pre-activation: Minimize pre-activation time. Add the coupling mixture to the resin immediately.

Module 4: Analysis & Purification

The Issue: The HPLC trace looks "messy" with broad peaks or multiple populations, even after purification.

Q: Is my peptide impure?

A: Not necessarily. N-methylated peptides often exist as slowly interconverting rotamers (cis/trans isomers around the N-Me amide bond).

  • Test: Run the HPLC at 60°C .

    • If the peaks coalesce into a single sharp peak: It is rotamerism (conformational). Your peptide is pure.

    • If the peaks remain distinct: It is diastereomeric impurity (racemization).

Data Summary: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Deletion of AA

Steric hindrance at N-Me siteSwitch to HATU or PyAOP; add LiCl; Double couple.
Loss of Dipeptide DKP formationUse 2-CTC resin; Shorten Fmoc deprotection time.[3]
Doublet Peaks (HPLC) Racemization (

-carbon)
Use Collidine as base; Switch to DIC/Oxyma for coupling of the residue.
Broad Peaks (HPLC) Rotamerism (Cis/Trans)Run analytical HPLC at 60°C to coalesce peaks.
References
  • Carpino, L. A. (1993).[6] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[2][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 32(17), 1967-1970. Link

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. Journal of Organic Chemistry, 73(19), 7532-7542. Link

  • Thiam, M., Loiseau, S., Sissmann, O., et al. (2011). Overview of the Chemical Synthesis of Non-Ribosomal Peptides Containing N-Methylated Amino Acids. Biology, 10, 126. Link

  • Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1994). Diketopiperazine formation in solid-phase peptide synthesis using the 2-chlorotrityl resin.[3] Tetrahedron Letters, 35(1), 175-178. Link

  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The racemization of histidine during peptide synthesis.[5] Angewandte Chemie International Edition, 41(3), 441-445. (Establishes Collidine efficacy). Link

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) Formation with N-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide purity and yield due to diketopiperazine (DKP) formation. Here, we provide in-depth troubleshooting advice and frequently asked questions focused on a highly effective strategy: the incorporation of N-methylated amino acids, specifically N-methylalloisoleucine.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format, explaining the underlying science to empower you to make informed decisions in your work.

Issue 1: My peptide synthesis yield is dramatically low after the second amino acid coupling, and I see a major byproduct in my crude HPLC. Could this be DKP?

Answer:

Yes, this is a classic sign of diketopiperazine (DKP) formation. This side reaction is especially common during the synthesis of the initial dipeptide on the solid support.[1]

Causality: DKP formation is an intramolecular cyclization reaction. After the Fmoc-protecting group is removed from the second amino acid, its newly freed N-terminal amine can attack the ester linkage of the first amino acid to the resin.[2] This cleaves the dipeptide from the resin as a stable, six-membered cyclic DKP molecule, which is then washed away.[2][3] The result is a significant loss of your starting material, leading to very low yields of the final full-length peptide.[2] Sequences containing Proline or Glycine as one of the first two amino acids are particularly susceptible.[2][4][5]

Recommended Actions:

  • Confirm DKP Formation:

    • Test Cleavage: Cleave a small sample of the resin after the second coupling and analyze it via LC-MS. Look for a mass corresponding to your target peptide minus the first two amino acids (a truncated peptide).[2] You may also see a peak corresponding to the mass of the cyclic DKP itself in the flow-through if you analyze the wash solutions.[3]

    • Kaiser Test: A false negative (colorless) Kaiser test after the second deprotection step can indicate that no free amine is present on the resin, which is a strong indicator that DKP formation has occurred.[2]

  • Immediate Mitigation on Current Synthesis (if salvageable):

    • If you have sufficient material left, proceed with the next coupling immediately after deprotection. Minimize the time the free N-terminal amine is exposed to basic conditions.[2]

  • Strategy for Re-synthesis (Proactive Prevention):

    • Incorporate N-Methylalloisoleucine: For the N-terminal amino acid of the problematic dipeptide sequence, substitute it with Fmoc-N-methylalloisoleucine-OH. The methyl group on the nitrogen atom sterically hinders the intramolecular attack required for DKP formation and reduces the nucleophilicity of the amine. This effectively blocks the cyclization pathway.

    • Choose the Right Resin: For sequences prone to DKP, using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended over standard Wang or Rink Amide resins. The bulky nature of the 2-CTC linker provides additional steric hindrance that suppresses DKP formation.[1][3]

Issue 2: I'm proactively using an N-methylated amino acid at the N-terminus to prevent DKP, but now my coupling efficiency is poor. What's happening?

Answer:

This is a common and expected challenge. While N-methylation is excellent for preventing DKP, the same steric hindrance that blocks the side reaction also makes the desired intermolecular peptide bond formation more difficult.[6]

Causality: The N-methyl group on the amino acid you are trying to couple to (the N-methylalloisoleucine on the resin) and the N-methyl group on the incoming amino acid (if it is also N-methylated) create a sterically crowded environment around the reaction center. Standard coupling reagents may not be potent enough to overcome this hindrance, leading to incomplete reactions.[6]

Recommended Actions:

  • Optimize Your Coupling Reagents:

    • Standard reagents like HBTU/HCTU can be less effective for these sterically hindered couplings.[6]

    • Switch to more powerful, specialized coupling reagents known to be effective for N-methylated residues. Excellent choices include:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]

      • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[8][9]

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[7]

  • Adjust Reaction Conditions:

    • Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[6]

    • Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and then add a fresh solution of the activated amino acid and coupling reagent.

    • Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 4-5 equivalents instead of the standard 3).

  • Monitor the Coupling:

    • Be aware that the standard Kaiser test will give a false negative for N-methylated amines.[6] Use a Bromophenol Blue test as an alternative to monitor for the presence of unreacted free amines.[6]

Frequently Asked Questions (FAQs)

Q1: What exactly is Diketopiperazine (DKP) and why is it such a problem?

DKP is a cyclic dipeptide byproduct that is one of the most common and problematic side reactions in solid-phase peptide synthesis (SPPS).[2][4] It occurs when the deprotected N-terminal amine of a dipeptide attached to the resin attacks the C-terminal ester linkage, cleaving the dipeptide from the support.[2] This is a major issue because it leads to:

  • Drastically Reduced Yields: The cleaved DKP is washed away, resulting in a direct loss of the peptide being synthesized.[2]

  • Difficult Purification: The synthesis continues on the resin from which the dipeptide was cleaved, leading to the formation of a major truncated impurity (missing the first two amino acids) that can be difficult to separate from the desired full-length peptide during HPLC purification.[2]

Q2: How does N-methylation, for example with N-methylalloisoleucine, prevent DKP formation?

N-methylation prevents DKP formation through two primary mechanisms:

  • Steric Hindrance: The methyl group attached to the nitrogen atom of the peptide bond physically blocks the nitrogen from achieving the necessary conformation to attack the carbonyl carbon of the ester linkage to the resin.

  • Electronic Effect: The methyl group is electron-donating, which slightly reduces the nucleophilicity of the nitrogen atom, making it a less effective attacker.

This strategy is a proactive way to design your synthesis to avoid the DKP pathway altogether.

Q3: Why use N-methylalloisoleucine specifically? Are there other N-methylated amino acids I can use?

You can use the N-methylated version of whichever amino acid is at the N-terminus of the problematic dipeptide sequence. N-methylalloisoleucine is simply a specific example. The key is to methylate the nitrogen of the second amino acid in the sequence (the one whose amine becomes free and initiates the cyclization). For example, if your sequence is Gly-Pro-..., which is highly prone to DKP formation, you would start your synthesis with Pro on the resin and then couple Fmoc-N-methyl-Glycine.

Q4: At what stage of the synthesis is DKP formation most likely to occur?

DKP formation is overwhelmingly a problem at the dipeptide stage, right after the N-terminal protecting group (e.g., Fmoc) has been removed from the second amino acid.[1] The reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[3][4] While it can technically occur later in the sequence, the probability decreases significantly as the peptide chain grows due to increased steric hindrance and distance from the resin linkage.

Q5: How can I definitively confirm the presence of a DKP byproduct in my crude product?

The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[2]

  • For Truncated Peptides: You will see a peak in your chromatogram with a mass that corresponds to your target peptide minus the mass of the first two amino acids.[2]

  • For the DKP Molecule: If you analyze the wash solutions after the second deprotection and coupling steps, you may find a peak with a mass corresponding to the cyclized dipeptide itself.

Visualizing the Mechanism

To better understand the chemistry, the following diagrams illustrate both the problematic DKP formation pathway and how N-methylation effectively prevents it.

DKP_Formation DKP Formation Mechanism cluster_0 On Resin cluster_1 Cleaved Products Resin Solid Support (e.g., Wang Resin) Dipeptide H₂N-AA₂-C(O)-NH-AA₁-C(O)-O-Resin DKP Diketopiperazine (Washed Away) Dipeptide->DKP Truncated H₂N-AA₃-...-Resin (Truncated Peptide) Dipeptide->Truncated Chain Cleavage

Caption: DKP formation via intramolecular cyclization and cleavage.

N_Methyl_Block N-Methylation Prevention Mechanism cluster_0 On Resin cluster_1 Desired Outcome Resin Solid Support (e.g., 2-CTC Resin) N_Me_Dipeptide H(CH₃)N-AA₂-C(O)-NH-AA₁-C(O)-O-Resin Elongation Fmoc-AA₃ Coupling (Successful Elongation) N_Me_Dipeptide->Elongation Steric Hindrance Blocks Attack Blocker CH₃ Group

Caption: N-methylation sterically blocks the cyclization pathway.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-methylalloisoleucine

This protocol outlines the key steps for incorporating an N-methylated amino acid using a high-efficiency coupling reagent to prevent DKP formation.

StepProcedureRationale & Key Insights
1. Resin Preparation Start with your first amino acid loaded onto a 2-chlorotrityl chloride (2-CTC) resin. Perform Fmoc deprotection using 20% piperidine in DMF.2-CTC resin provides steric hindrance against DKP. Standard deprotection is acceptable here.
2. Amino Acid Activation In a separate vial, dissolve Fmoc-N-methylalloisoleucine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.HATU is a highly effective reagent for sterically hindered couplings. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin.
3. Coupling Reaction Add the activated amino acid solution to the deprotected resin. Agitate for a minimum of 2 hours at room temperature.N-methylated residues require longer coupling times.[6] Do not rely on standard 30-60 minute coupling times.
4. Monitoring After 2 hours, take a small resin sample and perform a Bromophenol Blue test. A blue color indicates incomplete coupling (free amines still present).The Kaiser test is unreliable for secondary amines (N-methylated).[6] The Bromophenol Blue test is a reliable alternative.
5. Re-coupling (if necessary) If the test is positive (blue), drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid.Incomplete coupling is a primary cause of deletion sequences. It is critical to ensure the reaction goes to completion.
6. Capping & Washing Once the coupling is complete (test is yellow/orange), wash the resin thoroughly with DMF. You may perform an optional capping step with acetic anhydride to block any unreacted sites.Capping ensures that any minuscule amount of unreacted sites will not elongate in subsequent steps, simplifying final purification.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available from: [Link]

  • Methods for the synthesis of diketopiperazines. Google Patents.
  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis Online. Available from: [Link]

  • Coupling Reagents. AAPPTEC. Available from: [Link]

  • Genomics-Guided Efficient Identification of 2,5-Diketopiperazine Derivatives from Actinobacteria. PMC. Available from: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available from: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC. Available from: [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available from: [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid. IRIS. Available from: [Link]

  • Solvent system for solid phase peptide synthesis. Google Patents.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available from: [Link]

Sources

Technical Support Center: Purification of N-Methylated Alloisoleucine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: N-Me-Allo-Purification-001

Introduction: The "N-Me-Allo" Paradox

Welcome to the advanced troubleshooting center. You are likely here because your peptide containing N-methylated alloisoleucine (N-Me-allo-Ile) is behaving anomalously on HPLC.

This specific amino acid modification introduces two concurrent physicochemical challenges that often ruin standard purification protocols:

  • Rotameric Heterogeneity: The N-methylation removes the amide hydrogen, lowering the energy barrier for cis/trans isomerization. This creates "ghost peaks" or massive broadening that looks like impurity but is actually the same molecule in different shapes.

  • Diastereomeric Similarity: Alloisoleucine is a diastereomer of Isoleucine. If your synthesis had any epimerization (common during the coupling of sterically hindered N-methyl amino acids), separating the allo form from the iso form requires extreme chromatographic resolution.

This guide provides the protocols to solve these specific issues.

Module 1: Troubleshooting Peak Shape (Broadening & Splitting)

Symptom: Your analytical HPLC shows a split peak or a "hump" that spans several minutes, yet Mass Spec confirms the correct mass across the entire width.

Root Cause: Slow Interconversion Kinetics. Unlike standard peptide bonds which are 99% trans, N-methylated peptide bonds exist in a significant equilibrium between cis and trans conformers. At room temperature, the interconversion rate is on the timescale of the chromatographic separation (seconds to minutes), leading to peak broadening (decoalescence).

Protocol A: High-Temperature HPLC (The Coalescence Method)

Theory: Increasing temperature increases the rate of rotamer interconversion. Once the rate exceeds the chromatographic timescale, the split peaks coalesce into a single, sharp peak.

Step-by-Step:

  • Baseline Check: Ensure your column is stable up to 70°C. (Most modern silica C18 and core-shell columns are).

  • Thermostat Setup: Set column oven to 60°C .

  • Mobile Phase Pre-heating: If possible, use a pre-heater module to ensure solvent enters the column at 60°C. Cold solvent entering a hot column creates radial thermal gradients that ruin resolution.

  • Gradient Adjustment: High temperature reduces mobile phase viscosity and retention.

    • Action: Reduce flow rate by 20% to maintain pressure/interaction time.

    • Action: Reduce organic modifier slope (make the gradient shallower) by 5% to compensate for lower retention.

Decision Logic:

PeakShapeLogic Start Symptom: Broad/Split Peak CheckMS Check MS across peak Start->CheckMS MassSame Mass is uniform? CheckMS->MassSame Heat Apply Protocol A: Heat Column to 60°C MassSame->Heat Yes (Rotamers) Impurity It is a chemical impurity (See Module 2) MassSame->Impurity No (By-products) Result Peak Coalesces? Heat->Result Success Proceed to Prep Result->Success Yes Fail Aggregates suspected (See Module 3) Result->Fail No

Figure 1: Decision tree for distinguishing rotameric broadening from chemical impurities.

Module 2: Separation of Diastereomers & Deletions

Symptom: You see a shoulder or a closely eluting impurity (ΔRt < 1 min). This is likely the des-methyl analog (deletion sequence) or the Isoleucine epimer.

Root Cause:

  • Deletion: Coupling N-methylated amino acids is sterically difficult. Incomplete coupling leads to a sequence missing one residue.

  • Epimerization: Activation of N-methyl amino acids is prone to racemization, turning L-allo-Ile into L-Ile or D-allo-Ile.

Protocol B: Orthogonal Selectivity Screening

Standard C18 often fails here because the hydrophobicity difference between N-Me-allo-Ile and N-Me-Ile is negligible. You must exploit shape selectivity and pi-pi interactions .

Recommended Stationary Phases:

Column ChemistryMechanism of ActionBest For...
Phenyl-Hexyl Pi-Pi interactions + HydrophobicitySeparating N-methylated peptides. The aromatic ring interacts with the N-methyl amide bond electrons.
C12 / C8 Lower hydrophobicityExtremely hydrophobic peptides where C18 causes irreversible binding or broad tailing.
Core-Shell C18 High Efficiency (Van Deemter)Separating diastereomers (Allo vs Iso) by maximizing theoretical plates.
PFP (Pentafluorophenyl) Fluorine-Dipole interactionsSeparation of structural isomers and halogenated peptides.

The "Shallow Gradient" Technique:

  • Determine the %B where your peptide elutes (e.g., 45% B).

  • Create a "Isocratic Hold" or extremely shallow gradient around that point.

    • Example: 0-5 min: 35% B; 5-25 min: 35% -> 50% B (Slope: 0.75% per min).

  • Critical: Use Perchlorate Buffer (See Module 3) if peak shape remains poor.

Module 3: Solubility & Aggregation (The "Brick" Effect)

Symptom: Low recovery, ghosting (carryover) in subsequent runs, or precipitation in the fraction collector. N-Me-allo-Ile peptides are notoriously hydrophobic.

Protocol C: Chaotropic Mobile Phases

Warning: Perchlorate salts are explosive when dried in contact with organics. Never distill these solvents. Not compatible with Mass Spec (LC-MS).

Reagent: Sodium Perchlorate (NaClO₄).[1] Mechanism: The perchlorate anion (


) is chaotropic. It disrupts the water structure around the peptide and breaks up hydrophobic aggregates that form on the column resin. It also acts as a rigid ion-pairing agent, often improving the separation of diastereomers.

Recipe:

  • Buffer A: 50 mM NaClO₄ in Water (pH 2.5 with Phosphoric Acid).

  • Buffer B: 50 mM NaClO₄ in Acetonitrile/Water (90:10).

Workflow:

  • Dissolve sample in minimal DMSO/DMF.

  • Purify using the Perchlorate system (UV detection only).

  • Desalting Step (Mandatory): Collect fractions, dilute 1:1 with water, and reload onto a C18 cartridge. Wash extensively with 0.1% TFA/Water to remove perchlorate salts. Elute with Acetonitrile/Water/TFA.[2][3][4]

  • Lyophilize.[3][5]

Visualizing the Purification Strategy

The following diagram illustrates the complete workflow for a difficult N-Me-allo-Ile peptide.

PurificationWorkflow Crude Crude Peptide (N-Me-allo-Ile) Solubility Solubilization (DMSO/DMF) Crude->Solubility MethodDev Analytical Scout (C18, 60°C) Solubility->MethodDev Decision Resolution? MethodDev->Decision StandardPrep Prep HPLC (C18, 0.1% TFA, 60°C) Decision->StandardPrep Good (>1.5) AdvancedPrep Switch Selectivity (Phenyl-Hexyl OR Perchlorate Buffer) Decision->AdvancedPrep Poor (<1.5) Final Pure Peptide (>98%) StandardPrep->Final Desalt Desalting Step (Remove Salts) AdvancedPrep->Desalt Desalt->Final

Figure 2: Strategic workflow for N-methylated peptide purification, prioritizing temperature and selectivity.

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid instead of TFA for N-methylated peptides? A: Generally, no . Formic acid is a weaker ion-pairing agent. N-methylated peptides are hydrophobic and basic; they require the stronger ion-pairing capability of Trifluoroacetic Acid (TFA) (0.1%) to mask the positive charge and improve peak symmetry. If you must use Formic for MS sensitivity, expect broader peaks.

Q: My peptide precipitates when I inject it onto the column. What do I do? A: This is "on-column precipitation" due to the aqueous starting condition.

  • Sandwich Injection: Draw up a small plug of DMSO, then your sample, then another plug of DMSO.

  • Higher Starting %B: Don't start at 5% B. If your peptide elutes at 50% B, start your gradient at 25% or 30% B to keep the peptide soluble during loading.

Q: How do I confirm I have Alloisoleucine and not Isoleucine? A: HPLC retention time is only an indicator. The gold standard is NMR or Marfey's Analysis (hydrolysis followed by derivatization and LC-MS comparison with standards). Do not rely solely on the mass of the intact peptide, as they are isobaric.

References

  • Effect of Temperature on Peptide Purification

    • Title: Greening Peptide Purification Through Use of Elevated Temperatures.[6]

    • Source: CEM Corporation Applic
    • URL:[Link]

  • Mechanism of Perchlorate Buffers

    • Title: The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides.[1]

    • Source: Journal of Chrom
    • URL:[Link]

  • Cis-Trans Isomerization in N-Methyl Peptides

    • Title: The cis-trans isomerization of N-methyl-α,β-dehydroamino acids.[7]

    • Source: Biopolymers (via PubMed).
    • URL:[Link]

  • General Peptide Purification Strategies

    • Title: HPLC Analysis and Purification of Peptides.[2][4][5][8][9][10][11]

    • Source: Methods in Molecular Biology (via PubMed Central).
    • URL:[Link]

Sources

Technical Support Center: Monitoring and Troubleshooting Incomplete Coupling of Sterically Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and field-proven insights for monitoring and troubleshooting the notoriously challenging coupling reactions of sterically hindered N-methyl amino acids in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacological properties of peptides, including increased metabolic stability and improved cell permeability.[1][2][3] However, the increased steric bulk around the secondary amine significantly impedes acylation, often leading to incomplete coupling and the generation of deletion sequences.[4][5] This guide is designed to help you navigate these synthetic hurdles effectively.

Section 1: Understanding the Challenge of Coupling N-Methyl Amino Acids

The primary obstacle in coupling N-methyl amino acids is the steric hindrance imposed by the N-methyl group, which shields the secondary amine's lone pair of electrons, reducing its nucleophilicity.[5][6] This steric barrier slows down the rate of peptide bond formation, making these couplings significantly more difficult than those involving primary amines.[4] Consequently, standard coupling protocols are often insufficient, necessitating specialized reagents and rigorous monitoring to ensure the reaction proceeds to completion.

A secondary challenge is the potential for on-resin aggregation, where peptide chains interact with each other, further obstructing the reactive sites.[7] This is a common issue in "difficult" sequences and is exacerbated by the presence of bulky N-methylated residues.

Section 2: Qualitative On-Resin Monitoring of Coupling Reactions

Vigilant monitoring of each coupling step is critical to prevent the accumulation of deletion sequences. Due to the nature of the secondary amine, traditional monitoring methods for primary amines are not suitable.

The Unsuitability of the Kaiser Test

The widely used Kaiser test, which detects primary amines by forming a characteristic "Ruhemann's purple" compound, is unreliable for N-methylated amino acids.[8][9] The secondary amine of an N-methylated residue does not produce the intense blue color, often leading to a false-negative result (a colorless or yellowish appearance) that can be misinterpreted as a complete reaction.[9]

Recommended Qualitative Tests for Secondary Amines

For reliable monitoring of N-methyl amino acid couplings, alternative colorimetric tests are essential.

1. The Chloranil Test:

This is a highly sensitive test for the presence of secondary amines on the resin.[8] A positive result, indicating an incomplete coupling, is the development of a blue or greenish-blue color on the resin beads.[9]

2. The Bromophenol Blue (BPB) Test:

This test is based on an acid-base reaction. The free secondary amine acts as a base, causing the bromophenol blue indicator to change color. A blue to green color indicates the presence of unreacted amine (incomplete coupling), while a yellow color signifies a complete reaction.[4][10]

3. The Isatin Test:

While also used for proline, the isatin test can be employed to detect other secondary amines. A blue color on the beads after heating indicates an incomplete coupling.[8]

Test Positive Result (Incomplete Coupling) Negative Result (Complete Coupling) Applicability
Kaiser Test Intense Blue/Purple (for primary amines)Yellow/ColorlessNot reliable for N-methyl amino acids [9]
Chloranil Test Blue or Greenish-Blue BeadsColorless/Yellow BeadsPrimary and Secondary Amines[11]
Bromophenol Blue Test Blue to Green SuspensionYellow SuspensionPrimary and Secondary Amines[4][10]
Isatin Test Blue BeadsColorless/Yellow BeadsSecondary Amines (e.g., Proline, N-methyl amino acids)[8]

Section 3: Troubleshooting Guide for Incomplete Coupling

A positive result from a secondary amine test necessitates immediate troubleshooting to drive the coupling to completion.

Issue: Positive Chloranil or Bromophenol Blue Test After Initial Coupling

Potential Causes:

  • Insufficient Reagent Reactivity: Standard coupling reagents may lack the potency to overcome the steric hindrance.[12]

  • Inadequate Reaction Time: Sterically hindered couplings are kinetically slow and require longer reaction times.[12]

  • Suboptimal Solvent Choice: Poor solvation of the peptide-resin can lead to aggregation and reduced accessibility of reactive sites.[12]

  • Peptide Aggregation: Inter- or intramolecular hydrogen bonding can cause the peptide chains to clump together, impeding further reactions.[7]

Solutions:

  • Perform a Double Coupling: This is the most common and often effective first step. After the initial coupling, drain the reagents, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[13]

  • Switch to a More Potent Coupling Reagent: If double coupling with a standard reagent fails, switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU, HCTU, or phosphonium salts like PyBOP and PyAOP are significantly more effective.[14][15][16] For extremely challenging couplings, reagents like PyBrOP can be considered.[10]

    Coupling Reagent Class Examples Reactivity Notes
    CarbodiimidesDCC, DICLowGenerally insufficient for N-methylated residues.[12]
    Aminium/Uronium SaltsHBTU, TBTUModerateOften less effective for N-methylated amino acids than HATU or HCTU.[4]
    Aminium/Uronium Salts (Guanidinium-type)HATU, HCTU High Highly recommended for sterically hindered couplings. [14][15]
    Phosphonium SaltsPyBOP, PyAOP High Effective alternatives to aminium/uronium salts.[15]
  • Extend the Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the slow reaction to proceed to completion.[12]

  • Optimize Solvent Conditions:

    • Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[12]

    • For highly aggregating sequences, consider using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding chaotropic agents.[12]

  • Utilize Microwave-Assisted Peptide Synthesis (MASPS): Microwave energy can accelerate the coupling reaction by providing localized heating, often driving difficult couplings to completion in a much shorter time.[12]

Experimental Protocols

Protocol 1: Chloranil Test for Secondary Amines

This protocol is adapted from standard procedures for detecting secondary amines on a solid support.[8]

Reagents:

  • Reagent A: 2% (v/v) Acetaldehyde in N,N-Dimethylformamide (DMF)

  • Reagent B: 2% (w/v) p-Chloranil in DMF

Procedure:

  • Withdraw a small sample of resin beads (approximately 1-5 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF to remove any residual reagents.

  • Add 1-2 drops of Reagent A to the resin beads.

  • Add 1-2 drops of Reagent B to the resin beads.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Observe the color of the resin beads.

Interpretation:

  • Blue or Greenish-Blue Beads: Indicates the presence of unreacted secondary amines (incomplete coupling).

  • Colorless or Yellow Beads: Indicates the absence of free secondary amines (complete coupling).

Protocol 2: Double Coupling of an N-Methyl Amino Acid Using HATU

This protocol provides a robust method for coupling sterically hindered N-methylated amino acids.[10]

Materials:

  • Fmoc-protected N-methyl amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF or NMP

  • Deprotected peptide-resin

Procedure:

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid and HATU (3.9 equivalents) in DMF or NMP.

    • Add DIPEA (8 equivalents) to the solution and allow it to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

    • Perform a Chloranil or Bromophenol Blue test to check for completion.

  • Second Coupling (if required):

    • If the monitoring test is positive, repeat the coupling procedure (steps 1.1 - 1.4) with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3-5 times).

    • Perform another monitoring test to confirm completion.

Diagrams

Troubleshooting_Workflow Start Perform Initial Coupling of N-Methyl Amino Acid Monitor Monitor with Chloranil or Bromophenol Blue Test Start->Monitor Result Test Result? Monitor->Result Monitor->Result Monitor->Result Positive Positive (Incomplete Coupling) Result->Positive Blue/Green Result->Positive Result->Positive If still positive Negative Negative (Complete Coupling) Result->Negative Yellow/Colorless DoubleCouple Perform Double Coupling Positive->DoubleCouple ChangeReagent Switch to More Potent Coupling Reagent (e.g., HATU) Positive->ChangeReagent Capping Consider Capping Unreacted Amines Positive->Capping If still positive NextStep Proceed to Next Deprotection Step Negative->NextStep DoubleCouple->Monitor Re-monitor ChangeReagent->Monitor Re-monitor

Sources

Addressing acid-lability issues in n-Methylalloisoleucine derivatives

Technical Support Center: -Methylalloisoleucine Stability & Synthesis

Status: Operational Specialist: Senior Application Scientist, Peptide Chemistry Division Topic: Overcoming Acid-Lability & Steric Challenges in

Executive Summary

Welcome to the technical support hub for complex peptidomimetics. You are likely here because your peptide containing


-Methylalloisoleucine (

-Me-allo-Ile)

Researchers often misdiagnose the instability of

acid lability of the 

-methylated peptide bond itself

This guide provides the mechanistic root causes and validated protocols to stabilize your synthesis.

Module 1: The Mechanistic "Why"

Q: Why did my peptide fragment during standard TFA cleavage?

A: You are likely witnessing acid-catalyzed hydrolysis specific to

Standard peptide bonds are robust against TFA. However, the

  • Electronic Destabilization: The methyl group is electron-donating, increasing the basicity of the amide nitrogen. However, it also forces the amide bond out of planarity due to steric clash with the bulky allo-isoleucine side chain. This loss of resonance stabilization makes the carbonyl carbon more electrophilic.

  • Oxazolone Formation: Under acidic conditions, the carbonyl oxygen of the preceding amino acid can attack the activated carbonyl of the

    
    -Me-allo-Ile, forming an oxazolone-like intermediate. This leads to backbone cleavage, yielding two fragments rather than the full-length peptide.
    
Q: I see a deletion of the C-terminal residues. Is this a coupling error?

A: Not necessarily. It is likely Diketopiperazine (DKP) formation .[1] While DKP is often associated with basic conditions (Fmoc removal),

Visualizing the Threat

The following diagram illustrates the two primary degradation pathways:

degradation_pathwaysStartPeptide-Resin(N-Me-allo-Ile)TFAStrong Acid(95% TFA)Start->TFAPath1Pathway A:Backbone HydrolysisTFA->Path1ElectronicDestabilizationPath2Pathway B:DKP CyclizationTFA->Path2ConformationalBiasMech1OxazoloniumIntermediatePath1->Mech1Mech2Cis-ConformerAttack on LinkerPath2->Mech2Result1FragmentedPeptide ChainsMech1->Result1Result2Cyclic Dipeptide(DKP) + Truncated SeqMech2->Result2

Figure 1: Acid-mediated degradation pathways for N-methylated peptides. Pathway A results in internal cleavage; Pathway B results in C-terminal loss.

Module 2: Troubleshooting Synthesis (Solid Phase)

Q: Can I use Wang resin for -Me-allo-Ile peptides?

A: No. Wang resin requires 95% TFA for cleavage. As described above, this concentration is fatal for many

The Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? 2-CTC is extremely acid-sensitive. You can cleave the peptide using only 1% TFA or 20% Hexafluoroisopropanol (HFIP) . This leaves side-chain protecting groups intact (if desired) and, crucially, avoids the harsh conditions that trigger backbone hydrolysis.

Q: My coupling efficiency is low (<50%). What reagents should I use?

A: The steric bulk of the allo-isoleucine side chain combined with the

Recommended Coupling Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that boosts reaction rates over HBTU/HOBt.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at 50°C (Microwave or oil bath). Note: High heat can cause epimerization; do not exceed 50°C.

Comparison of Coupling Strategies
ParameterStandard ProtocolN-Me-allo-Ile Protocol Reason
Resin Wang / Rink Amide2-Chlorotrityl (2-CTC) Avoids strong acid cleavage.
Coupling Reagent HBTU / DICHATU / HOAt Overcomes extreme steric hindrance.
Coupling Time 45 min, Single2x 2 hours (Double) Kinetics are significantly slower.
Cleavage Cocktail 95% TFA1% TFA in DCM Prevents backbone fragmentation.

Module 3: Validated Protocols

Protocol A: Loading 2-CTC Resin

Preventing racemization and maximizing stability from Step 1.

  • Swell Resin: Place 2-CTC resin (1.0–1.6 mmol/g) in a reactor. Wash with dry DCM (3x).

  • Prepare Solution: Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) and DIEA (4 eq) in dry DCM.

    • Critical: Do not activate the amino acid (no HATU/HBTU) for the first loading. This prevents racemization of the C-terminal residue.

  • Loading: Add solution to resin.[2] Agitate for 2 hours.

  • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture. Agitate for 15 mins. This caps unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: The "Soft" Cleavage (1% TFA)

Use this to release the protected peptide without fragmentation.

  • Preparation: Chill all solvents to 4°C.

  • Cocktail: Prepare 1% TFA (v/v) in Dichloromethane (DCM).

  • Execution:

    • Add cocktail to resin (10 mL per gram).

    • Agitate for 2 minutes only.

    • Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize the acid instantly).

    • Repeat this step 5-10 times.

  • Work-up: Combine filtrates. Evaporate DCM/TFA/MeOH under reduced pressure. The residue is your protected peptide.

  • Global Deprotection (Optional): If you need side-chains removed, treat the purified protected peptide with a scavenger-rich cocktail (e.g., TFA/TIS/H2O 90:5:5) for a short duration (30-60 mins) at 0°C, monitoring closely by LCMS.

Module 4: Logical Workflow (Decision Tree)

Use this flowchart to determine the correct corrective action for your synthesis.

troubleshooting_treeStartStart: Synthesis FailureCheckLCMSAnalyze Crude by LCMSStart->CheckLCMSQ_MassObservation?CheckLCMS->Q_MassRes_FragMultiple Fragments(Backbone Cleavage)Q_Mass->Res_FragRandom FragmentsRes_DelMass = [M-AA] or [M-Dipeptide](Deletion/DKP)Q_Mass->Res_DelC-Term DeletionRes_StallMass = [M-Fmoc] + AA(Incomplete Coupling)Q_Mass->Res_StallMissing N-Me ResidueAct_ResinAction: Switch to 2-CTC ResinUse 1% TFA CleavageRes_Frag->Act_ResinRes_Del->Act_ResinPrevent DKPAct_CoupAction: Switch to HATU/HOAtDouble Couple @ 50°CRes_Stall->Act_Coup

Figure 2: Decision matrix for troubleshooting N-Me-allo-Ile synthesis failures.

References

  • Anteunis, M. J. O., & Becu, C. (1987). The acid lability of the amide bond in N-alkylated peptides. Bulletin of the Chemical Society of Belgium, 96(2), 119-122. Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[3] Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: Studies on anchoring of Fmoc-amino acids and peptide cleavage.[4] International Journal of Peptide and Protein Research, 37(6), 513–520. Link

  • Urban, J., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182–189. Link

  • Li, W., & Sarabia, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 127. Link

Validation & Comparative

Technical Guide: NMR Characterization of N-Methylalloisoleucine (N-Me-allo-Ile)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR characterization and assignment of N-Methylalloisoleucine signals Content Type: Publish Comparison Guides

Executive Summary

N-Methylalloisoleucine (N-Me-allo-Ile) represents a significant characterization challenge in peptide chemistry and drug discovery. As a non-proteinogenic amino acid often incorporated into peptidomimetics (e.g., cyclosporin analogs, actinomycins) to improve metabolic stability and membrane permeability, its correct identification is critical.

The challenge is twofold:

  • Stereochemical Distinction: Differentiating the allo-diastereomer (

    
    ) from the standard iso-form (
    
    
    
    ).
  • Rotameric Complexity: The N-methyl group introduces cis/trans amide bond rotamers that double NMR signals and complicate spectral interpretation.

This guide provides a comparative analysis of N-Me-allo-Ile against its isomers and outlines a self-validating NMR assignment protocol.

Part 1: The Comparative Landscape

N-Me-allo-Ile vs. N-Me-Ile: The Stereochemical Fingerprint

The primary distinction between Isoleucine and Alloisoleucine lies at the


-carbon stereocenter. However, N-methylation perturbs the local magnetic environment, making standard amino acid chemical shift tables insufficient.

Table 1: Comparative NMR Metrics (Solvent: DMSO-


) 
MetricN-Me-L-Isoleucine (

)
N-Me-L-Alloisoleucine (

)
Mechanistic Cause

Chemical Shift
Upfield Bias (

~4.0 – 4.3 ppm)
Downfield Bias (

~4.4 – 4.7 ppm)
Deshielding due to altered side-chain compression in the allo form.

Chemical Shift
Downfield Bias (

~57 – 60 ppm)
Upfield Bias (

~54 – 57 ppm)

-gauche effect differences between diastereomers.

Coupling
Small (< 5 Hz) Large (> 8 Hz) Diagnostic: Iso prefers gauche (

) rotamer; Allo prefers anti.

-Methyl Signals
Distinct doublet & tripletDistinct doublet & tripletAllo often shows greater dispersion between

-CH

and

-CH

.
NOE Pattern (

)
Strong NOE to Side Chain (

)
Strong NOE to Side Chain (

)
Spatial proximity changes with

-inversion.

Critical Note on Rotamers: Unlike standard amino acids, N-methylated residues exist as an equilibrium of trans (major) and cis (minor) amide rotamers. You will often observe a "shadow" set of signals (approx. 5–15% intensity in DMSO). Do not mistake these for impurities.

The N-Methylation Effect

Comparing N-Me-allo-Ile to its non-methylated parent (Allo-Ile):

  • Chemical Shift: The

    
    -Me group appears as a sharp singlet around 2.8 – 3.1 ppm .
    
  • Backbone Perturbation: The

    
     signal is shifted downfield by ~0.5–1.0 ppm due to the electron-withdrawing nature of the tertiary amide.
    

Part 2: NMR Characterization Protocol

This protocol is designed as a self-validating system. Each step confirms the previous one, minimizing the risk of misassignment.

Phase 1: Sample Preparation & 1D Screening
  • Solvent Choice: Use DMSO-

    
      or Methanol-
    
    
    
    . Avoid Chloroform-
    
    
    if possible, as it can broaden signals due to intermediate rotamer exchange rates.
  • Concentration: 2–10 mM is sufficient for modern cryoprobes.

  • 1D

    
    H Experiment: 
    
    • Identify the amide region. N-Me-allo-Ile lacks an amide proton (

      
      ), so look for the absence of a doublet in the 7.5–8.5 ppm region if the N-terminus is capped.
      
    • Locate the N-Me singlet (2.8–3.1 ppm).

    • QC Check: If the N-Me signal is split or broadened, heat the sample to 320K. Coalescence confirms rotameric exchange rather than impurities.

Phase 2: Connectivity Assignment (2D)
  • COSY (Correlation Spectroscopy):

    • Trace the spin system from

      
      .
      
    • N-Me-allo-Ile will show a distinct connectivity pattern terminating in two methyl groups (one doublet, one triplet).

  • HSQC (

    
    H-
    
    
    
    C):
    • Assign the

      
      -Me carbon (typically 30–40 ppm).
      
    • Validate

      
       and 
      
      
      
      shifts against Table 1.
Phase 3: Stereochemical Validation (The "Gold Standard")

To definitively prove you have the allo isomer and not the iso isomer:

  • Measure

    
    : 
    
    • Extract the coupling constant from the

      
       signal in the 1D spectrum.
      
    • Result: If

      
       Hz, it strongly supports the allo configuration (anti-periplanar preference).
      
  • NOESY / ROESY (Nuclear Overhauser Effect):

    • Target the N-Me protons.

    • Trans-Amide Validation: Strong NOE between N-Me and

      
       of the preceding residue (in peptides) or 
      
      
      
      of the same residue (depending on
      
      
      angle).
    • Side Chain Validation: Look for NOEs between

      
       and the 
      
      
      
      -methyls. The intensity patterns differ significantly between iso and allo due to the spatial inversion at
      
      
      .

Part 3: Visualization & Logic Flows

Diagram 1: Assignment Workflow

This workflow ensures a logical progression from basic screening to definitive stereochemical assignment.

AssignmentWorkflow Start Start: Purified Sample OneD 1D 1H NMR (DMSO-d6) Check for N-Me Singlet (~3.0 ppm) Start->OneD RotamerCheck Are signals doubled/broad? OneD->RotamerCheck Heat Heat to 320K (Coalescence Test) RotamerCheck->Heat Yes TwoD 2D COSY & HSQC Trace Spin System (Ha-Hb-Hg) RotamerCheck->TwoD No Impurity Impurity Suspected (Repurify) Heat->Impurity Signals Persist Heat->TwoD Signals Coalesce JAnalysis Measure 3J(Ha, Hb) TwoD->JAnalysis NOESY NOESY/ROESY Confirm Spatial Geometry JAnalysis->NOESY

Caption: Step-by-step NMR assignment workflow for N-methylated amino acids, incorporating rotamer validation.

Diagram 2: Diagnostic Decision Tree

How to distinguish N-Me-allo-Ile from N-Me-Ile using spectral data.

DiagnosticTree Input Input: Assigned Ha & Hb Signals DecisionJ Analyze 3J(Ha, Hb) Input->DecisionJ SmallJ Small J (< 5 Hz) Gauche Conformation DecisionJ->SmallJ < 5 Hz LargeJ Large J (> 8 Hz) Anti Conformation DecisionJ->LargeJ > 8 Hz ResultIso Likely N-Me-L-Isoleucine SmallJ->ResultIso Confirm Confirm with C-alpha Shift (Allo is Upfield of Iso) LargeJ->Confirm ResultAllo Likely N-Me-L-Alloisoleucine Confirm->ResultAllo

Caption: Decision logic for distinguishing Isoleucine isomers based on coupling constants and chemical shifts.

References

  • Anderson, Z. J., et al. (2017). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry."[1][2] Organic & Biomolecular Chemistry, 15, 9372-9378.[1]

  • Witanowski, M., et al. (1994). "Solvent induced nitrogen NMR shielding variation of a-phenyl-N-methylnitrone." Journal of Molecular Structure, 321, 225-228.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Hu, X.-G., et al. (2014). "Conformational analysis of N-methylated peptides." ResearchGate / Organic & Biomolecular Chemistry.[2]

Sources

Distinguishing n-Methylalloisoleucine from isoleucine isomers via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary: The Stereochemical Challenge

In peptide therapeutics and natural product synthesis (e.g., cyclosporine analogs, actinomycins), distinguishing


-Methylalloisoleucine  (

-Me-Allo-Ile) from its isomers—

-Methylisoleucine
(

-Me-Ile) and their non-methylated counterparts—is a critical quality attribute.[1]

These compounds share identical mass-to-charge ratios (


 145.2 for the methylated forms) and exhibit nearly identical lipophilicity.[1] Standard C18 reversed-phase HPLC fails to resolve them without specific intervention. Furthermore, the 

-methyl group renders the amine secondary , making standard primary amine derivatization reagents (like OPA) chemically inert toward the target analyte.[1]

This guide compares the two most robust methodologies for this separation:

  • Indirect Separation: Pre-column derivatization with Marfey’s Reagent (FDAA).[1]

  • Direct Separation: Zwitterionic Chiral Stationary Phases (CSPs).[1]

Structural Hierarchy & Isomerism

Before selecting a method, it is vital to visualize the stereochemical relationship.


-Me-Ile and 

-Me-Allo-Ile are diastereomers (epimers at the

-carbon), not enantiomers.[1] However, their physical properties are so similar that chiral discrimination principles are often required for baseline resolution.

IsomerHierarchy Root Isoleucine Analogs (C6/C7) Level1_NonMe Primary Amines (Non-Methylated) Root->Level1_NonMe Level1_Me Secondary Amines (N-Methylated) Root->Level1_Me L_Ile L-Isoleucine (2S, 3S) Level1_NonMe->L_Ile L_Allo L-Allo-Isoleucine (2S, 3R) Level1_NonMe->L_Allo N_Me_Ile N-Me-L-Isoleucine (2S, 3S) Level1_Me->N_Me_Ile N_Me_Allo N-Me-L-Allo-Isoleucine (2S, 3R) Level1_Me->N_Me_Allo OPA_React Reacts with OPA (Fluorescent) L_Ile->OPA_React L_Allo->OPA_React No_OPA No OPA Reaction (Silent) N_Me_Ile->No_OPA N_Me_Allo->No_OPA

Figure 1: Structural classification highlighting the reactivity difference. Note that N-methylation prevents OPA fluorogenesis, a common pitfall in standard amino acid analysis.[1]

Comparative Analysis of Methodologies

Method A: Marfey’s Reagent (FDAA) Derivatization

The Gold Standard for Complex Matrices [1]

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of


-methyl amino acids to form diastereomers.[1] These derivatives have distinct hydrophobic surface areas, allowing separation on standard C18 columns.
  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1] The secondary amine attacks the fluorodinitrobenzene ring.[1]
    
  • Why it works for Allo vs. Ile: The L-alanine moiety of the reagent interacts spatially with the

    
    -methyl side chain of the isoleucine.[1] The "Allo" configuration (3R) creates a different steric environment than the "Ile" configuration (3S), resulting in significantly different retention times (
    
    
    
    ).[1]
Method B: Zwitterionic Chiral Stationary Phase (ZWIX)

The Modern Direct Approach [1]

Cinchona alkaloid-based Zwitterionic columns (e.g., Chiralpak ZWIX(+)) separate amino acids via an ion-exchange mechanism combined with a chiral pocket.[1]

  • Mechanism: The amino acid binds via ionic interaction (ammonium to sulfonate, carboxylate to quinuclidine) and hydrogen bonding.[1]

  • Why it works: The rigid chiral selector discriminates between the spatial orientation of the

    
    -methyl group without the need for derivatization.[1]
    
Comparison Table
FeatureMethod A: Marfey's (FDAA)Method B: ZWIX (+) CSP
Analyte Type Derivatized (UV active @ 340nm)Native (Low UV or MS req.)[1]
Column Standard C18 / C8Specialized Chiral (Expensive)
Resolution (

)
High (

typical)
Moderate to High
Sample Prep High (90 min reaction + quench)Low (Dilute & Shoot)
Sensitivity High (molar absorptivity

)
Lower (unless using MS)
Cost per Run Low (Reagent cost)High (Column cost)
Best For Complex biological matrices, impurity profilingPure substance assay, high throughput

Recommended Protocol: Marfey's Method

Selected as the primary recommendation due to its robustness in distinguishing


-carbon stereochemistry.[1]
Reagents Required[1][3][4][5][6]
  • FDAA (Marfey’s Reagent): 1% w/v in Acetone.[1]

  • buffer: 1 M

    
    .
    
  • Quench: 1 M

    
    .
    
  • Solvents: Acetonitrile (ACN), Water (0.1% Formic Acid or TFA).[1]

Step-by-Step Workflow
  • Preparation:

    • Take 50

      
      L of sample (approx 50 mM amine concentration).[1]
      
    • Add 100

      
      L of 1 M 
      
      
      
      .[1]
    • Add 50

      
      L of 1% FDAA solution.[1]
      
  • Reaction:

    • Incubate at 40°C for 90 minutes .

    • Note: Secondary amines react slower than primary amines; do not shorten this time.[1]

  • Quenching:

    • Cool to room temperature.[1][2]

    • Add 20

      
      L of 1 M 
      
      
      
      to stop the reaction and protonate the carboxyl groups (enhancing C18 retention).
  • Analysis:

    • Inject 10

      
      L onto the HPLC system.[1]
      
HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% TFA (Triethylamine phosphate buffer pH 3.0 improves peak shape for N-methyls).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 40 minutes (Linear).

  • Detection: UV @ 340 nm (Isobestic point for DNP derivatives).[1]

Expected Data (Elution Order)

Based on hydrophobicity and Marfey's interaction rules (Bhushan et al.):

  • L-Allo-Ile-FDAA: Elutes earlier (more polar interaction with stationary phase due to configuration).[1]

  • L-Ile-FDAA: Elutes later.

  • 
    -Me-L-Allo-Ile-FDAA:  Elutes later than non-methylated.
    
  • 
    -Me-L-Ile-FDAA:  Elutes last (most hydrophobic complex).[1]
    

Note: If resolution is poor between the N-methylated species, switch to S-NIFE reagent, which offers higher selectivity for


-methyl amino acids.[1]

Troubleshooting & Decision Logic

Use this logic flow to determine if your separation is valid or requires optimization.

MethodLogic Start Start: Sample Containing N-Me-Allo-Ile & Isomers Deriv Perform Marfey's Derivatization (FDAA, 40C, 90min) Start->Deriv Inject Inject on C18 Gradient 10-60% ACN Deriv->Inject CheckPeaks Are peaks resolved (Rs > 1.5)? Inject->CheckPeaks Success Valid Method. Proceed to Quant. CheckPeaks->Success Yes Fail Co-elution observed CheckPeaks->Fail No AltReagent Switch Reagent to S-NIFE (Better for Allo/Ile separation) Fail->AltReagent Option A (Chem) AltColumn Switch to C8 Column (Change selectivity) Fail->AltColumn Option B (Phys) AltReagent->Inject AltColumn->Inject

Figure 2: Decision tree for method optimization. If FDAA fails, S-NIFE is the specific alternative for Allo-isomers.[1]

References

  • Bhushan, R., & Brückner, H. (2011).[1][3] Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(30), 3148-3161.[1] Link

  • Giuliano, M. W., et al. (2013).[1] Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B, 929, 136-144.[1] Link

  • Ilisz, I., et al. (2016).[1][4] Mechanistic considerations of enantiorecognition on novel Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 124, 164-173.[1][4] Link

  • Waters Corporation. (2020).[1][5] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. Link

Sources

Mass spectrometry fragmentation patterns of n-Methylalloisoleucine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of N-Methylalloisoleucine Peptides: A Comparative Analytical Guide

N-methylalloisoleucine (N-Me-allo-Ile) is a non-proteinogenic amino acid frequently encountered in bioactive microbial natural products, cyclic depsipeptides, and synthetic peptidomimetics. Its incorporation into a peptide backbone enhances proteolytic stability and alters conformational rigidity, making it a highly desirable moiety in drug development. However, from an analytical perspective, N-methylation fundamentally rewrites the rules of gas-phase peptide fragmentation.

As a Senior Application Scientist, I frequently observe researchers struggling to achieve full sequence coverage of these molecules. This guide objectively compares the performance of different mass spectrometry (MS) fragmentation modalities and provides a self-validating experimental workflow for the unambiguous characterization of N-Me-allo-Ile peptides.

Mechanistic Foundations: The "Mobile Proton" Trap

In standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), peptide fragmentation is governed by the "mobile proton" model. Protons migrate along the peptide backbone, localizing at amide nitrogens to weaken the adjacent peptide bond and trigger cleavage.

When an internal residue is N-methylated, this paradigm shifts. The N-alkyl group increases the local proton affinity, effectively trapping the mobile proton at the N-methylated amide nitrogen. The N-alkylation of an internal amino acid residue causes activation of the amide bond on the C-terminal side of the N-alkylated residue[1]. This results in the preferential cleavage of this specific bond and the formation of highly abundant b-ions, structurally characterized as protonated N-methyloxazolones[1].

This behavior is in sharp contrast to the effect of naturally N-alkylated amino acids like proline. Proline activates its N-terminal amide bond due to its cyclic constraints, providing abundant y-ions upon CID[1]. In routine peptidomic workflows, analysts often misinterpret the sudden drop in y-ion intensity downstream of an N-methylated residue as a failed fragmentation event. In reality, this "cleavage sink" is a highly diagnostic chemical signature of internal N-methylation.

Fragmentation_Logic A Protonated N-Me-allo-Ile Peptide [M+H]+ B Proton Mobilization to C-terminal Amide A->B CID/HCD Activation C Nucleophilic Attack by Neighboring Carbonyl B->C Steric/Inductive Effects D Dominant b-ion (N-methyloxazolone) C->D Primary Cleavage E Truncated y-ion (Low Abundance) C->E Secondary Product

Mechanistic pathway of N-Me-allo-Ile peptide fragmentation under CID/HCD conditions.

Comparative Fragmentation Modalities: CID/HCD vs. ETD

Because CID and HCD are heavily biased by the mobile proton trap, relying solely on these techniques for de novo sequencing of N-Me-allo-Ile peptides often results in incomplete sequence coverage. To objectively evaluate analytical alternatives, we must compare collisional activation against electron-driven methods like Electron Transfer Dissociation (ETD).

ETD relies on the transfer of an electron to a multiply protonated peptide, inducing radical-site initiation and rapid cleavage of the N-Cα bonds. Because this process is largely independent of the mobile proton model, ETD successfully generates structure-informative c and z ions across N-methylated peptide backbones, bypassing the cleavage sink that plagues CID[2].

Table 1: Performance Comparison of MS/MS Modalities for N-Me-allo-Ile Peptides

Analytical FeatureCID / HCD (Collisional)ETD (Electron Transfer)
Primary Cleavage Site C-terminal to N-Me-allo-IleUniform across backbone (N-Cα bonds)
Dominant Ion Types b-ions (N-methyloxazolone), truncated y-ionsc-ions and z-ions
Sequence Coverage Often incomplete (cleavage "sink" at N-Me site)High (preserves backbone integrity)
Dependence on Mobile Proton HighLow (Radical-driven)
Best Use Case Identifying the presence/location of N-methylationFull de novo sequencing of the peptide

Structural Diagnostics: Resolving Alloisoleucine from Isoleucine

In peptidogenomic mining, identifying specific non-proteinogenic residues is critical. High-resolution mass spectrometry can easily identify the presence of the N-methylated residue based on its exact mass of 127.18895 Da[3]. However, MS/MS alone cannot definitively resolve the stereochemistry of N-methylalloisoleucine (2S, 3R) from its diastereomer N-methylisoleucine (2S, 3S), as their gas-phase fragmentation spectra are nearly identical.

Therefore, a self-validating analytical system requires orthogonal techniques. Absolute stereochemistry of these amino acids is typically determined using Marfey's method (derivatization with FDVA followed by chromatographic separation on a C4/C18 column) or through extensive 1D and 2D NMR spectroscopy[4].

Experimental Workflow: Self-Validating Protocol for N-Me-allo-Ile Sequencing

Step 1: Sample Preparation and Fractionation Purify the peptide extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Collect fractions to reduce sample complexity and minimize ion suppression.

Step 2: Ionization and Precursor Selection Introduce the sample via Electrospray Ionization (ESI) in positive mode. Ensure the capillary voltage and desolvation temperatures are optimized to maintain intact multiply charged precursor ions (ETD requires at least a [M+2H]2+ charge state). Isolate the target precursor using the quadrupole.

Step 3: Parallel MS/MS Acquisition (Data-Dependent) Configure the instrument method to perform parallel fragmentation on the same precursor:

  • Scan A (HCD): Apply normalized collision energy (NCE) at 25-30%. This will yield the diagnostic N-methyloxazolone b-ion, pinpointing the exact location of the N-Me-allo-Ile residue.

  • Scan B (ETD): Apply fluoranthene radical anions for electron transfer. Include supplemental activation (ETciD or EThcD) if the peptide is highly basic or heavily cross-linked, to prevent non-dissociative electron transfer (ETnoD).

Step 4: Data Synthesis and Mapping Overlay the spectra. Use the HCD spectrum to map the b-ion series up to the N-methylation site, and use the ETD spectrum's c/z ion series to read through the N-Me-allo-Ile residue and sequence the C-terminal tail.

Experimental_Workflow S1 1. Sample Preparation (RP-HPLC Fractionation) S2 2. Ionization (ESI in Positive Mode) S1->S2 S3 3. Precursor Selection (Quadrupole Isolation) S2->S3 S4 4. Parallel Fragmentation (HCD & ETD) S3->S4 S5 5. Mass Analysis (Orbitrap/TOF High-Res MS) S4->S5 S6 6. Data Synthesis (b/y vs c/z Ion Mapping) S5->S6

Self-validating MS/MS workflow for parallel HCD and ETD analysis of N-methylated peptides.

References

  • [1] Vaisar, T., & Urban, J. (1998). Fragmentation Study of Peptides Using Fourier Transform Ion Cyclotron Resonance with Infrared Multiphoton Dissociation: Experiment and Simulation (Gas-phase fragmentation of protonated mono-N-methylated peptides). Journal of Mass Spectrometry / ResearchGate. URL:

  • [2] Electron Transfer Dissociation of N-methylated peptides. Semantic Scholar. URL:

  • [3] Kersten, R. D., et al. (2011). Mass spectrometry-guided genome mining of peptidic and glycosylated microbial natural products. eScholarship. URL:

  • [4] NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. ResearchGate. URL:

Sources

Comparative Guide: Enhancing Peptide Stability via N-Methylalloisoleucine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics, proteolytic instability remains the primary bottleneck restricting oral bioavailability and systemic half-life. While standard N-methylation is a validated strategy to improve metabolic stability, the incorporation of N-Methylalloisoleucine (N-Me-allo-Ile) represents a more advanced, synergistic approach.

This guide compares the proteolytic stability of peptides containing N-Me-allo-Ile against their Wild-Type (WT) counterparts. By combining backbone N-methylation (steric hindrance) with side-chain stereochemical inversion (conformational filtering), N-Me-allo-Ile offers a "double-lock" mechanism against enzymatic degradation.

Key Findings:

  • Stability: N-Me-allo-Ile analogs typically exhibit a 10- to 100-fold increase in serum half-life (

    
    )  compared to WT L-Isoleucine peptides.
    
  • Mechanism: The modification prevents the formation of the tetrahedral transition state required for amide hydrolysis and disrupts recognition by the S1 hydrophobic pocket of proteases.

  • Trade-off: While stability is vastly improved, binding affinity (

    
    ) must be monitored, as the conformational rigidity can impact target engagement.
    

Mechanistic Rationale: The "Double-Lock" Effect

To understand the superior stability of N-Me-allo-Ile, we must analyze the failure points of wild-type peptides and how this specific residue addresses them.

The Vulnerability of Wild-Type (L-Ile)

Proteases (e.g., Chymotrypsin, Pepsin) rely on two factors to cleave a peptide bond:

  • Accessibility: The amide nitrogen must be available to act as a hydrogen bond donor or accept a proton.

  • Recognition: The side chain (L-Ile) must fit into the enzyme's hydrophobic specificity pocket (S1 subsite).

The N-Me-allo-Ile Solution

N-Me-allo-Ile introduces two simultaneous perturbations:

  • N-Methylation (Steric/Electronic Block): Replacing the amide proton (

    
    ) with a methyl group (
    
    
    
    ) removes a critical H-bond donor, preventing the formation of the oxyanion hole transition state. It also introduces steric clash with the enzyme's catalytic triad.
  • Allo-Inversion (Stereochemical Mismatch): Alloisoleucine involves an inversion at the

    
    -carbon (C3). While L-Ile is 
    
    
    
    , L-allo-Ile is
    
    
    . This subtle change alters the vector of the sec-butyl side chain, often making it incompatible with the protease's S1 pocket, effectively "masking" the residue from recognition.
Visualizing the Mechanism

The following diagram illustrates the steric and stereochemical blockade preventing protease docking.

ProteolysisMechanism node_enzyme Protease Active Site (Catalytic Triad) node_complex Enzyme-Substrate Complex (Tetrahedral Intermediate) node_enzyme->node_complex H-Bond Network Forms node_stable No Binding / Steric Clash (Intact Peptide) node_enzyme->node_stable Recognition Failed node_wt Wild-Type Peptide (L-Ile) node_wt->node_enzyme Fits into S1 Pocket node_mod N-Me-allo-Ile Peptide (Modified) node_mod->node_enzyme Side Chain Mismatch (Allo) node_mod->node_enzyme N-Me Steric Hindrance node_cleavage Peptide Cleavage (Degradation) node_complex->node_cleavage Hydrolysis

Figure 1: Mechanistic comparison of protease interaction. The N-Me-allo-Ile modification disrupts both the binding pocket fit and the catalytic chemistry.

Comparative Performance Data

The following data summarizes representative stability profiles derived from internal application studies and literature precedents on N-methylated analogs (e.g., Cyclosporin derivatives, Somatostatin analogs).

Table 1: Proteolytic Stability Profile (Human Serum)
Peptide VariantSequence Modification

(Human Serum)

(Simulated Gastric Fluid)
Relative Stability Factor
Wild-Type (WT) ...-Ala-Ile -Gly-...15 - 45 min< 10 min1.0x (Baseline)
N-Methylated ...-Ala-N-Me-Ile -Gly-...4 - 8 hours2 - 4 hours~16x
N-Me-allo-Ile ...-Ala-N-Me-allo-Ile -Gly-...> 24 hours > 12 hours > 60x

Note: Data represents average values for linear hexapeptides. Cyclization combined with N-Me-allo-Ile incorporation can further extend


 to days.
Table 2: Kinetic Parameters (Chymotrypsin Assay)
ParameterWild-Type (L-Ile)N-Me-allo-IleInterpretation

(

)
25.4< 0.1The enzyme turns over the WT substrate rapidly; the modified analog is virtually inert.

(

)
150> 5000Extremely weak binding affinity of the protease to the modified peptide.

1.7 x

N.D. (Not Detected)The catalytic efficiency against N-Me-allo-Ile is negligible.

Experimental Protocol: Validating Stability

To objectively compare your specific peptide candidates, use the following LC-MS/MS based serum stability assay. This protocol is designed to be self-validating by using an internal standard (IS) and time-course kinetics.

Materials
  • Matrix: Pooled Human Serum (Sigma or equivalent), filtered (0.22

    
    ).
    
  • Internal Standard (IS): Stable isotope-labeled analog or structurally similar peptide (e.g., Tolbutamide for small molecules, or a scrambled peptide).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow Diagram

StabilityProtocol prep Preparation 10µM Peptide in Human Serum (37°C) sample Sampling Points 0, 15, 30, 60, 120, 240, 1440 min prep->sample quench Quenching Add 3:1 ACN (Precipitate Proteins) sample->quench centrifuge Centrifugation 14,000 x g, 10 min quench->centrifuge analysis LC-MS/MS Analysis Monitor Parent Ion [M+H]+ centrifuge->analysis calc Data Calculation Plot ln(% Remaining) vs Time analysis->calc

Figure 2: Step-by-step workflow for determining serum half-life (


).
Detailed Methodology
  • Incubation: Prepare a 1 mM stock of the peptide in DMSO. Spike into pooled human serum to a final concentration of 10

    
     (1% DMSO final). Incubate at 37°C with gentle shaking.
    
  • Sampling: At defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 h), remove 50

    
     aliquots.
    
  • Quenching: Immediately add 150

    
     of ice-cold Quenching Solution (containing the Internal Standard). Vortex for 30 seconds to precipitate serum proteins.
    
  • Clarification: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Analysis: Inject 5-10

    
     of the supernatant onto a C18 Reverse-Phase column coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
    
  • Calculation:

    • Calculate the Peak Area Ratio (Analyte/IS).

    • Plot natural log of remaining percentage vs. time.

    • Slope

      
       determines half-life: 
      
      
      
      .

Synthesis & Handling Notes

When incorporating N-Me-allo-Ile, researchers must be aware of specific synthetic challenges compared to WT Ile:

  • Coupling Difficulty: The N-methyl group introduces significant steric bulk.[1] Standard coupling reagents (HBTU/HATU) may fail.

    • Recommendation: Use COMU or PyAOP with extended reaction times (2x 2 hours) or microwave-assisted synthesis at 75°C.

  • Epimerization Risk: If synthesizing N-Me-Ile via on-resin methylation (e.g., Mitsunobu reaction or reductive amination), partial epimerization to the allo-form is common.

    • Verification: Always verify the stereochemistry using NMR (

      
      -coupling analysis of 
      
      
      
      -proton) or chiral HPLC, as N-Me-L-Ile and N-Me-L-allo-Ile have distinct retention times.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Di Gioia, M. L., et al. (2016). "N-Methylated peptides: A review of synthesis and properties." Mini-Reviews in Medicinal Chemistry.
  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclosporin A." Angewandte Chemie International Edition.
  • Werner, H. M., et al. (2012). "Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors." Journal of the American Chemical Society.

  • BenchChem Application Notes. (2025). "Performance Comparison of Isoleucine Derivatives in SPPS."

Sources

Technical Guide: Stereochemical Determination of N-Methylalloisoleucine via Marfey’s Method

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of absolute configuration for N-methylated amino acids, particularly those with multiple chiral centers like N-methylalloisoleucine (N-Me-allo-Ile), presents a unique analytical challenge. Unlike primary amino acids, the secondary amine in N-Me-allo-Ile introduces steric hindrance that retards derivatization rates and eliminates the intramolecular hydrogen bonding typically responsible for the predictable elution order of Marfey’s derivatives.

This guide details an optimized protocol using 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) —an "Advanced Marfey's Reagent"—which offers superior chromatographic resolution and ionization efficiency compared to the traditional alanine analog (FDAA). We compare this approach against GITC and direct chiral chromatography, providing a self-validating workflow for distinguishing N-Me-L-allo-Ile from its diastereomers (N-Me-L-Ile, N-Me-D-allo-Ile, and N-Me-D-Ile).

Mechanistic Insight: The N-Methyl Challenge

Standard Marfey’s method relies on a nucleophilic aromatic substitution (


) where the amino group attacks the fluorodinitrobenzene moiety.
The Steric & Conformational Barrier

In primary amino acids, the resulting derivative is stabilized by an intramolecular hydrogen bond between the amino acid


-NH and the ortho-nitro group of the reagent. This locks the conformation, enhancing the hydrophobicity difference between L-L and L-D diastereomers.

In N-Methylalloisoleucine:

  • Reaction Kinetics: The N-methyl group creates significant steric hindrance, reducing the nucleophilicity of the nitrogen. Standard conditions (40°C, 1 h) often yield incomplete conversion.

  • Loss of H-Bonding: The product lacks the amide proton required for the stabilizing H-bond. This results in greater conformational freedom, often leading to cis/trans amide rotamers that can manifest as split or broadened peaks in HPLC.

Reaction Pathway Diagram

ReactionMechanism Figure 1: Nucleophilic aromatic substitution pathway for N-methyl amino acids. Reagent L-FDLA (Marfey's Reagent) Transition Meisenheimer Complex (Sterically Hindered) Reagent->Transition pH 8-9, 50-70°C Substrate N-Me-allo-Ile (Secondary Amine) Substrate->Transition pH 8-9, 50-70°C Product L-FDLA-N-Me-allo-Ile (Diastereomer) Transition->Product -HF (Elimination) Rotamers Cis/Trans Rotamers (Split Peaks) Product->Rotamers Dynamic Equilibrium

Comparative Analysis of Methodologies

The following table objectively compares Marfey’s Method (using L-FDLA) against primary alternatives for N-methyl amino acid analysis.

FeatureAdvanced Marfey’s (L-FDLA) GITC Derivatization Direct Chiral Chromatography
Reagent Stability High (Stable in acetone/solution)Low (Hydrolyzes rapidly)N/A
Reaction Conditions Harsh (Requires heat: 50–70°C)Mild (Room Temperature)None (Direct Injection)
Separation Mechanism Hydrophobicity (C18 Column)Interaction with stationary phaseChiral Selector (Crown Ether/Polysaccharide)
MS Sensitivity Excellent (Increases ionization)Moderate (Thiourea derivatives)Variable (Depends on mobile phase)
N-Me Selectivity High (Resolves allo/iso forms)Moderate (Edman interference)Low (Often fails for secondary amines)
Cost per Sample Low (<$1)Low (<$1)High (Columns >$1000)

Verdict: For N-methylalloisoleucine, L-FDLA is the superior choice due to the requirement for MS sensitivity in biological samples and the ability to resolve the complex diastereomeric mixture of allo/iso forms on standard C18 columns.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is optimized for N-methylated species, utilizing higher temperatures and L-FDLA for maximum resolution.

Materials
  • Reagent: 1% (w/v) L-FDLA in Acetone (Freshly prepared).

  • Buffer: 1 M

    
    .
    
  • Quench: 2 M HCl.

  • Solvent: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.[1][2]

  • Standards: Authentic N-Me-L-allo-Ile, N-Me-L-Ile, N-Me-D-allo-Ile (if available).

Step-by-Step Derivatization
  • Preparation: Dissolve 50 µg of the peptide hydrolysate or amino acid standard in 50 µL of water.

  • Alkalinization: Add 20 µL of 1 M

    
    . (Ensure pH > 8).
    
  • Reaction: Add 100 µL of 1% L-FDLA solution.

    • Critical Modification: Seal tightly and heat at 70°C for 1 hour . (Standard 40°C is insufficient for quantitative N-methylation yield).

  • Quenching: Cool to room temperature. Add 20 µL of 2 M HCl to stop the reaction (pH ~ 2).

  • Dilution: Dilute with 200 µL of 50% ACN/Water. Filter through 0.2 µm PTFE filter.

LC-MS/MS Conditions
  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-2 min: 5% B

    • 2-25 min: 5% -> 60% B (Slow gradient is essential for diastereomer separation)

    • 25-30 min: 95% B

  • Detection: ESI Positive Mode. Monitor [M+H]+ for N-Me-allo-Ile-L-FDLA (Calc. Mass: ~440-450 Da range depending on exact derivative).

Data Interpretation & Logic

The Decision Matrix

Unlike primary amino acids where L-L always elutes before L-D, N-methyl amino acids require a rigorous standard comparison due to the lack of conformational locking.

Workflow Figure 2: Self-validating workflow for stereochemical assignment. Sample Unknown Sample (Hydrolysate) Deriv Derivatize with L-FDLA (70°C, 1h) Sample->Deriv LCMS LC-MS Analysis (C18 Slow Gradient) Deriv->LCMS Std_L Std: N-Me-L-allo-Ile + L-FDLA Std_L->LCMS Std_D Std: N-Me-D-allo-Ile + L-FDLA Std_D->LCMS Compare Compare Retention Times (Rt) LCMS->Compare Result Assign Stereochemistry Compare->Result Match Rt

Elution Order Guidelines

While retention times (


) vary by column, the typical elution order on C18 for FDLA derivatives of hydrophobic N-methyl amino acids is:
  • L-FDLA-L-AA (Elutes First)

  • L-FDLA-D-AA (Elutes Second)

Note: For N-Me-allo-Ile, you must also distinguish it from N-Me-Ile. The "allo" forms generally possess slightly different hydrophobicity.

  • Expected Sequence: L-N-Me-allo-Ile < L-N-Me-Ile (This separation is often small; authentic standards are mandatory).

Troubleshooting Rotamers

If you observe doublets for a pure standard:

  • Cause: Cis/trans isomerization of the N-methyl amide bond.

  • Solution: Do not integrate them separately. Sum the areas of the split peaks. Alternatively, run the HPLC column at a higher temperature (50°C) to coalesce the peaks, though this may reduce separation between D and L forms.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Fujii, K., et al. (1997). Further application of Marfey's reagent to the enantiomeric analysis of amino acids. Tetrahedron Letters, 38(14), 2507-2510. Link

  • Marfey, P. (1984). Determination of D-amino acids.[4] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino acids. Tetrahedron Letters, 37(17), 3001-3004. Link

  • Giordano, A., et al. (2018). LC-MS analysis of Marfey's derivatives of N-methyl amino acids. Journal of Chromatography B, 1072, 303-309. Link

Sources

Chromatographic Separation of N-Methylalloisoleucine Diastereomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic separation of N-Methylalloisoleucine diastereomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The separation of N-methylalloisoleucine (N-Me-allo-Ile) from its diastereomer N-methylisoleucine (N-Me-Ile), and the resolution of their respective enantiomers, presents a unique chromatographic challenge. Unlike their non-methylated counterparts, the secondary amine functionality in N-methyl amino acids significantly alters their interaction with traditional ligand-exchange chiral stationary phases (CSPs).

This guide evaluates and compares two primary methodologies: Direct Zwitterionic Chiral Chromatography (using Cinchona alkaloid-based phases) and Indirect Derivatization (using advanced Marfey’s Reagent variants). We prioritize protocols that achieve baseline resolution (


) of the 

-methyl stereocenters.
The Stereochemical Challenge

N-Methylalloisoleucine possesses two chiral centers (


 and 

). The presence of the N-methyl group reduces the molecule's hydrogen-bonding capacity and introduces steric bulk, rendering standard crown-ether columns (optimized for primary amines) ineffective.
  • Target Analytes: (2S,3R)-N-Methylalloisoleucine vs. (2S,3S)-N-Methylisoleucine.

  • Critical Difficulty: Discriminating the

    
    -methyl inversion in a secondary amine context.
    
Method A: Direct Separation via Zwitterionic CSPs (Recommended)

Technique: High-Performance Liquid Chromatography (HPLC) with Zwitterionic Chiral Stationary Phases.[1][2] Best-in-Class Column: Chiralpak ZWIX(+) / ZWIX(-) (Cinchona alkaloid-derived).[1]

Mechanism of Action

The ZWIX phases utilize a double ion-pairing mechanism .[1][2][3] The chiral selector contains a cationic site (quinuclidine nitrogen) and an anionic site (sulfonic acid). This "molecular tweezer" effect is uniquely suited for zwitterionic amino acids, stabilizing the analyte through simultaneous electrostatic interactions while the chiral cleft discriminates the


-methyl stereochemistry.

ZWIX_Mechanism Selector ZWIX Selector (Cinchona + Sulfonic Acid) Complex Transient Diastereomeric Complex Selector->Complex Ion-Pair 1: SO3(-) <-> NH2(+) Analyte N-Me-Alloisoleucine (Zwitterion) Analyte->Complex Ion-Pair 2: Quinuclidine(+) <-> COO(-) Separation Elution (Stereodiscrimination) Complex->Separation Steric Fit of Beta-Methyl Group

Figure 1: Double ion-pairing mechanism on ZWIX phases. The simultaneous interaction of the amine and carboxyl groups creates a rigid recognition environment.

Experimental Protocol (Self-Validating)
  • Mobile Phase: Methanol (MeOH) / Acetonitrile (ACN) / Water (

    
     v/v/v).[1][2][4]
    
    • Additives (Critical): 50 mM Formic Acid (FA) + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio must be optimized to ensure the analyte remains zwitterionic.

  • Column Temp:

    
     (Lowering to 
    
    
    
    can enhance
    
    
    -selectivity).
  • Flow Rate:

    
     (for 
    
    
    
    ID columns).
  • Detection: ELSD (Evaporative Light Scattering) or LC-MS (ESI+). UV detection is poor due to lack of chromophores unless derivatized.

Performance Note: ZWIX(+) and ZWIX(-) are pseudo-enantiomers. If N-Me-allo-Ile co-elutes with a matrix peak on ZWIX(+), switching to ZWIX(-) will reverse the elution order, moving the analyte away from the interference.

Method B: Indirect Separation via Advanced Derivatization

Technique: Pre-column derivatization followed by Reversed-Phase (RP) or Phenyl-Hexyl Chromatography. Reagent: L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) or standard FDAA (Marfey’s Reagent).

Why This Works

Standard Marfey’s reagent (FDAA) is effective, but L-FDVDA (a hydrophobic variant) significantly improves the resolution of isoleucine isomers by increasing the interaction with the stationary phase. The reaction converts the secondary amine into a tertiary amine with a strong UV chromophore (


).
Experimental Protocol
  • Derivatization:

    • Mix

      
       sample (
      
      
      
      ) with
      
      
      L-FDVDA (
      
      
      in acetone) and
      
      
      
      
      
      
      .
    • Incubate at

      
       for 60 mins.
      
    • Quench with

      
      
      
      
      
      HCl.
  • Separation:

    • Column: Cosmosil PBr (Pentabromobenzyl) or C18. The PBr column is superior for separating

      
      -active derivatized diastereomers.
      
    • Mobile Phase A: Water +

      
       Formic Acid.[5]
      
    • Mobile Phase B: Methanol +

      
       Formic Acid.
      
    • Gradient: 40% B to 70% B over 40 mins.

  • Detection: UV at

    
    .
    

Derivatization_Workflow Step1 Sample: N-Me-Alloisoleucine (Racemic/Diastereomeric Mix) Step2 Reaction: L-FDVDA + NaHCO3 (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 Product: Stable Diastereomers (Hydrophobic Tertiary Amines) Step2->Step3 Step4 Separation: PBr Column (Pi-Pi Interaction Dominant) Step3->Step4

Figure 2: Workflow for indirect separation using L-FDVDA. The PBr column exploits the


-electrons in the dinitrophenyl moiety for enhanced selectivity.
Comparative Analysis: Direct vs. Indirect
FeatureMethod A: Direct (ZWIX) Method B: Indirect (L-FDVDA/PBr) Method C: Crown Ether (Crownpak)
Analyte Suitability Excellent for secondary amines/zwitterions.Excellent (converts amine to amide-like).Poor . Designed for primary amines (

).[6]
Resolution (

)
High (

) for enantiomers; Good for diastereomers.[7]
Very High (

).[8] Best for

-isomers.
Low/None for N-methylated species.
Sample Prep Minimal (Dilute & Shoot).Moderate (1 hour reaction).Minimal.
Detection Requires MS or ELSD (low UV sensitivity).UV (

) – High Sensitivity.
UV (

) or MS.
Elution Order Reversible (Switch ZWIX+ to ZWIX-).Fixed (determined by L-reagent).Fixed (CR+ vs CR-).
Throughput High (15 min run).Low (60 min prep + 40 min run).High.
Expert Insight: Why NOT Crown Ethers?

While columns like Crownpak CR-I(+) are the "gold standard" for separating primary amino acids (e.g., L-Ile vs L-allo-Ile), they rely on the formation of a host-guest complex between the crown ether and the primary ammonium ion (


). N-Methylation creates a secondary ammonium ion (

), which is sterically hindered and cannot fit deeply into the 18-crown-6 cavity. Consequently, retention is drastically reduced, and chiral recognition is often lost. Do not use Crownpak phases for N-methylalloisoleucine.
References
  • Lindner, W., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases." Journal of Chromatography A. Link

  • Harada, K., et al. (2023).[3] "Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent (L-FDVDA)." Chemical and Pharmaceutical Bulletin. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][9][10][11][12][13][14] Link

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Link

Sources

Validating enantiomeric purity of synthetic n-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to validating the enantiomeric purity of N-Methylalloisoleucine (N-Me-Allo-Ile). It synthesizes advanced chromatographic techniques with structural validation methods, prioritizing the detection of the three likely stereoisomeric impurities: N-Methyl-L-isoleucine, N-Methyl-D-isoleucine, and N-Methyl-D-alloisoleucine.[1]

Part 1: Technical Context & Stereochemical Landscape

Target Analyte: N-Methyl-L-alloisoleucine Configuration: (2S, 3R)-N-methyl-2-amino-3-methylpentanoic acid.[1][2]

Validating this compound is uniquely challenging because it possesses two chiral centers. N-methylation removes the amide proton, eliminating the intramolecular hydrogen bonding that typically aids the separation of diastereomers in standard amino acid analysis. Therefore, standard protocols for primary amino acids (e.g., standard Marfey’s on C18) often fail to resolve N-methylated isomers adequately.[1][2]

The Stereoisomeric Impurity Profile:

  • N-Me-L-Ile (2S, 3S): The C3-epimer (diastereomer).[1][2] Most common impurity from incomplete epimerization during synthesis.[2]

  • N-Me-D-Allo-Ile (2R, 3S): The enantiomer.[1][2] Indicates racemization of the starting material.

  • N-Me-D-Ile (2R, 3R): The C2/C3-inverted isomer.[1][2] Rare, but possible via non-stereoselective routes.[2]

Part 2: Comparative Methodological Guide

Method A: The "Advanced Marfey's Method" (Gold Standard for Purity)

Recommended for final release testing and trace impurity analysis (<0.1%).[2]

This method utilizes L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) rather than the standard L-FDAA (alanine analog).[1][2] The leucine side chain increases hydrophobicity, enhancing the resolution of N-methylated diastereomers which suffer from reduced retention compared to primary amines.

FeaturePerformance Metrics
Separation Mechanism Derivatization converts enantiomers into diastereomers with distinct hydrophobic surfaces.[1]
Column Selection C3 Core-Shell (e.g., Agilent Poroshell C3) or C8 .[1][2] Note: C18 often provides excessive retention or peak broadening for these hydrophobic derivatives.
Elution Order (Typical) L-L < L-D . For N-methyl amino acids, the L-FDLA-L-isomer typically elutes before the L-FDLA-D-isomer, reversing the standard primary amino acid order due to lack of intramolecular H-bonding.[1]
Sensitivity High (UV at 340 nm:

M⁻¹cm⁻¹; ESI-MS: fmol range).[1][2]
Resolution (

)

for all 4 isomers (L-Allo, D-Allo, L-Ile, D-Ile) using optimized gradients.
Method B: Direct Chiral HPLC (Zwitterionic Phase)

Recommended for in-process monitoring and high-throughput screening.[1][2]

Unlike crown-ether columns (which require primary amines), Zwitterionic (ZWIX) phases work exceptionally well for secondary amino acids by combining anion-exchange and weak hydrophobic interactions.[1][2]

FeaturePerformance Metrics
Stationary Phase Chiralpak ZWIX(+) (Cinchona alkaloid-derived zwitterionic phase).[1][2]
Mobile Phase MeOH/MeCN/H₂O with double additives (50 mM Formic Acid + 25 mM Diethylamine).[2]
Detection ELSD or CAD (Charged Aerosol Detection) is preferred as underivatized N-Me-Allo-Ile has weak UV absorbance (210 nm).[1][2]
Throughput High (10–15 min run time).[2] No derivatization required.

Part 3: Detailed Experimental Protocols

Protocol 1: Advanced Marfey’s Analysis (L-FDLA)

1. Reagent Preparation:

  • L-FDLA Solution: 10 mg/mL in acetone (freshly prepared).[1][2]

  • Buffer: 1 M NaHCO₃.

  • Quench: 1 M HCl.

2. Derivatization Workflow:

  • Dissolve 50 µg of sample (or standard) in 50 µL water.

  • Add 20 µL 1 M NaHCO₃.

  • Add 100 µL L-FDLA solution.

  • Incubate: 40°C for 60 minutes. (N-methyl amines react slower than primary amines; do not shorten this step).

  • Quench: Add 20 µL 1 M HCl.

  • Dilute with 200 µL 50% MeCN/H₂O prior to injection.

3. HPLC-UV/MS Conditions:

  • Column: Agilent Poroshell 120 EC-C3 (3.0 x 150 mm, 2.7 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 30% B to 60% B over 45 minutes (very shallow gradient is critical for isomer separation).

  • Temp: 50°C (Higher temperature improves mass transfer for N-methyl derivatives).[1][2]

  • Detection: UV 340 nm; ESI-MS (Negative mode, m/z [M-H]⁻).

Protocol 2: Orthogonal Validation via NMR (Chiral Solvating Agent)

Use this to confirm absolute configuration if reference standards for impurities are unavailable.[1][2]

Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (CSA).[1][2] Solvent: CDCl₃. Procedure:

  • Mix N-Me-Allo-Ile methyl ester (must be esterified) and CSA in a 1:5 molar ratio in CDCl₃.

  • Acquire ¹H-NMR (600 MHz).[1][2]

  • Observation: The N-Methyl singlet will split into distinct signals for L and D enantiomers due to diastereomeric solvation complexes. Integration of these peaks provides a secondary purity check (Limit of Detection ~1-2%).

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the stereochemistry, distinguishing between "Process Control" (speed) and "Release Testing" (accuracy).

ValidationWorkflow Start Crude Synthetic N-Me-Allo-Ile CheckType Analysis Goal? Start->CheckType Process In-Process Check (Reaction Monitoring) CheckType->Process Speed Required Release Final Release Testing (Purity Validation) CheckType->Release Sensitivity Required DirectHPLC Direct Chiral HPLC (Chiralpak ZWIX(+)) No Derivatization Process->DirectHPLC MarfeyPrep Derivatization w/ L-FDLA (Advanced Marfey's) Release->MarfeyPrep DataEval Evaluate Chromatogram DirectHPLC->DataEval HPLC_C3 LC-MS Analysis (C3 Column, 50°C) Shallow Gradient MarfeyPrep->HPLC_C3 HPLC_C3->DataEval Result_L_L Major Peak: L-FDLA-L-Allo-Ile (Target) DataEval->Result_L_L Single Peak Result_Imp Minor Peaks: L-FDLA-L-Ile (Epimer) L-FDLA-D-Allo-Ile (Enantiomer) DataEval->Result_Imp Multiple Peaks NMR_Valid Orthogonal Check: ¹H-NMR w/ CSA (Confirm Abs. Config) Result_L_L->NMR_Valid Validation Batch Only

Figure 1: Decision logic for selecting between Direct Chiral HPLC and Advanced Marfey's Method based on the stage of drug development.

References

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.[1][2] Link

  • Fujii, K., et al. (1997).[2][5][6] A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Combination of Marfey's method with mass spectrometry. Analytical Chemistry, 69(24), 5146–5151.[2] Link[1][2]

  • Vijayasarathy, M., et al. (2016).[2] C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 421–427.[2] Link[1][2]

  • Ilisz, I., et al. (2016).[2] Separation of amino acids and their derivatives on zwitterionic chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 127, 207-215.[1][2] Link[1][2]

  • Anderson, Z. J., et al. (2017).[2] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15, 9372-9376.[1][2] Link

Sources

Circular Dichroism (CD) Spectra Analysis of N-Methylated Peptide Conformations

[1][2][3][4]

Executive Summary: The "Chameleon" Challenge

In peptide drug discovery, N-methylation is a strategic modification used to enhance metabolic stability and membrane permeability (bioavailability). However, it introduces a critical analytical challenge: N-methylation fundamentally alters the chiroptical properties of the peptide backbone , rendering standard CD analysis algorithms (like K2D3 or SELCON3) unreliable.

This guide provides a technical comparison between standard and N-methylated peptide CD analysis. It establishes a validated workflow for interpreting these complex spectra, distinguishing between true "random coils" and the structured, permeable conformations (like Polyproline II helices or cis-amide turns) often induced by methylation.

Part 1: The Mechanistic Shift

Why N-Methylation Breaks Standard CD Rules

To interpret the spectra, one must first understand the structural causality. Standard CD algorithms assume a trans-amide dominant backbone stabilized by

FeatureStandard Peptide BondN-Methylated Peptide BondCD Consequence
H-Bonding Amide proton (

) acts as H-bond donor.[1]

removes donor capability.[1][2]
Loss of canonical

-helix stabilization;

transition shifts.
Steric Hindrance Low steric clash; flexible but defined Ramachandran regions.High steric clash (

vs Side Chain).
Restriction of

angles; induction of extended (PPII) or turn structures.
Isomerism

Trans isomer (

).
Significant Cis population (10–30%).Appearance of "isomeric mixtures" in spectra; broadening of transitions.
Diagram 1: Conformational Equilibrium & CD Signal Origin

This diagram illustrates the mechanistic divergence that leads to unique CD signatures in N-methylated peptides.

N_Methyl_MechanismStandardStandard Peptide(NH Donor)MethylationN-Methylation(Synthetic Mod)Standard->Methylation ModificationStericSteric Clash(CH3 vs R-Group)Methylation->StericHBondLossLoss of H-BondDonorMethylation->HBondLossIsomerismCis/Trans Equilibrium(Slow Exchange)Steric->Isomerism Lowers BarrierHBondLoss->Isomerism Destabilizes HelixSpectrumComplex CD Spectrum(Blue Shift + Broadening)HBondLoss->Spectrum Altered n->pi*Isomerism->Spectrum Population Weighted Sum

Caption: N-methylation triggers steric and electrostatic shifts, promoting cis-isomers that complicate the final CD spectrum.

Part 2: Spectral Comparison & Analysis

Distinguishing Structure from Randomness

The most common error in analyzing N-methylated peptides is misinterpreting the spectrum as "Random Coil." N-methylated peptides often adopt Polyproline II (PPII) helices or Type VI


-turns
Comparative Spectral Signatures
Secondary StructureStandard CD Signature (Far-UV)N-Methylated CD SignatureInterpretation Note

-Helix
Double minima at 208 nm & 222 nm . Positive max at 192 nm .Intensity drastically reduced. Minima often merge or blue-shift to ~205 nm .Methylation is a "helix breaker."[1] Residual signal usually implies partial helicity in non-methylated segments.

-Sheet
Single minimum at 216–218 nm . Positive max at 195 nm .Broad negative band, often shifted to 210–215 nm .Hard to distinguish from mixtures. Requires TFE titration to confirm.
Polyproline II (PPII) Strong negative min at ~200 nm . Weak positive max at 218 nm .Enhanced negative min at 195–200 nm . Positive band at 215–225 nm (variable).CRITICAL: Often mistaken for random coil. The positive band at >215nm is the key differentiator.
Random Coil Strong negative min at 198–200 nm . No positive bands >210 nm.Similar min at 198 nm , but often lacks the definition of PPII.True random coils show low sensitivity to solvent polarity changes (unlike N-methylated structures).
The "Blue Shift" Phenomenon

In N-methylated amides, the

  • Observation: A standard helix minimum at 222 nm may migrate to 215 nm or lower.[1]

  • Action: Do not force-fit this peak to a standard

    
    -sheet (216 nm) model. Acknowledge it as a perturbed amide transition.
    

Part 3: Experimental Protocol (Best Practices)

Since standard deconvolution software fails for these molecules, the experimental burden shifts to comparative solvent studies .

Workflow: The "Solvent Scan" Method

Objective: Determine if the peptide has propensity for structure (membrane active) or is truly disordered.

  • Baseline (Aqueous):

    • Solvent: 10 mM Phosphate Buffer (pH 7.4). Avoid Chloride ions (absorb <195nm).

    • Scan: 260 nm to 185 nm.

    • Result: Likely looks "unstructured" (strong negative <200 nm).

  • Hydrophobic Environment (TFE Titration):

    • Solvent: Trifluoroethanol (TFE) is a helix/turn inducer that mimics the membrane interior.

    • Protocol: Titrate TFE from 0%

      
       20% 
      
      
      50%
      
      
      100%.
    • Analysis:

      • Isodichroic Point: If all curves intersect at a single wavelength (e.g., 203 nm), it indicates a two-state equilibrium (e.g., Disordered

        
         Ordered).
        
      • Signal Gain: If the negative bands at 208/222 nm (or 215 nm) increase significantly, the peptide is capable of folding but requires a membrane environment.

  • Liposome Mimicry (SDS/LUVs):

    • Solvent: SDS micelles (20-50 mM) or Large Unilamellar Vesicles (LUVs).

    • Why: TFE can induce artificial helices. Micelles are more physiologically relevant for permeability studies.

Diagram 2: Analysis Workflow

This decision tree guides the researcher from sample prep to data validity.

CD_WorkflowStartStart: N-Methylated PeptideSolvent1. Aqueous Scan(Phosphate Buffer)Start->SolventCheck1Spectrum Shape?Solvent->Check1TFE2. TFE Titration(0-100%)Check1->TFELooks Random/PPIIDeconvStandard Deconvolution(K2D3/SELCON)Check1->DeconvLooks HelicalIsoPointIsodichroic PointObserved?TFE->IsoPointQualQualitative Analysis(Difference Spectra)IsoPoint->QualYes (2-state model)NMRValidation: NMR (NOE)Check Cis/TransIsoPoint->NMRNo (Complex Aggregation)WarningSTOP: High Error Risk(Ref set lacks N-Me)Deconv->WarningCautionWarning->QualQual->NMRFinal Confirmation

Caption: Validated workflow emphasizing TFE titration and warning against standard deconvolution algorithms.

Part 4: Data Analysis & Alternatives

Why Deconvolution Fails

Algorithms like SELCON3, CONTIN, and K2D3 rely on reference databases of globular proteins (e.g., Myoglobin, Lysozyme). These proteins contain almost exclusively trans-amide bonds.

  • The Error: The algorithm will force-fit the N-methylated spectrum into a combination of Helix/Sheet/Coil, often yielding mathematically correct but physically impossible results (e.g., "40% Beta-sheet" for a peptide that is actually a cis-isomer turn).

The Recommended Analytical Approach

Instead of absolute quantification ("45% Helix"), use Relative Conformational Change :

  • Difference Spectra: Subtract the spectrum of the Non-methylated parent peptide from the N-methylated analog.

    • This isolates the contribution of the conformational shift caused by the methyl group.

  • Molar Ellipticity Normalization: Ensure you convert raw mdeg to Mean Residue Ellipticity (

    
    ), as N-methylation changes the molecular weight significantly.
    
    • Formula:

      
      
      
    • Note: The Mean Residue Weight (MRW) increases with methylation.

Comparison with Alternatives
MethodResolutionSensitivity to N-MeThroughputVerdict
CD Low (Secondary structure only)High (Detects global folding)High (Minutes)Best for screening and solvent studies.
NMR (

/ NOESY)
AtomicHigh (Identifies cis vs trans)Low (Hours/Days)Required for validation. specifically to detect

NOEs (cis).
X-Ray Crystallography AtomicN/ALowRisky. Solid-state packing often forces a single conformation that may not exist in solution.

References

  • Vitagliano, L., et al. (2001). "Conformational properties of N-methylated peptides." Biopolymers.[1][3][4][5][6][7]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols.

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Tong, W., et al. (2016). "Circular Dichroism Analysis of N-Methylated Peptides." Journal of Peptide Science.

Safety Operating Guide

n-Methylalloisoleucine: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

n-Methylalloisoleucine (and its common derivatives like N-Methyl-L-alloisoleucine) is generally classified as a non-hazardous substance under GHS and OSHA standards. However, in a professional research environment, "non-hazardous" does not imply "trash-safe."

To maintain scientific integrity and strict environmental compliance, this guide mandates that n-Methylalloisoleucine be managed through formal chemical waste streams . This protocol prevents accidental environmental release, cross-contamination, and regulatory ambiguity during facility audits.

Property Data
Chemical Class Amino Acid Derivative / Non-proteinogenic Amino Acid
CAS Number Varies by isomer (e.g., 136092-80-3 for Boc-derivative; check specific container)
RCRA Status Non-Regulated (Not P-listed or U-listed)
Primary Hazard Low hazard; potential respiratory/skin irritant (dust)
Disposal Method Chemical Waste Pickup (Recommended) or Sanitary Landfill (Conditional)
Hazard Assessment & Safety Profile

Before disposal, you must validate the specific hazard profile of your material. While the core amino acid is benign, protecting groups (like Fmoc or Boc) can alter physical properties (flammability/combustibility).

  • Toxicity: Low. No specific target organ toxicity (STOT) or carcinogenicity data suggests high risk.[1][2]

  • Flammability: Organic solids are combustible. Finely dispersed dust may form explosive mixtures in air.[3][4]

  • Reactivity: Stable. Incompatible with strong oxidizing agents.[5][1][6]

Required PPE for Disposal Handling:

  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Eye Protection: Safety glasses with side shields.

  • Respiratory: N95 mask recommended if handling large quantities of open powder to prevent dust inhalation.

Disposal Decision Matrix (Visual Workflow)

The following diagram outlines the logical decision path for disposing of n-Methylalloisoleucine, ensuring no step is overlooked.

DisposalWorkflow Start Waste Generation: n-Methylalloisoleucine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContamCheck Mixed with Hazardous Solvents/Chems? Solid->ContamCheck SolventType Identify Solvent Liquid->SolventType No No ContamCheck->No Pure Compound Yes Yes ContamCheck->Yes Toxic/Reactive Mix NonHazSolid Pure/Non-Haz Solid Labeling Label: 'Non-Regulated Chemical Waste' (List Constituents) NonHazSolid->Labeling HazSolid Hazardous Solid Waste HazSolid->Labeling HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventType->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., Methanol, Water) SolventType->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling Pickup Schedule EHS Pickup Labeling->Pickup No->NonHazSolid Yes->HazSolid

Caption: Logical workflow for segregating and disposing of n-Methylalloisoleucine based on physical state and mixtures.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure or Expired Powder)

Use this for expired shelf stock or excess weighing powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original manufacturer container.

  • Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[1][2][3][4][6]

  • Labeling:

    • Affix a hazardous waste tag (even if non-hazardous, this ensures chain of custody).

    • Chemical Name: "n-Methylalloisoleucine" (Do not use abbreviations like "N-Me-Ile").

    • Hazard Checkbox: Mark "Non-Regulated" or "General Organic" depending on your facility's tag format.

  • Storage: Close lid tightly. Store in the satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for reaction byproducts or dissolved samples.

  • Segregation (Critical):

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Acetonitrile, or Water.

  • Neutralization: If the solution contains strong acids (e.g., TFA from peptide cleavage), neutralize to pH 5-9 if your facility requires it, or simply tag it as "Acidic Organic Waste."

  • Labeling: List all components and their approximate percentages (e.g., "Acetonitrile 50%, Water 49%, n-Methylalloisoleucine 1%").

Protocol C: Empty Containers

For original glass or plastic bottles.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (water or ethanol).

  • Rinsate Disposal: Collect the first rinse as chemical waste (Protocol B). Subsequent rinses may often be drain-disposed if the solvent is water and local regulations permit.

  • Defacing: Cross out the original label using a bold permanent marker. Remove the cap.[7]

  • Final Disposal: Place the uncapped, defaced, dry container in the laboratory glass/plastic trash or recycling bin.

Emergency Procedures: Spills & Exposure

Although n-Methylalloisoleucine is low-hazard, treat every spill as a potential contamination event.

Scenario Immediate Action
Dry Spill (Powder) Do not blow dust. Cover with damp paper towels to prevent aerosolization. Sweep up carefully and place in a bag for chemical waste disposal. Clean area with soap and water.[3]
Wet Spill (Solution) Cover with absorbent pads or vermiculite. Scoop absorbed material into a hazardous waste bag. Treat as solvent waste (refer to solvent SDS).
Skin Contact Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[5][2][3][4]
Eye Contact Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[3][4] Seek medical attention if irritation persists.
Regulatory Compliance & Justification

Why not just throw it in the trash? While 40 CFR 261 (RCRA) does not list n-Methylalloisoleucine as a P or U listed waste [1], laboratory best practices (Prudent Practices in the Laboratory) dictate that all chemical entities be disposed of via professional waste services. This ensures:

  • Public Perception: Prevents "white powder" scares in municipal waste streams.

  • Ecological Safety: Prevents potential accumulation in soil/water, as aquatic toxicity for specific rare amino acid derivatives is often not fully characterized [2].

  • Audit Readiness: Demonstrates a "cradle-to-grave" tracking system for all inventory.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Laboratory Chemical Waste Disposal Guide.[8] Retrieved from [Link]

Sources

Personal protective equipment for handling n-Methylalloisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling n-Methylalloisoleucine in Peptide Synthesis

Strategic Context: Why Precision Matters

n-Methylalloisoleucine (N-Me-L-allo-Ile) is a critical non-canonical amino acid often employed in the synthesis of peptidomimetics (e.g., Cyclomarin A derivatives) to modulate membrane permeability and proteolytic stability.[1][2] Unlike standard amino acids, the N-methylation increases lipophilicity, potentially enhancing bioavailability.[1][2]

The Safety Paradox: While often classified as "low hazard" compared to cytotoxins, N-methylated amino acids possess altered biological uptake profiles.[1][2] As a Senior Application Scientist, I advise treating this compound not just as a chemical reagent, but as a bioactive fine powder . The primary risks are not acute toxicity, but respiratory sensitization and cross-contamination of downstream assays.[2]

Hazard Identification & Risk Assessment

Always consult the specific Safety Data Sheet (SDS) from your supplier (e.g., Bachem, Sigma, or custom synthesis house) before use.[1][2]

Hazard CategoryClassification (Precautionary)Mechanism of Action
Physical State Fine Crystalline PowderHigh potential for static charge generation and aerosolization during weighing.[1][2]
Inhalation H335 (Respiratory Irritant)Fine particulates can irritate mucous membranes.[1][2] Chronic exposure to amino acid dusts may induce sensitization.[2]
Dermal H315 (Skin Irritant)N-methylation increases lipophilicity, potentially facilitating dermal absorption more than standard isoleucine.[1][2]
Reactivity HygroscopicMay clump or degrade if exposed to ambient moisture; requires strict humidity control.[2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth approach. We do not rely on one layer of protection.[2][3][4]

Body AreaPPE StandardTechnical Rationale
Respiratory N95 (Minimum) / P100If handling outside a fume hood (not recommended), a fit-tested N95 is mandatory.[1][2] For high-purity (>99%) bulk handling, use a P100 respirator to block 99.97% of particulates.[1][2]
Hand Protection Nitrile Gloves (4-5 mil) Why Nitrile? Latex proteins are allergens.[1][2] Nitrile offers superior chemical resistance to the organic solvents (DMF, DCM) used to dissolve this compound.[2] Protocol: Double-gloving is required during solubilization to prevent permeation by the solvent carrier.[1][2]
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 standard.[1][2] Goggles are necessary only if creating high-pressure suspensions (rare for this compound).[1][2]
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck.[2] Synthetic cuffs (knit) are preferred to prevent powder migration up the sleeve.[2]

Operational Protocol: The "Zero-Dust" Method

Objective: Transfer n-Methylalloisoleucine without generating airborne dust or static variance.[1][2]

Phase A: Engineering Controls
  • The Zone: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure .[2]

  • Airflow: Verify face velocity is between 80–100 fpm. Too high (>120 fpm) will blow the powder off the spatula; too low (<60 fpm) risks exposure.[2]

Phase B: The Anti-Static Weighing Procedure

Static electricity is the enemy of precise amino acid weighing.[2]

  • Equilibrium: Allow the reagent container to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Ionization: Use an anti-static gun or ionizing bar inside the balance chamber.[2] Shoot the empty weigh boat and the spatula before touching the powder.

  • Transfer:

    • Open the vial inside the hood.[2]

    • Use a micro-spatula (stainless steel).[1][2] Avoid plastic spatulas which generate static.[2]

    • Transfer gently.[2] If powder "jumps," stop and re-ionize the weigh boat.[2]

  • Solubilization (The Critical Step):

    • Do not transport dry powder across the lab.

    • Add your solvent (e.g., DMF, NMP) to the weigh boat or vial inside the hood immediately after weighing.[2]

    • Scientific Logic: Solubilizing the compound eliminates the inhalation risk immediately.[2]

Phase C: Decontamination[1][2]
  • Wipe Down: Use a wet wipe (ethanol/water mixture) to clean the balance area.[2] Dry dusting will only spread the particles.[2]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of the "Zero-Dust" protocol.

G Risk 1. Risk Assessment (Check SDS, Bioactivity) PPE 3. PPE Donning (Nitrile, Lab Coat, Glasses) Risk->PPE Prep 2. Engineering Prep (Hood Check, Ionizer) Weigh 4. Anti-Static Weighing (In Hood, Steel Spatula) Prep->Weigh Static Control PPE->Prep Solubilize 5. Solubilization (Add DMF/DCM in Hood) Weigh->Solubilize Containment Waste 6. Disposal (Solid vs Liquid Stream) Solubilize->Waste Cleanup

Figure 1: Logical workflow for handling fine bioactive powders, emphasizing static control and containment.

Emergency Response & Disposal

Spill Response (Powder):

  • Isolate: Alert nearby personnel.

  • Cover: Gently cover the spill with a wet paper towel (water/ethanol) to prevent dust generation.[2] Do not sweep dry. [1][2]

  • Clean: Wipe up the wet slurry and place it in a sealed bag.[2]

  • Disposal: Label as "Hazardous Solid Waste: Amino Acid Derivative."

Disposal Streams:

  • Solid Waste: Contaminated gloves, weigh boats, and dry wipes go to Solid Hazardous Waste .[2]

  • Liquid Waste: Once dissolved in DMF/DCM, dispose of in the Halogenated or Non-Halogenated Organic Waste stream, depending on the solvent used.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][5] Laboratory Safety Guidance. United States Department of Labor.[2] [Link]

  • PubChem. (2023).[2] Compound Summary: N-Methyl-L-isoleucine (Analogous Structure Safety Data). National Library of Medicine.[2] [Link]

  • University of Wisconsin-Madison EHS. (n.d.).[1][2] Weighing Hazardous Powders in the Laboratory. [Link]

Sources

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